NH-bis(PEG2-Boc)
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWCLJWOXGQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of NH-bis(PEG2-Boc) in Modern Drug Discovery: A Technical Guide
Introduction: The Critical Role of Linkers in Advanced Therapeutics
In the rapidly evolving landscape of targeted therapeutics, the ability to rationally design and synthesize complex molecular architectures is paramount. Among the most significant recent advances are Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), which offer unprecedented precision in eliminating disease-causing proteins and delivering potent cytotoxic agents, respectively. The success of these modalities is critically dependent on the linker that connects the distinct functional components. This guide provides an in-depth technical overview of NH-bis(PEG2-Boc), a branched, bifunctional polyethylene glycol (PEG) linker that has emerged as a vital tool for researchers and drug development professionals. We will explore its chemical properties, its pivotal role in the synthesis of PROTACs, and provide a detailed, field-proven protocol for its application.
Deconstructing NH-bis(PEG2-Boc): Structure and Intrinsic Advantages
NH-bis(PEG2-Boc) is a heterobifunctional linker characterized by a central secondary amine and two di(ethylene glycol) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine.[1][][3] This specific architecture offers a unique combination of features that address several critical challenges in drug development.
Core Structure of NH-bis(PEG2-Boc)
The foundational structure provides three points for functionalization, with the two Boc-protected primary amines being the key reactive sites after deprotection.[1][]
-
Central Secondary Amine: Can be functionalized, for example, through reductive amination or acylation, though it is less commonly used than the terminal amines.
-
Boc-Protected Amines: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that is stable under a wide range of reaction conditions but can be easily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[8][9][10] This acid-labile nature is fundamental to its utility, allowing for a controlled, sequential synthesis of complex molecules like PROTACs.[9][10]
The monodisperse nature of this specific PEG linker, meaning it has a precise, discrete molecular weight, is another key advantage over polydisperse PEG linkers, as it prevents issues related to steric hindrance and binding variability, leading to more homogenous and well-defined final drug products.[11]
The Power of PEGylation: Enhancing Drug-like Properties
The incorporation of PEG linkers, such as NH-bis(PEG2-Boc), into therapeutic molecules offers a multitude of benefits that can significantly improve their pharmacokinetic and pharmacodynamic profiles.
| Property Enhanced | Mechanism of Action | Impact on Drug Development |
| Increased Solubility | The hydrophilic ether oxygens of the PEG chain increase the overall water solubility of hydrophobic drug molecules.[4][5] | Improves bioavailability, facilitates formulation, and can enhance delivery to the target site.[7][11] |
| Extended Half-Life | The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance. The PEG chain also provides a "stealth" effect, shielding the molecule from enzymatic degradation and the immune system.[4][7] | Prolongs the circulation time of the therapeutic, allowing for less frequent dosing and sustained therapeutic effect.[4] |
| Reduced Immunogenicity | The flexible PEG chains can mask potential epitopes on the drug or biomolecule, reducing the likelihood of an immune response.[4][5] | Improves the safety profile of the therapeutic and allows for repeated administration without loss of efficacy due to neutralizing antibodies. |
| Improved Stability | The PEG linker can sterically hinder the access of proteases and other degrading enzymes to the therapeutic payload.[5][7] | Prevents premature degradation of the drug in systemic circulation, ensuring that the intact molecule reaches its target. |
Application in PROTAC Synthesis: A Step-by-Step Methodological Guide
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[12] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs co-opt the cell's natural protein disposal machinery to ubiquitinate and subsequently degrade the target protein.[12][13] The linker is a critical component, as its length and composition significantly influence the efficacy, solubility, and cell permeability of the PROTAC.[4][13]
The following is a representative, chemically sound protocol for the synthesis of a PROTAC using NH-bis(PEG2-Boc) as a central building block. This protocol is based on established principles of organic chemistry and known PROTAC synthesis strategies.[4][10]
Visualized Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NH-bis(PEG2-Boc): A Versatile Branched Linker for Advanced Bioconjugation
Introduction: The Critical Role of Linker Design in Modern Therapeutics
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a conjugate's efficacy, stability, solubility, and overall pharmacokinetic profile. This guide provides an in-depth technical overview of NH-bis(PEG2-Boc), a branched polyethylene glycol (PEG) linker, for researchers, chemists, and drug development professionals. We will delve into its chemical properties, strategic applications, and provide field-proven protocols to empower your research and development endeavors.
Core Characteristics of NH-bis(PEG2-Boc)
NH-bis(PEG2-Boc) is a heterobifunctional linker distinguished by its unique branched architecture. It features a central secondary amine, providing a nucleophilic handle for initial conjugation, and two terminal primary amines protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This structure offers a platform for the subsequent attachment of two additional molecules.
| Property | Value | Source |
| CAS Number | 2182601-69-8 | [1][2][3] |
| Molecular Formula | C22H45N3O8 | [2][3] |
| Molecular Weight | 479.62 g/mol | [1][2][3] |
| Purity | Typically >96% | [2][3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [4] |
The short PEG2 (diethylene glycol) chains on each arm enhance the hydrophilicity of the linker and the resulting conjugate. This is a crucial feature for improving the solubility of often hydrophobic drug payloads and preventing aggregation, a common challenge in bioconjugation.[][6]
Strategic Applications in Drug Development
The unique trifunctional nature of NH-bis(PEG2-Boc) makes it a valuable tool in the synthesis of complex biomolecules. Its primary applications lie in the construction of ADCs and PROTACs, where precise control over the final structure is paramount.
Enhancing Drug-to-Antibody Ratios (DAR) in ADCs
A key objective in ADC development is to achieve a high drug-to-antibody ratio (DAR) to maximize the therapeutic payload delivered to target cells, without compromising the antibody's stability and binding affinity.[6] Traditional linear linkers often lead to aggregation and loss of antibody function when trying to achieve higher DARs.
The branched structure of NH-bis(PEG2-Boc) provides a strategic advantage by allowing the attachment of two payload molecules per conjugation site on the antibody.[1][6] This "doubled payload" approach can significantly enhance the potency of an ADC.[6] The hydrophilic PEG chains also help to mitigate the hydrophobicity of the attached drugs, reducing the risk of aggregation.[][7]
Diagram 1: Conceptual Workflow for ADC Synthesis using NH-bis(PEG2-Boc)
Caption: Workflow for synthesizing an ADC with a higher DAR using NH-bis(PEG2-Boc).
Constructing Heterobifunctional PROTACs
PROTACs are innovative molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[8] A PROTAC consists of a POI-binding ligand and an E3 ligase-binding ligand, connected by a linker. The linker's length, flexibility, and hydrophilicity are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[8]
NH-bis(PEG2-Boc) can be employed in the synthesis of PROTACs where the central amine is first coupled to one of the ligands. Following Boc deprotection, the two newly revealed primary amines can be used to attach the second ligand, potentially allowing for the creation of multi-arm or bivalent PROTACs. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[8]
Diagram 2: PROTAC Assembly Strategy
Caption: A synthetic route for a PROTAC utilizing the branched nature of NH-bis(PEG2-Boc).
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and are based on established chemical principles. Optimization for specific substrates and desired outcomes is highly recommended.
Protocol 1: Amide Bond Formation with the Central Amine
This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a PROTAC ligand or a payload precursor) to the central amine of NH-bis(PEG2-Boc) using carbodiimide chemistry.
Materials:
-
NH-bis(PEG2-Boc)
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for salt forms of amines)
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.2 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid by forming the NHS ester.[9]
-
-
Coupling Reaction:
-
In a separate flask, dissolve NH-bis(PEG2-Boc) (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of NH-bis(PEG2-Boc) to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.[9]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 0.1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
EDC/NHS Chemistry: This is a widely used and efficient method for forming amide bonds. EDC activates the carboxylic acid, and NHS is added to form a more stable NHS ester, which then reacts with the amine, minimizing side reactions.[9]
-
Anhydrous Solvent: The use of an anhydrous solvent like DMF or DCM is crucial to prevent the hydrolysis of the activated NHS ester, which would lead to lower yields.
-
Reaction Monitoring: Techniques like TLC or LC-MS are essential for determining the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times.
Protocol 2: Boc Deprotection of Terminal Amines
This protocol details the removal of the Boc protecting groups to expose the two terminal primary amines for subsequent conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a cation scavenger)
Methodology:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).[9][10]
-
(Optional) If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v).[9]
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[9]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
The resulting amine is often obtained as a TFA salt. If the free amine is required, re-dissolve the residue in a minimal amount of DCM and carefully neutralize with a base such as saturated NaHCO3 solution or DIPEA until the pH is basic.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected product.
-
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile Boc group under mild conditions.[10] Its volatility allows for easy removal after the reaction.
-
0 °C Start Temperature: Starting the reaction at a lower temperature helps to control any potential exothermic processes and can improve selectivity if other acid-sensitive groups are present.
-
Triisopropylsilane (TIS): During Boc deprotection, the tert-butyl cation is formed, which can be reactive. TIS acts as a scavenger for this cation, preventing potential side reactions with electron-rich functional groups on the substrate.[9]
Analytical Characterization
Thorough characterization of the linker and its conjugates is essential for quality control and to ensure the desired product has been obtained.
-
¹H NMR Spectroscopy: Proton NMR can confirm the structure of NH-bis(PEG2-Boc). Key expected signals would include a sharp singlet around 1.44 ppm for the 18 protons of the two Boc groups, and a complex multiplet in the 3.5-3.7 ppm region corresponding to the methylene protons of the PEG backbone.[11]
-
Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the starting materials, intermediates, and the final conjugate.
Conclusion and Future Perspectives
NH-bis(PEG2-Boc) is a powerful and versatile tool for the construction of advanced bioconjugates. Its branched architecture offers a distinct advantage for increasing the drug-to-antibody ratio in ADCs and for the modular synthesis of PROTACs. The inclusion of hydrophilic PEG chains addresses the critical challenge of solubility for many therapeutic modalities. By understanding the principles behind the experimental protocols and leveraging the unique properties of this linker, researchers can accelerate the development of next-generation targeted therapies. The continued innovation in linker technology, exemplified by molecules like NH-bis(PEG2-Boc), will undoubtedly play a pivotal role in shaping the future of precision medicine.
References
-
NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]
-
What are PEG Linkers? (2019, March 22). ADC Review. Retrieved January 16, 2026, from [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved January 16, 2026, from [Link]
-
Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved January 16, 2026, from [Link]
-
Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. (2019). PubMed. Retrieved January 16, 2026, from [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR. Retrieved January 16, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 6. adcreview.com [adcreview.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mechanism and Application of NH-bis(PEG2-Boc) in Advanced Bioconjugation
Introduction
In the vanguard of therapeutic and diagnostic development, the field of bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—serves as a critical enabling technology. Its applications in creating sophisticated constructs like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced imaging agents are expanding the frontiers of medicine.[1][2][3] Central to this discipline is the linker, a molecular bridge that not only connects different functional moieties but also profoundly influences the overall stability, solubility, and pharmacokinetic properties of the final conjugate.[4]
Among the most effective and widely adopted linkers are those based on Polyethylene Glycol (PEG), prized for their hydrophilicity, biocompatibility, and ability to reduce the immunogenicity of conjugated molecules.[5][6] This guide delves into the core mechanism and strategic application of a particularly versatile branched linker: NH-bis(PEG2-Boc) . We will move beyond simple protocols to explore the underlying chemical principles, providing researchers, scientists, and drug development professionals with the expert insights required to leverage this powerful tool for creating precisely engineered bioconjugates.
Part 1: Core Principles of the NH-bis(PEG2-Boc) Linker
Molecular Architecture and Strategic Functionality
NH-bis(PEG2-Boc) is a heterobifunctional, branched linker designed for controlled, sequential bioconjugation.[7] Its structure is elegantly tailored to provide distinct reactive capabilities at different stages of a synthetic workflow.
Caption: Molecular structure of NH-bis(PEG2-Boc).
The key functional components are:
-
The Central Primary Amine (-NH₂): This is the immediate point of reactivity. As a potent nucleophile, this amine is designed to react with electrophilic targets, most commonly activated carboxylic acids on biomolecules, to form a highly stable amide bond.[7][8]
-
The Branched PEG2 Arms: The two short polyethylene glycol chains impart critical physicochemical properties. They increase the hydrodynamic radius of the conjugate, enhance water solubility, and provide flexible spacing between the conjugated partners, which can be crucial for maintaining the biological activity of proteins or antibodies.[4]
-
The Terminal Boc-Protected Amines: The two terminal amines are rendered temporarily unreactive by the tert-butyloxycarbonyl (Boc) protecting group.[3] This "masking" is the cornerstone of the linker's strategic utility, allowing for a second, distinct chemical transformation after the initial conjugation is complete.
The Strategic Advantage: Orthogonal Reactivity
The true power of NH-bis(PEG2-Boc) lies in its provision of an orthogonal reaction scheme. The term "orthogonal" refers to the ability to perform distinct chemical reactions in the same pot, one after the other, without interference. Here, the amine-coupling reaction and the Boc-deprotection reaction are orthogonal:
-
Step A (Conjugation): The conditions required for coupling the primary amine (typically neutral to slightly basic pH) leave the Boc groups completely intact.[9]
-
Step B (Deprotection): The acidic conditions required to remove the Boc groups do not affect the newly formed amide bond from Step A.[3]
This sequential approach provides absolute control over the synthetic process, preventing the uncontrolled polymerization or multiple, random attachments that can occur with linkers bearing multiple identical reactive groups.[3] It enables the precise construction of complex, multi-component systems, such as attaching a targeting antibody to the linker first, and then, after deprotection, attaching two drug molecules.
Part 2: The Mechanism of Action in Bioconjugation
The use of NH-bis(PEG2-Boc) is a two-phase process: an initial conjugation event followed by a deprotection step to reveal new functionality.
Phase 1: Initial Conjugation via Carbodiimide Chemistry
The most prevalent application involves conjugating the linker's primary amine to carboxylic acid groups present on a biomolecule, such as the C-terminus or the side chains of aspartic acid and glutamic acid residues in a protein.[10] Because a direct reaction between an amine and a carboxylic acid to form an amide bond is inefficient under physiological conditions, the carboxyl group must first be "activated." The gold standard for this activation is the use of a carbodiimide, such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) , often in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) .[11][12]
The Mechanism:
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) on the biomolecule to form a highly reactive but unstable O-acylisourea intermediate.[12][13] This intermediate is susceptible to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and waste the reagent.
-
Stabilization with Sulfo-NHS: To enhance efficiency and stability, Sulfo-NHS is included in the reaction. It rapidly reacts with the O-acylisourea intermediate, displacing the EDC moiety to form a semi-stable Sulfo-NHS ester.[12][14] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[11]
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of the NH-bis(PEG2-Boc) linker then performs a nucleophilic attack on the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable, covalent amide bond and the release of Sulfo-NHS as a byproduct.[8][15]
Caption: EDC/Sulfo-NHS activation and conjugation pathway.
Critical Reaction Parameters
The success of this conjugation phase is critically dependent on carefully controlled reaction parameters. The choices made are not arbitrary; they are dictated by the underlying chemistry of the reagents.
| Parameter | Recommended Condition | Causality and Rationale |
| Activation pH | pH 5.5 - 6.5 (MES Buffer) | EDC chemistry is most efficient at a slightly acidic pH. This protonates the carboxyl group, making it more susceptible to activation while minimizing side reactions.[12] |
| Conjugation pH | pH 7.2 - 8.5 (PBS or Borate Buffer) | The primary amine on the linker must be deprotonated (-NH₂) to be nucleophilic. This is favored at pH values above the amine's pKa. However, pH > 8.5 significantly increases the rate of hydrolysis of the Sulfo-NHS ester, creating a competing reaction that lowers yield.[8] |
| Buffer Choice | Activation: Carboxyl- and amine-free buffers (e.g., MES).[12] Conjugation: Amine-free buffers (e.g., PBS, Borate). | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the linker for reaction with the activated Sulfo-NHS ester, drastically reducing conjugation efficiency.[9][14] Carboxylate buffers (e.g., Acetate) should be avoided during activation. |
| Reagent Molar Ratio | Excess EDC/Sulfo-NHS over carboxyls; Excess Linker over activated sites. | Using a molar excess of reagents drives the reaction equilibrium towards product formation. The specific ratios must be optimized for each biomolecule to balance efficiency with the risk of unwanted modifications. |
Phase 2: Unmasking Latent Functionality via Boc Deprotection
Once the initial conjugate is formed and purified, the two terminal Boc-protected amines can be "unmasked" to reveal new reactive sites.
The Mechanism:
The Boc group is highly sensitive to acid.[3] The deprotection is typically achieved by treating the conjugate with a strong acid like Trifluoroacetic Acid (TFA) , often in a non-aqueous solvent like dichloromethane (DCM).[16][17]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group's carbamate by TFA.
-
Cleavage: This protonation weakens the C-O bond, leading to the departure of the highly stable tert-butyl cation.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the now-free primary amine.[16][17]
This reaction is rapid, clean, and typically quantitative, making it an ideal deprotection strategy. The newly exposed primary amines are now available for a second round of conjugation, for instance, reacting them with an NHS-ester-activated payload molecule.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Part 3: Field-Proven Methodologies
A robust protocol is a self-validating system. Each step is designed to create optimal conditions for the desired reaction while preventing side reactions, and includes purification to ensure the integrity of the material for the subsequent step.
Experimental Protocol: Two-Stage Conjugation of a Protein with NH-bis(PEG2-Boc)
This protocol outlines the complete workflow for conjugating NH-bis(PEG2-Boc) to a protein's carboxylic acids and subsequently deprotecting the Boc groups.
Sources
- 1. purepeg.com [purepeg.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. nbinno.com [nbinno.com]
- 6. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 7. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. jk-sci.com [jk-sci.com]
- 17. BOC Protection and Deprotection [bzchemicals.com]
A Technical Guide to the Role of Branched PEG Linkers in Advanced Drug Delivery
Abstract
The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, known as PEGylation, has fundamentally reshaped the landscape of drug delivery. It is a clinically validated strategy for enhancing the solubility, stability, and circulation half-life of therapeutics while reducing their immunogenicity.[1] While linear PEG has been the traditional cornerstone of this technology, a growing body of evidence reveals the superior performance of branched PEG linkers in engineering more effective and targeted drug delivery systems. This guide provides a comprehensive technical analysis of the core functions, mechanistic advantages, and practical applications of branched PEG linkers, offering field-proven insights for researchers, scientists, and drug development professionals.
The Architectural Paradigm Shift: From Linear to Branched PEG
The foundational principle of PEGylation lies in creating a hydrophilic, protective corona around a therapeutic agent.[2] This "stealth" effect shields the drug from enzymatic degradation and recognition by the immune system.[3] The structural configuration of the PEG linker is a critical determinant of the efficacy of this shield.
-
Linear PEG Linkers: Consist of a single, straight chain of repeating ethylene glycol units. They are characterized by predictable molecular behavior and relatively straightforward synthesis.[4]
-
Branched PEG Linkers: Feature multiple PEG arms extending from a central core.[4][] This architecture creates a more compact, globular structure compared to a linear PEG of equivalent molecular weight.[] It is this three-dimensional arrangement that unlocks a suite of advantages in drug delivery design.
The decision to employ a branched versus a linear architecture is a critical experimental choice driven by the specific therapeutic objective, whether it be maximizing circulation time, increasing payload delivery, or enhancing tissue penetration.
Figure 1: Comparison of Linear and Branched PEG linker architectures.
Core Advantages and Mechanistic Underpinnings
The unique topology of branched PEG linkers translates into several tangible advantages over their linear counterparts. From a mechanistic standpoint, these benefits are rooted in the polymer's three-dimensional conformation in an aqueous environment.
Enhanced Pharmacokinetics: The Hydrodynamic Volume Effect
A primary goal of PEGylation is to prolong a drug's circulation half-life by reducing its renal clearance.[7] Branched PEGs excel in this regard.
-
Causality: For a given molecular weight, a branched PEG molecule occupies a larger hydrodynamic volume than its linear equivalent.[][7] This increased effective size is more efficient at preventing filtration by the glomerulus in the kidney, significantly extending its time in the bloodstream.[][8] This prolonged circulation increases the probability of the drug accumulating in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[7]
Superior Shielding and Reduced Immunogenicity
The density of the PEG corona is critical for shielding the therapeutic from opsonization (tagging for destruction by phagocytes) and enzymatic degradation.
-
Expertise & Experience: Branched PEGs provide a higher surface density of PEG chains, creating a more effective "stealth" cloud.[9][10] This superior shielding effect minimizes recognition by the immune system and proteolytic enzymes.[3] Studies have demonstrated that branched PEG-modified nanocarriers can induce noticeably lower levels of anti-PEG IgM antibodies compared to linear PEG-modified carriers.[3][11] This is crucial for avoiding the accelerated blood clearance (ABC) phenomenon that can occur upon repeated injections of PEGylated drugs.[11]
Figure 2: Branched PEGs create a denser shield against biological threats.
Increased Drug Loading Capacity
In fields like antibody-drug conjugates (ADCs), achieving a high drug-to-antibody ratio (DAR) is essential for potency. However, conjugating too many hydrophobic drug molecules to an antibody can induce aggregation and compromise its function.[12]
-
Trustworthiness: Branched linkers offer a validated solution. A single branched linker can provide multiple attachment points for drug molecules, allowing for a higher DAR to be achieved from a single conjugation site on the antibody.[7][13][14] For example, a linker with two arms can double the DAR without increasing the number of modifications to the antibody itself, preserving its structural integrity and binding affinity.[13] The inherent hydrophilicity of the PEG backbone also helps to offset the hydrophobicity of the attached payloads, improving the overall solubility and stability of the final ADC conjugate.[][15]
Applications in Advanced Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
Branched linkers are particularly advantageous in ADC development. The ability to attach two or more payload molecules per linker enables the creation of potent ADCs with a DAR of 6 or 8, which might be difficult to achieve with linear linkers without causing aggregation.[13][16] The length of the arms on the branched linker is a critical design parameter; it must be long enough to prevent steric hindrance that could impede cleavage by lysosomal enzymes once the ADC is internalized, but not so long as to negatively impact efficacy.[16]
Nanoparticle Drug Delivery
When used to coat nanoparticles (NPs), branched PEGs confer significant advantages for stability and tissue penetration.[17][18]
-
Enhanced Stability: Branched PEG coatings are more effective at reducing the adsorption of serum proteins onto the NP surface compared to linear PEGs.[17][19] This leads to greater stability in the bloodstream and a longer circulation half-life.
-
Improved Diffusion: The unique architecture of branched PEG can enhance the diffusion of nanoparticles through the dense extracellular matrix (ECM) that surrounds tumors.[17][19] This improved mobility can lead to better tumor penetration and distribution of the therapeutic agent.[18]
| Parameter | Linear PEG-Coated NPs | Branched PEG-Coated NPs | Rationale / Finding |
| Protein Adsorption | Reduced | Most Significant Reduction | Greater steric hindrance from the branched polymer architecture further limits protein binding.[17][19] |
| Stability in Serum | Stable | Stable | Both PEG types prevent aggregation, with no significant difference in overall size change over 24h.[17] |
| Diffusion in ECM | Slower Diffusion | Largest Diffusion Coefficient | Branched PEG architecture may alter interchain repulsion, leading to improved mobility in Matrigel models.[17][18] |
| Cellular Uptake | Similar to Branched | Similar to Linear | Despite superior shielding, branched PEG coatings did not adversely affect NP uptake in tested cell lines (HEK-293T, A549).[17][19] |
| Table 1: Comparative Performance of Linear vs. Branched PEG on Nanoparticles. Data synthesized from studies on NPs coated with 10 kDa linear vs. 10 kDa 4-arm branched PEG.[17][18][19] |
Experimental Methodologies
The successful implementation of branched PEG linkers requires robust synthesis and conjugation protocols. These protocols must be self-validating, incorporating purification and characterization steps to ensure the final product's identity, purity, and consistency.
Generalized Protocol for Branched PEG Synthesis (Step-Growth Polymerization)
This protocol outlines a general procedure for synthesizing a multi-arm branched PEG, a common method cited in the literature.[]
Objective: To synthesize a 4-arm branched PEG using a multifunctional core.
Materials:
-
Bifunctional PEG with reactive end groups (e.g., PEG-dimesylate)
-
Multifunctional core/crosslinking agent (e.g., pentaerythritol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Base catalyst (e.g., Sodium hydride)
-
Quenching agent (e.g., Methanol)
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), dissolve the multifunctional core (pentaerythritol) in the anhydrous solvent.
-
Activation: Add the base catalyst (e.g., NaH) portion-wise at 0°C to deprotonate the hydroxyl groups on the core, forming a multifunctional initiator. Stir for 1-2 hours.
-
Polymerization: Slowly add the bifunctional PEG precursor to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours. The reaction involves the nucleophilic attack of the activated core on the reactive PEG end groups.
-
Termination/Quenching: Cool the reaction and carefully add the quenching agent (e.g., Methanol) to terminate the reaction and neutralize any remaining base.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in deionized water.
-
Transfer the aqueous solution to dialysis tubing and dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted monomers, catalyst, and low-molecular-weight impurities.
-
-
Isolation: Freeze the purified aqueous solution and lyophilize to obtain the final branched PEG product as a white, fluffy solid.
-
Characterization (Self-Validation):
-
Structure Confirmation: Use ¹H NMR and ¹³C NMR to confirm the chemical structure and the absence of impurities.
-
Molecular Weight & Polydispersity: Use Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the average molecular weight (Mw) and polydispersity index (PDI).
-
Figure 3: Workflow for the synthesis and validation of a branched PEG linker.
Protocol for Conjugation of a Branched PEG Linker to an Antibody
Objective: To conjugate a maleimide-functionalized branched PEG linker (carrying two drug payloads) to a monoclonal antibody (mAb) via reduced disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP, DTT)
-
Branched PEG-Maleimide linker (pre-conjugated with payload)
-
Quenching agent for maleimide reaction (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC, Protein A chromatography)
-
Characterization instruments (e.g., UV-Vis Spectrophotometer, HPLC, Mass Spectrometry)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb solution with a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) at 37°C for 1-2 hours. This selectively reduces interchain disulfide bonds, exposing reactive thiol (-SH) groups.
-
Causality: The stoichiometry of the reducing agent is critical. Insufficient reduction leads to low conjugation efficiency, while excessive reduction can fragment the antibody.
-
-
Buffer Exchange: Immediately remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the mAb into a degassed, slightly acidic conjugation buffer (e.g., PBS, pH 6.5-7.0) to prevent re-oxidation of the thiols.
-
Conjugation Reaction:
-
Add the branched PEG-Maleimide linker to the reduced mAb solution at a defined molar excess (e.g., 5-10 fold excess per thiol).
-
Incubate at 4°C or room temperature for 2-4 hours. The maleimide groups will specifically react with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Quenching: Add a quenching agent (e.g., N-acetylcysteine) to react with any excess, unreacted maleimide groups, preventing non-specific cross-linking.
-
Purification: Purify the resulting ADC from unconjugated linkers, quenching agent, and aggregated protein using Size-Exclusion Chromatography (SEC) or a similar high-resolution technique.
-
Characterization (Self-Validation):
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).
-
Purity & Aggregation: Analyze the final product for purity and the presence of aggregates using SEC-HPLC.
-
Binding Affinity: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.[16]
-
Conclusion and Future Perspectives
Branched PEG linkers represent a significant advancement in the field of drug delivery, offering clear, mechanistically-driven advantages over traditional linear PEGs. Their ability to enhance pharmacokinetic profiles, increase drug loading capacity, and provide superior biological shielding makes them an indispensable tool for developing next-generation therapeutics, including ADCs and nanoparticle-based medicines.[13][17] As the complexity of drug conjugates continues to evolve, the rational design of branched linkers, with precise control over arm length, number, and functionality, will be paramount.[16] Future research will likely focus on developing biodegradable branched linkers and exploring novel, highly-branched architectures like dendrons and multi-arm star PEGs to further refine control over the drug delivery process.[10][20]
References
- The Strategic Advantage of Branched PEG Linkers in Antibody-Drug Conjugate (ADC) Synthesis: A Comparative Guide. (n.d.). Benchchem.
- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (2022). Cell Mol Bioeng. NIH.
- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (n.d.). ResearchGate.
- PEG Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
- Branched PEG, Branched Linker, Multi arm PEG. (n.d.). BroadPharm.
- How to Choose the Right PEG Linker for Your Research and Applications. (n.d.). PrecisePEG.
- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (2022). Cell Mol Bioeng. PubMed.
- Branched PEGs Synthesis. (n.d.). BOC Sciences.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm.
- Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? (2024). Pharmaceuticals (Basel). NIH.
- Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (2021). Organic & Biomolecular Chemistry. RSC Publishing.
- PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. (n.d.). ResearchGate.
- PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. (2020). Wiley Interdiscip Rev Nanomed Nanobiotechnol. NIH.
- The Strategic Advantage of Branched PEG Linkers in Advanced Drug Delivery Systems. (n.d.). Benchchem.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release.
- The Strategic Advantage of Branched PEG Linkers in Bioconjugation: A Technical Guide. (n.d.). Benchchem.
- Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers. (n.d.). Benchchem.
- The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. (2025). PurePEG.
- PEG Linker in Antibody Drug Conjugate (PEG8/12). (2022). Biopharma PEG.
- Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy. (2022). Biomaterials. PubMed.
- Overview of PEG Linkers. (n.d.). ChemPep.
- The Use of Uniform PEG Compounds in the Design of ADCs. (2021). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Hydrophilicity and Biocompatibility of PEGylated Compounds
Introduction: The Transformative Power of PEGylation in Therapeutics
In the realm of drug development and biomaterials, the modification of molecules and surfaces with polyethylene glycol (PEG), a process known as PEGylation, stands as a cornerstone technology.[1][2] This guide delves into the fundamental principles governing the enhanced hydrophilicity and biocompatibility conferred by PEGylation, offering a technical exploration for researchers, scientists, and professionals in drug development. PEGylation involves the covalent attachment of PEG chains to drugs, proteins, or nanoparticles, a strategy that has led to over 30 clinically approved therapeutic products.[1] The primary impetus for PEGylation lies in its remarkable ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][] By increasing a molecule's hydrodynamic size, PEGylation reduces renal clearance and shields it from enzymatic degradation and the host's immune system, thereby extending its circulation half-life.[2][][4]
This guide will navigate the intricate relationship between the physicochemical properties of PEG and its profound biological consequences. We will explore the molecular mechanisms that endow PEGylated compounds with their characteristic "stealth" properties, which allow them to evade the immune system.[5][6] Furthermore, we will provide a comprehensive overview of the state-of-the-art experimental techniques used to characterize and validate the hydrophilicity and biocompatibility of these advanced materials. Through a synthesis of established knowledge and field-proven insights, this document aims to equip the reader with a robust understanding of how to harness the power of PEGylation for the next generation of therapeutics.
Part 1: The Physicochemical Basis of PEG's Unique Properties
The Essence of Hydrophilicity: A Molecular Perspective
The remarkable hydrophilicity of Polyethylene Glycol (PEG) is central to its utility in biomedical applications. This property arises from the polymer's unique molecular structure, which consists of repeating ethylene glycol units (-CH2-CH2-O-). The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules.[7] This interaction leads to the formation of a tightly bound hydration shell around the PEG chain, effectively making the PEGylated entity highly water-soluble.[8][9] The ratio of carbon to oxygen atoms in the PEG backbone is a key determinant of its hydrophilic character.[7]
The conformation of PEG in an aqueous environment is a dynamic, flexible coil. This structural flexibility, combined with the extensive hydration, contributes significantly to the steric hindrance effect that is fundamental to PEG's biocompatibility.[8] The large hydrodynamic volume occupied by the hydrated PEG chain creates a physical barrier that prevents the close approach of other molecules, such as proteins and cells.[10]
The "Stealth" Effect and the Mechanism of Protein Resistance
When a foreign material is introduced into the body, it is rapidly coated by host proteins, a process known as opsonization. This protein adsorption marks the material for recognition and clearance by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[11][12] PEGylation provides a powerful strategy to circumvent this fate by creating a "stealth" surface that resists protein adsorption.[5][6][11]
The mechanism of protein resistance is multifactorial and is a subject of ongoing research. However, a central tenet is the creation of a repulsive force originating from the hydrated PEG layer. The flexible, water-laden PEG chains create an entropically unfavorable environment for protein adsorption. For a protein to adsorb, it must displace the structured water molecules and compress the PEG chains, both of which are energetically costly processes.[13][14] This steric repulsion effectively prevents the binding of opsonins, thereby reducing phagocytic uptake and prolonging the circulation time of the PEGylated entity.[11][15]
The effectiveness of this "stealth" shield is critically dependent on the surface density and conformation of the PEG chains. A dense "brush" conformation, where the PEG chains are sufficiently close to each other to be forced into an extended state, is considered more effective at repelling proteins than a "mushroom" conformation, where the chains are more sparsely distributed.[16]
Part 2: Characterization and Validation of Hydrophilicity and Biocompatibility
A rigorous assessment of the hydrophilicity and biocompatibility of PEGylated compounds is paramount for their successful translation into clinical applications. This section details the key experimental methodologies employed for this purpose.
Quantifying Hydrophilicity: Contact Angle Measurement
Contact angle goniometry is a fundamental technique for characterizing the wettability and, by extension, the hydrophilicity of a surface.[17][18] It measures the angle formed at the interface of a liquid droplet, a solid surface, and the surrounding vapor.[19] For aqueous solutions, a lower contact angle signifies greater hydrophilicity.
-
Hydrophilic Surfaces: Water contact angles less than 90° are indicative of a hydrophilic surface.[17][19][20]
-
Hydrophobic Surfaces: Water contact angles greater than 90° suggest a hydrophobic surface.[17][18][19]
The presence of a dense PEG layer on a surface significantly reduces the water contact angle, providing a quantitative measure of successful PEGylation and the resulting increase in hydrophilicity.[21][22]
-
Sample Preparation: The PEGylated surface must be clean, dry, and free of contaminants.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is required.[17]
-
Droplet Deposition: A small, precise volume of deionized water (typically 0.5-5 µL) is gently deposited onto the sample surface.[23]
-
Image Capture and Analysis: An image of the sessile drop is captured, and software is used to measure the angle between the tangent of the droplet and the solid surface at the three-phase contact point.[18]
-
Data Interpretation: Multiple measurements at different locations on the surface are averaged to ensure statistical significance.
Mandatory Visualization
Caption: Experimental workflow for a fluorescence-based protein adsorption assay.
While protein resistance is a critical indicator, a comprehensive evaluation of biocompatibility requires further in vitro and in vivo testing.
-
In Vitro Cytotoxicity Assays: These assays assess the potential of the PEGylated material to cause cell death. Common methods include the MTT assay and the LDH assay, which measure cell viability and membrane integrity, respectively.
-
In Vivo Biocompatibility Studies: Animal models are used to evaluate the systemic response to the PEGylated compound. [24]Key parameters to assess include:
-
Implantation Studies: For solid materials, implantation at subcutaneous or intramuscular sites allows for the histological evaluation of the local tissue response, including inflammation and fibrosis. [24] * Pharmacokinetic Studies: Following systemic administration, blood samples are collected over time to determine the circulation half-life and clearance rate of the PEGylated compound. [] * Biodistribution Studies: The accumulation of the PEGylated compound in various organs and tissues is quantified to assess targeting efficiency and potential off-target effects. []
-
Part 3: Factors Influencing Hydrophilicity and Biocompatibility
The successful design of PEGylated compounds hinges on a thorough understanding of the factors that govern their performance.
PEG Molecular Weight and Architecture
The molecular weight of the PEG chains is a critical parameter. Generally, higher molecular weight PEGs provide a thicker hydrophilic layer and greater steric hindrance, leading to improved protein resistance and longer circulation times. [14]However, there is a point of diminishing returns, and excessively long PEG chains can sometimes lead to reduced biological activity of the conjugated molecule due to steric hindrance of its active site.
The architecture of the PEG molecule also plays a significant role. Branched or multi-arm PEGs can create a denser surface coverage compared to linear PEGs of the same total molecular weight, which can enhance the "stealth" effect.
PEG Surface Density
As previously mentioned, the density of PEG chains on a surface is a key determinant of their conformation and, consequently, their ability to repel proteins. Achieving a high grafting density that promotes a "brush" conformation is often a primary goal in the design of PEGylated surfaces for optimal biocompatibility. [16]
The Challenge of Anti-PEG Antibodies
While PEG is generally considered non-immunogenic, there is growing evidence that pre-existing and induced anti-PEG antibodies can be found in a significant portion of the population. [25][26]These antibodies can bind to PEGylated therapeutics, leading to accelerated blood clearance (ABC) and, in some cases, hypersensitivity reactions. [26]This phenomenon poses a significant challenge to the universal application of PEGylation and is an active area of research. [26][27]Strategies to mitigate the impact of anti-PEG antibodies, such as the development of alternative hydrophilic polymers, are being explored. [21]
Part 4: Applications in Drug Development
The principles of PEG-mediated hydrophilicity and biocompatibility have been successfully translated into a wide range of clinical applications.
PEGylated Proteins and Peptides
PEGylation has revolutionized the therapeutic use of proteins and peptides by extending their short in vivo half-lives. [4]Notable examples include PEGylated interferons for the treatment of hepatitis C and PEGylated granulocyte colony-stimulating factor (G-CSF) for the management of neutropenia. [2][6]
PEGylated Nanoparticles and Liposomes
The surface modification of nanoparticles and liposomes with PEG is a cornerstone of nanomedicine. [6][15]This "stealth" coating enables these drug delivery systems to evade the MPS, prolong their circulation time, and enhance their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. [12][28]Doxil®, a PEGylated liposomal formulation of doxorubicin, was the first FDA-approved nanomedicine and remains a key example of the clinical success of this approach. [15]
PEGylated Small Molecules
PEGylation can also be applied to small molecule drugs to improve their solubility, reduce their toxicity, and modify their pharmacokinetic profiles. [29][30]
| Application | Key Benefit of PEGylation | Example |
|---|---|---|
| Protein/Peptide Therapeutics | Extended circulation half-life, reduced immunogenicity | PEG-interferon, PEG-G-CSF [2][6] |
| Nanoparticle Drug Delivery | "Stealth" properties, prolonged circulation, enhanced tumor accumulation | Doxil® (PEGylated liposomal doxorubicin) [15] |
| Small Molecule Drugs | Improved solubility, altered pharmacokinetics | Naloxegol (for opioid-induced constipation) [1]|
Conclusion and Future Perspectives
PEGylation has unequivocally established itself as a powerful and versatile platform technology in drug development and biomaterials science. The ability of PEG to confer hydrophilicity and biocompatibility has enabled the successful clinical translation of numerous therapeutics that would have otherwise been limited by poor pharmacokinetics and immunogenicity.
However, the field is not without its challenges. The emergence of anti-PEG antibodies necessitates a deeper understanding of the immune response to PEG and the development of next-generation "stealth" polymers. [26][27]Ongoing research is focused on creating novel hydrophilic polymers that mimic the beneficial properties of PEG while exhibiting reduced immunogenic potential. [21] As our understanding of the intricate interactions between materials and biological systems continues to grow, so too will our ability to rationally design and engineer advanced PEGylated compounds with precisely tailored properties. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to continue to innovate and expand the therapeutic applications of this remarkable polymer.
References
-
Bélanger, M.-C. & Marois, Y. (2001). Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation. PubMed. [Link]
-
Creative PEGWorks. (n.d.). The Stealth Properties of PEG-Coated Nanoparticles are Dependent on the PEG Grafting Densities. [Link]
-
Creative PEGWorks. (n.d.). FDA Guidelines on PEGylated Protein Drug Immunogenicity. [Link]
-
D'souza, A. A., & Shegokar, R. (2016). Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications. Expert Opinion on Drug Delivery, 13(9), 1257–1275. [Link]
-
Gref, R., et al. (2012). The art of PEGylation: from simple polymer to sophisticated drug delivery system. Molecular Pharmaceutics, 9(6), 1531-1544. [Link]
-
Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221. [Link]
-
Jokerst, J. V., et al. (2011). Stealth Nanoparticles. ACS Nano, 5(8), 5906-5918. [Link]
-
Mishra, P., et al. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers. [Link]
-
ResearchGate. (n.d.). PEG stealth properties. PEG minimizes NP surface interaction with opsonin, preventing macrophage uptake and clearance from the body. [Link]
-
Simberg, D., & Moghimi, S. M. (2024). PEGylation technology: addressing concerns, moving forward. Expert Opinion on Drug Delivery. [Link]
-
Suk, J. S., et al. (2016). Recent advances in stealth coating of nanoparticle drug delivery systems. Advanced Drug Delivery Reviews, 99(Pt A), 28-51. [Link]
-
ETH Zurich Research Collection. (n.d.). Mechanisms of protein resistance of adsorbed PEG-graft copolymers. [Link]
-
ACS Publications. (2023). Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications. [Link]
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. [Link]
-
Biolin Scientific. (2021). 7 ways to measure contact angle. [Link]
-
CEZAMAT. (n.d.). Measurement of surface contact angle. [Link]
-
PNAS. (2012). Temperature-activated PEG surface segregation controls the protein repellency of polymers. [Link]
-
Wikipedia. (n.d.). Contact angle. [Link]
-
Taylor & Francis Online. (2024). PEGylation technology: addressing concerns, moving forward. [Link]
-
ResearchGate. (2023). Anti-protein mechanism of polyethylene glycol (PEG). [Link]
-
Hutanu, D., et al. (2014). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Journal of controlled release, 182, 55-65. [Link]
-
The Cooper Union. (n.d.). PEGylated protein drugs : basic science and clinical applications. [Link]
-
Zhang, F., et al. (2023). PEGylated therapeutics in the clinic. Bioengineering & Translational Medicine, 9(1), e10600. [Link]
-
Alcantar, N. A., Aydil, E. S., & Israelachvili, J. N. (2000). Polyethylene glycol-coated biocompatible surfaces. Journal of biomedical materials research, 51(3), 343–351. [Link]
- Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of pharmaceutical excipients (8th ed.). Pharmaceutical Press.
-
Belanger, M. C., & Marois, Y. (2001). Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation. Journal of biomedical materials research, 57(3), 367–373. [Link]
-
Li, W., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology, 11, 1184979. [Link]
-
Pharmaceutical Technology. (2008). The Benefits and Challenges of PEGylating Small Molecules. [Link]
-
MDPI. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]
-
Scribd. (n.d.). Polyethylene Glycol in Pharma Formulations. [Link]
-
ResearchGate. (n.d.). Polyethylene glycol-coated biocompatible surfaces. [Link]
-
Regulations.gov. (n.d.). Are PEG Molecules a Universal Protein Repellent?. [Link]
-
Semantic Scholar. (n.d.). Polyethylene glycol-coated biocompatible surfaces. [Link]
-
YouTube. (2023). What Are PEG Hydrogels And How Are They Used?. [Link]
-
PubMed. (2010). Molecular mechanism of polyethylene glycol mediated stabilization of protein. [Link]
-
YouTube. (2015). Biopharmaceutical and Immunological Properties of PEGylated Proteins. [Link]
-
ACS Omega. (2024). Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding. [Link]
-
ResearchGate. (2013). Why is poly ethylenglycol (PEG) so hydrophylic?. [Link]
-
APhA Membership Application. (n.d.). The Handbook of Pharmaceutical Excipients, 9e. [Link]
-
Regulations.gov. (n.d.). Polyethylene Glycols (PEGs). [Link]
-
Scribd. (n.d.). Handbook of Pharmaceutical Excipients 8th-1-52. [Link]
Sources
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approved PEGylated Drugs By 2026 | Biopharma PEG [biochempeg.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. Temperature-activated PEG surface segregation controls the protein repellency of polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. measurlabs.com [measurlabs.com]
- 18. nanoscience.com [nanoscience.com]
- 19. Contact angle - Wikipedia [en.wikipedia.org]
- 20. biolinscientific.com [biolinscientific.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of surface contact angle – CEZAMAT [cezamat.pw.edu.pl]
- 24. Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creativepegworks.com [creativepegworks.com]
- 26. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmtech.com [pharmtech.com]
- 30. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of NH-bis(PEG2-Boc) in the Synthesis of Complex Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Evolving Role of Linker Technology in Modern Therapeutics
In the landscape of advanced therapeutics, the rational design of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has become paramount. The linker, a component once considered a simple spacer, is now recognized as a critical determinant of a molecule's efficacy, safety, and developability. It is in this context that specialized building blocks like NH-bis(PEG2-Boc) have emerged as powerful tools for the modern medicinal chemist. This guide provides a comprehensive technical overview of NH-bis(PEG2-Boc), offering field-proven insights into its application as a versatile building block for the synthesis of sophisticated molecular architectures. We will delve into the causality behind its strategic advantages and provide detailed, validated protocols to empower researchers in their pursuit of next-generation therapies.
The Architectural Advantage of NH-bis(PEG2-Boc)
NH-bis(PEG2-Boc) is a branched, bifunctional polyethylene glycol (PEG) linker. Its unique architecture, featuring a central secondary amine and two Boc-protected primary amine arms, offers a distinct set of advantages over traditional linear linkers.
Core Structure and Physicochemical Properties
The foundational structure of NH-bis(PEG2-Boc) provides a unique platform for creating homobifunctional or heterobifunctional linkers. The inherent properties of the PEG chains, such as hydrophilicity and biocompatibility, make it an attractive building block for advanced therapeutic and diagnostic agents.
Table 1: Physicochemical Properties of NH-bis(PEG2-Boc)
| Property | Value | Source |
| Molecular Formula | C22H45N3O8 | |
| Molecular Weight | 479.62 g/mol | |
| CAS Number | 2182601-69-8 | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Appearance | Colorless to light yellow liquid |
The branched nature of the PEG chains in NH-bis(PEG2-Boc) provides a larger hydrodynamic radius compared to a linear PEG of similar molecular weight. This "shielding effect" can be advantageous in reducing immunogenicity and protecting the conjugate from enzymatic degradation.
The Significance of Branched PEG Linkers in Bioconjugation
The decision to employ a branched PEG linker is a strategic one, aimed at optimizing the therapeutic index of a complex biologic. Here, we explore the key benefits:
-
Enhanced Hydrophilicity and Solubility: Many potent small molecule drugs are hydrophobic, leading to challenges in formulation and a propensity for aggregation. The hydrophilic PEG arms of NH-bis(PEG2-Boc) can significantly improve the aqueous solubility of the final conjugate, a critical factor for parenteral administration.
-
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the branched PEG structure can lead to a longer circulation half-life by reducing renal clearance. This can translate to less frequent dosing and improved patient compliance.
-
** multivalency and Spatial Optimization:** The two Boc-protected arms allow for the attachment of multiple copies of a molecule, such as a targeting ligand or a payload. This can enhance avidity for the target and allow for a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation. The defined geometry of the linker also allows for precise spatial positioning of the conjugated molecules, which can be critical for optimal target engagement.
Application in Complex Molecule Synthesis: A Focus on PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of PROTAC efficacy. NH-bis(PEG2-Boc) serves as an excellent scaffold for PROTAC synthesis due to its ability to modulate solubility and provide optimal spatial orientation of the two binding elements.
General Synthetic Strategy for a PROTAC using NH-bis(PEG2-Boc)
The synthesis of a PROTAC using NH-bis(PEG2-Boc) typically involves a multi-step sequence. The following is a representative workflow, grounded in established chemical principles.
Figure 1: General workflow for PROTAC synthesis using NH-bis(PEG2-Boc).
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired final product.
Protocol 1: Amide Bond Formation with the Central Amine
This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the central secondary amine of NH-bis(PEG2-Boc).
Materials:
-
NH-bis(PEG2-Boc)
-
Carboxylic acid-functionalized molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of NH-bis(PEG2-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide-coupled intermediate.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting groups to expose the two primary amines.
Materials:
-
Boc-protected intermediate from Protocol 1
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting TFA salt of the deprotected diamine can often be used in the next step without further purification.
Protocol 3: Final Amide Bond Formation
This protocol describes the coupling of the second carboxylic acid-containing molecule (e.g., a target protein ligand) to the newly exposed primary amines.
Materials:
-
Deprotected diamine intermediate from Protocol 2
-
Carboxylic acid-functionalized molecule (2.2 eq)
-
HATU (2.5 eq)
-
DIPEA (6.0 eq)
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
To a solution of the carboxylic acid-functionalized molecule (2.2 eq) in anhydrous DMF, add HATU (2.5 eq) and DIPEA (6.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected diamine intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO/water and purify by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
Characterization and Quality Control
Thorough characterization of the final product is essential to ensure its identity, purity, and stability.
Table 2: Recommended Analytical Techniques for Characterization
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To determine the purity and confirm the molecular weight of the final product and intermediates. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the chemical structure and assess the purity of the final product. |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product using a validated method. |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization. The use of LC-MS at each step allows for the confirmation of the expected molecular weight and provides an initial assessment of purity. The final purification by preparative HPLC, followed by analytical HPLC and NMR, ensures that the final compound meets the required specifications for downstream biological evaluation.
Conclusion: A Versatile Tool for Innovative Drug Design
NH-bis(PEG2-Boc) is more than just a linker; it is a strategic building block that empowers medicinal chemists to design and synthesize complex molecules with enhanced properties. Its branched architecture provides a unique combination of hydrophilicity, biocompatibility, and multivalency, making it an invaluable tool in the development of next-generation therapeutics. By understanding the principles behind its application and utilizing robust, validated protocols, researchers can leverage the full potential of NH-bis(PEG2-Boc) to accelerate the discovery of innovative medicines.
References
-
Precise PEG. NH-bis(PEG2-Boc). [Link]
An In-depth Technical Guide to the Foundational Principles of Using Boc Protecting Groups in Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of modern organic synthesis. Among these, the tert-butoxycarbonyl (Boc) group stands out for its versatility, reliability, and ease of use in protecting amine functionalities. This guide provides a comprehensive exploration of the core principles of Boc protection, offering field-proven insights into its mechanism, application, and strategic deployment in complex synthetic pathways.
Core Principles of the Boc Protecting Group
The Boc group is prized in organic synthesis for its ability to mask the inherent nucleophilicity and basicity of amines by converting them into carbamates.[1][2] This temporary protection is crucial for preventing unwanted side reactions during subsequent synthetic steps.[3] The widespread adoption of the Boc group is attributable to its straightforward introduction, stability across a range of reaction conditions, and facile, selective removal under mild acidic conditions.[2][3]
A defining characteristic of the Boc group is its orthogonality to other common amine protecting groups.[4] It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][4] This orthogonality is fundamental to multi-step syntheses, most notably in solid-phase peptide synthesis (SPPS), where precise, sequential deprotection is paramount.[3][4]
The Mechanism of Boc Protection: A Tale of Nucleophilic Acyl Substitution
The introduction of the Boc group onto an amine is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][3] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5]
This attack forms a tetrahedral intermediate which then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[5][6] This leaving group can subsequently act as a base or spontaneously decarboxylate to yield tert-butoxide, which neutralizes the protonated carbamate.[5][6] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[4][5]
While the reaction can proceed without a base, the inclusion of a mild base like triethylamine (TEA) or sodium hydroxide is common to neutralize the protonated carbamate and drive the reaction to completion.[4][7]
Experimental Protocol: Boc Protection of a Primary Amine
This protocol provides a self-validating system for the reliable Boc protection of a primary amine.
Materials:
-
Primary Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the primary amine in a suitable solvent (DCM or THF) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature.[3]
-
Boc Anhydride Addition: Add (Boc)₂O portion-wise to the stirred solution. Caution: Gas evolution (CO₂) will occur.[5] Ensure the reaction is not conducted in a sealed system.[5][8]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[2][9]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
The Mechanism of Boc Deprotection: An Acid-Catalyzed Elimination
The removal of the Boc group is its most defining feature, proceeding readily under acidic conditions.[7] Trifluoroacetic acid (TFA) is the reagent of choice, often used in a solution with DCM.[6][7] The mechanism is an acid-catalyzed elimination reaction.[10]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the strong acid.[11][12]
-
Cleavage and Cation Formation: This protonation destabilizes the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11][12] The stability of this carbocation is a key reason for the lability of the Boc group under acidic conditions.[1]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[11][12]
-
Amine Salt Formation: The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[11][12]
A potential complication during deprotection is the reaction of the highly reactive tert-butyl cation with other nucleophilic sites in the molecule, such as the side chains of tryptophan or methionine.[13][14] To mitigate this, scavengers like anisole or thioanisole are often added to the reaction mixture to trap the carbocation.[7][13]
Experimental Protocol: Boc Deprotection Using Trifluoroacetic Acid (TFA)
This protocol outlines a robust procedure for the removal of a Boc protecting group.
Materials:
-
N-Boc Protected Amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger (e.g., anisole, thioanisole)
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc protected amine in DCM in a round-bottom flask. If a scavenger is required, add it to this solution.
-
TFA Addition: Cool the solution in an ice bath and add TFA dropwise. A common concentration is a 25-50% solution of TFA in DCM.[13] Safety Precaution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The reaction is exothermic and evolves CO₂ gas.[10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer present.[12]
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as its trifluoroacetate salt.
-
Isolate the product by filtration or centrifugation.[12]
-
-
Neutralization (if required): The resulting amine salt can be neutralized by washing with a mild aqueous base (e.g., NaHCO₃) during an extractive work-up to yield the free amine.
Orthogonality in Practice: Strategic Application in Synthesis
The true power of the Boc group is realized in complex, multi-step syntheses where multiple protecting groups are employed.[15] In the "Boc strategy" for SPPS, for example, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed at each cycle with TFA.[2][13] The side chains of the amino acids, however, are protected with groups that are stable to TFA but can be cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[2][16]
| Protecting Group | Typical Reagent for Introduction | Conditions for Removal | Orthogonal To |
| Boc | (Boc)₂O | Mild Acid (e.g., TFA)[6] | Fmoc, Cbz |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine)[6] | Boc, Cbz |
| Cbz (Z) | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C)[6] | Boc, Fmoc |
This table summarizes the orthogonality of the Boc group with other common amine protecting groups.
Conclusion: The Enduring Utility of the Boc Group
The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, robust stability, and mild deprotection conditions make it a reliable choice for the protection of amines in a wide array of applications, from academic research to industrial-scale drug development. A thorough understanding of its mechanistic underpinnings and the practical nuances of its application, as detailed in this guide, is essential for its successful and strategic implementation in the synthesis of complex molecules.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link].
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link].
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].
-
Hajjem, B., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link].
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link].
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link].
-
Common Organic Chemistry. Boc Protection - Common Conditions. Available at: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link].
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link].
-
Fields, G. B. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Available at: [Link].
-
Fields, G. B. (2012). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Institutes of Health. Available at: [Link].
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link].
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link].
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to the Quantitative Deprotection of NH-bis(PEG2-Boc) Using Trifluoroacetic Acid
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly for managing amine functionalities in complex molecules such as PEG linkers, peptides, and antibody-drug conjugates.[1][2] This application note provides a comprehensive, in-depth guide to the efficient and clean removal of Boc groups from NH-bis(PEG2-Boc), a branched PEG linker, using trifluoroacetic acid (TFA). We will delve into the underlying chemical principles, present a detailed and validated protocol, discuss critical process parameters, and offer troubleshooting advice to ensure high yield and purity of the resulting primary amine.
Introduction: The Critical Role of Boc Deprotection
The Boc group is favored for its stability under a wide range of chemical conditions, yet its facile removal under specific acidic conditions makes it an ideal choice for multi-step synthetic strategies.[3] NH-bis(PEG2-Boc) is a versatile linker featuring a central primary amine and two terminal Boc-protected primary amines.[4][5][6] This structure is valuable in the synthesis of branched constructs, such as PROTACs, where precise control over sequential conjugations is paramount.[4]
The successful deprotection of the terminal amines is a critical step that dictates the overall efficiency and purity of the final conjugate. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies product isolation.[7]
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction.[8][9] The process can be broken down into several key steps, as illustrated below.
Mechanism Steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group's carbamate.[8][9][10]
-
C-O Bond Cleavage: This protonation weakens the adjacent tert-butyl-oxygen bond, leading to its cleavage. This step is the rate-determining step and results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free primary amine.[8][10]
-
Amine Salt Formation: In the highly acidic environment, the newly liberated amine is immediately protonated by excess TFA, forming a stable trifluoroacetate salt.[8][9]
This mechanism highlights two important practical considerations:
-
The reaction produces gaseous byproducts (CO2 and isobutylene from the tert-butyl cation), meaning the reaction should never be performed in a sealed container.[8]
-
The final product is an amine salt, which may require a basic workup or ion-exchange resin to yield the neutral free amine.[11][12]
The Challenge: Reactive Intermediates and the Role of Scavengers
The most significant challenge in Boc deprotection is managing the highly electrophilic tert-butyl cation generated during the reaction.[9][13] This cation can react with nucleophilic sites on the substrate or solvent, leading to unwanted side products. While NH-bis(PEG2-Boc) itself lacks highly susceptible residues like tryptophan or methionine found in peptides, the principle of scavenging is a critical concept in deprotection chemistry.[9][14][15]
Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cations before they can cause side reactions.[9][16] For substrates without sensitive functional groups, a simple scavenger like water or triisopropylsilane (TIS) can be effective.
Experimental Protocol: Deprotection of NH-bis(PEG2-Boc)
This protocol is designed for the solution-phase deprotection of NH-bis(PEG2-Boc). All operations involving TFA must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17][18][19]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| NH-bis(PEG2-Boc) | ≥95% | Commercially Available | Store at 2-8°C.[4] |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, etc. | Corrosive and toxic. Handle with extreme care.[20][21] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Can be used as a co-solvent. |
| Deionized Water | High Purity | --- | Used as a scavenger. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | --- | For basic workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | --- | For drying organic layers. |
| Diethyl Ether | Anhydrous | Commercially Available | For precipitation (optional). |
Deprotection Workflow Diagram
Caption: Workflow for TFA-mediated Boc deprotection.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NH-bis(PEG2-Boc) (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Deprotection Cocktail: In a separate container, prepare the deprotection cocktail. A common and effective mixture is 50% TFA in DCM (v/v) with 2.5-5% water added as a scavenger. For example, to prepare ~10 mL of cocktail, mix 5 mL of TFA, 4.5 mL of DCM, and 0.5 mL of deionized water. Note: Always add acid to the solvent.[21]
-
Reaction: Cool the substrate solution to 0°C in an ice bath. Add the deprotection cocktail to the flask (typically a 10-20 fold volumetric excess relative to the substrate solution). The reaction can then be allowed to warm to room temperature.[12]
-
Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][22]
-
TLC: The deprotected amine product will be significantly more polar than the Boc-protected starting material, resulting in a lower Rf value. A ninhydrin stain can be used to visualize the primary amine product.[22]
-
LC-MS: This provides a definitive assessment of the conversion of starting material to the product, identified by its expected mass.[9]
-
-
Workup and Isolation (to obtain the free amine): a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.[12] b. Dissolve the resulting residue (the TFA salt) in DCM. c. Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt and generate the free amine. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected diamine, typically as a colorless to light yellow oil.[4]
-
Characterization: Confirm the identity and purity of the final product, bis(2-(2-aminoethoxy)ethoxy)amine, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Interpretation and Quality Control
Monitoring Reaction Completion
The primary goal is the complete disappearance of the starting material. Incomplete deprotection can result from insufficient TFA concentration, inadequate reaction time, or poor reagent quality.
Caption: Decision logic for reaction monitoring.
Expected Spectroscopic Changes
-
¹H NMR: The most telling change will be the complete disappearance of the large singlet corresponding to the 18 protons of the two tert-butyl groups (-(CH₃)₃) of the Boc protectors, typically found around 1.4 ppm.
-
Mass Spec (ESI+): The mass of the product will correspond to the deprotected molecule. For NH-bis(PEG2-Boc) (MW ≈ 479.6 g/mol )[23], the resulting free amine, bis(2-(2-aminoethoxy)ethoxy)amine, will have a mass corresponding to [M-200+H]⁺.
Troubleshooting and Field-Proven Insights
-
Product is an oil/difficult to handle: PEGylated compounds are often oils. If precipitation is desired, triturating the TFA salt with cold diethyl ether after initial concentration can sometimes yield a solid, which can then be filtered.[12]
-
Incomplete Deprotection: While 50% TFA is robust, some substrates can be stubborn. Increasing the TFA concentration to 95% (e.g., a 95:2.5:2.5 mixture of TFA:DCM:H₂O) can increase the reaction rate.[9][24]
-
Basic Workup Issues: If your molecule contains base-labile functional groups, a basic wash is not advisable. In such cases, isolating the TFA salt and using it directly in the next step (if compatible) or using a basic ion-exchange resin like Amberlyst A21 for neutralization is a superior strategy.[11][25]
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid that can cause severe chemical burns and is harmful if inhaled.[18][19]
-
Handling: Always handle TFA in a well-ventilated chemical fume hood.[17]
-
PPE: Wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (butyl rubber or Viton are recommended for larger volumes).[17]
-
Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material.
-
Disposal: Dispose of TFA waste according to your institution's hazardous waste guidelines.
References
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- University of Washington. (n.d.). Trifluoroacetic Acid SOP.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Benchchem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Lundt, B. F., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
- Santa Cruz Biotechnology. (n.d.). Trifluoroacetic acid.
- Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Benchchem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- ChemicalBook. (n.d.). NH-bis(PEG2-Boc) CAS#: 2182601-69-8.
- AxisPharm. (n.d.). NH-bis(PEG2-NHBoc), CAS 2182601-69-8.
- BroadPharm. (n.d.). NH-bis(PEG2-Boc), 2182601-69-8.
- Precise PEG. (n.d.). NH-bis(PEG2-Boc).
- Reddit. (2023). Boc De-protection : r/Chempros.
- Scribd. (n.d.). TFA Deprotection.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. NH-bis(PEG2-Boc) CAS#: 2182601-69-8 [amp.chemicalbook.com]
- 5. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 6. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. carlroth.com [carlroth.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. amherst.edu [amherst.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. precisepeg.com [precisepeg.com]
- 24. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
Application Notes and Protocols for NH-bis(PEG2-Boc) in Antibody-Drug Conjugate Development
Abstract
The development of efficacious and safe Antibody-Drug Conjugates (ADCs) is critically dependent on the linker technology connecting the monoclonal antibody (mAb) to the cytotoxic payload. The linker's chemical architecture dictates the ADC's stability, solubility, pharmacokinetics (PK), and drug-release mechanism.[1] NH-bis(PEG2-Boc) is a novel, branched heterotrifunctional linker designed to address key challenges in ADC development. It features a central primary amine for initial conjugation, and two peripheral tert-butyloxycarbonyl (Boc)-protected amines at the terminus of dual polyethylene glycol (PEG) chains. This structure offers a strategic platform for creating ADCs with potentially higher drug-to-antibody ratios (DAR) in a controlled manner, enhanced hydrophilicity, and modular assembly.[2] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of NH-bis(PEG2-Boc) in ADC development, complete with detailed experimental protocols and field-proven insights.
Introduction: The Rationale for a Branched, PEGylated, and Protected Linker
The therapeutic success of an ADC is a delicate balance between targeted delivery and systemic safety. The linker is central to achieving this balance.[1][] Many first-generation ADCs utilized hydrophobic linkers, which often led to aggregation and rapid clearance, limiting the achievable DAR to 2-4 before compromising the ADC's physicochemical properties.[4] The NH-bis(PEG2-Boc) linker is engineered to overcome these limitations through three key features:
-
Polyethylene Glycol (PEG) Spacers: The two discrete PEG2 units are hydrophilic, flexible chains that serve multiple functions. They increase the overall water solubility of the ADC, which is crucial when working with hydrophobic payloads.[][4] This enhanced solubility helps to prevent aggregation, even at higher DARs, and can improve the ADC's pharmacokinetic profile by extending its circulation half-life.[][5]
-
Branched Architecture: The "bis" (dual-arm) structure emerging from a central amine provides two distinct points for subsequent payload attachment after deprotection. This is a significant advantage for achieving higher, yet homogeneous, DARs (e.g., DAR 6 or 8) when conjugated to specific sites on an antibody.[6][] This can be particularly valuable when conjugation sites on the antibody are limited, allowing for an increased payload delivery per binding event.[8]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) groups temporarily mask the reactivity of the two terminal amines.[9][10] The Boc group is stable under a wide range of conditions used for the initial conjugation steps but can be cleanly and efficiently removed under mild acidic conditions.[10][11] This enables a controlled, sequential conjugation strategy, which is the cornerstone of building complex, well-defined bioconjugates.[9]
This combination of features allows for a modular and strategic approach to ADC synthesis, providing precise control over the final construct's composition and properties.
Strategic Workflow for ADC Synthesis using NH-bis(PEG2-Boc)
The synthesis of an ADC with NH-bis(PEG2-Boc) is a multi-step, sequential process that leverages the orthogonal reactivity of its functional groups. The most common strategy involves first creating a payload-linker construct and then conjugating this construct to the antibody. This approach is often preferred as it exposes the sensitive antibody to fewer harsh chemical reactions.
The overall workflow can be visualized as follows:
Diagram 1: General workflow for ADC synthesis using a pre-formed payload-linker construct.
Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. The optimal reaction conditions, including molar ratios, reaction times, and purification methods, must be determined empirically for each specific antibody, payload, and linker combination.
Protocol 1: Synthesis of Payload-Linker Construct
This protocol describes the conjugation of a payload containing a carboxylic acid to the central amine of NH-bis(PEG2-Boc).
Materials:
-
Payload with a terminal carboxylic acid group
-
NH-bis(PEG2-Boc) (e.g., BroadPharm, BP-23773)[12]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Payload Activation: a. Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO to a concentration of 10-20 mM. b. In a separate vial, dissolve EDC (1.5 equivalents relative to payload) and Sulfo-NHS (2.0 equivalents relative to payload) in reaction buffer. c. Add the EDC/Sulfo-NHS solution to the payload solution. d. Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester. This activated payload should be used immediately.
-
Conjugation to Linker: a. Dissolve NH-bis(PEG2-Boc) (1.0 equivalent relative to payload) in a minimal amount of DMF/DMSO and dilute with Reaction Buffer. b. Add the freshly activated payload solution to the NH-bis(PEG2-Boc) solution. A 1.2-fold molar excess of the linker may be used to drive the reaction to completion. c. Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 20% (v/v) to maintain linker solubility. d. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Reaction Monitoring and Purification: a. Monitor the reaction progress using LC-MS to confirm the formation of the desired payload-linker construct (expected mass increase). b. Once the reaction is complete, purify the payload-linker construct using RP-HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). c. Collect fractions containing the pure product, confirm by LC-MS, and lyophilize to obtain a stable powder.
Protocol 2: Boc Deprotection of the Payload-Linker Construct
This protocol details the removal of the two Boc protecting groups to reveal the terminal primary amines, which are then ready for conjugation to a second molecule or payload.
Materials:
-
Purified, lyophilized Payload-Linker construct from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
Procedure:
-
Deprotection Reaction: a. Dissolve the Boc-protected payload-linker construct in anhydrous DCM. b. Add TFA to the solution to a final concentration of 20-50% (v/v).[2][13] A 1:1 mixture of TFA:DCM is commonly effective.[14] c. Stir the reaction at room temperature for 1-2 hours. The reaction is typically rapid.[10]
-
Monitoring and Work-up: a. Monitor the deprotection by LC-MS, looking for the expected mass decrease corresponding to the loss of two Boc groups (2 x 100.1 Da). b. Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).
-
Isolation: a. Precipitate the deprotected linker-payload amine salt by adding cold diethyl ether to the concentrated residue. b. Collect the solid precipitate by centrifugation or filtration. c. Wash the solid with cold diethyl ether and dry under vacuum. The product is typically obtained as a TFA salt.
Protocol 3: Conjugation to Antibody and Final ADC Assembly
This protocol outlines the conjugation of the deprotected, dual-amine payload-linker construct to an antibody. This example uses carbodiimide chemistry to couple the linker's amines to the antibody's carboxyl groups (aspartic/glutamic acid residues), followed by purification.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., MES buffer, pH 6.0)
-
Deprotected Payload-Linker construct (TFA salt) from Protocol 2
-
EDC and Sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
Procedure:
-
Antibody Activation: a. Prepare the antibody at a concentration of 5-10 mg/mL in Activation Buffer. b. Add a 50- to 100-fold molar excess of both EDC and Sulfo-NHS to the antibody solution. c. Incubate for 15 minutes at room temperature to activate the carboxyl groups on the antibody surface.
-
Conjugation Reaction: a. Dissolve the deprotected payload-linker construct in Conjugation Buffer. b. Immediately add the activated antibody solution to the payload-linker solution. A 10- to 20-fold molar excess of the payload-linker per antibody is a common starting point. c. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Purification of the Final ADC: a. Purify the ADC from excess payload-linker construct and reaction byproducts using a pre-equilibrated SEC column with a suitable formulation buffer (e.g., PBS, pH 7.4). b. Monitor the elution profile at 280 nm (for protein) and a wavelength corresponding to the payload's absorbance. The ADC will elute as a high molecular weight peak. c. Collect the fractions corresponding to the ADC monomer.
ADC Characterization: A Self-Validating System
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the final ADC.
Determining Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute.[15][16] Several methods can be employed:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis.[15] The conjugation of hydrophobic payloads increases the antibody's surface hydrophobicity. HIC separates ADC species based on the number of conjugated payloads, allowing for the quantification of DAR 0, 2, 4, 6, etc., species. The weighted average DAR can be calculated from the peak areas.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise measurement, the ADC can be reduced to separate the light and heavy chains. The mass of each chain can then be determined by LC-MS.[15][] The number of payloads per chain can be calculated from the mass shift, providing a detailed view of the drug load distribution.[18]
-
UV-Vis Spectrophotometry: A simpler but less accurate method that calculates DAR based on the absorbance of the protein (at 280 nm) and the payload at its specific maximum absorbance wavelength.[16][]
Diagram 2: Workflow for DAR determination using HIC and LC-MS.
Assessing Stability and Aggregation
The use of PEG linkers like NH-bis(PEG2-Boc) is intended to reduce aggregation. This must be verified.
-
Size-Exclusion Chromatography (SEC): SEC is the gold-standard method for quantifying aggregates.[5] The purified ADC should be analyzed to determine the percentage of monomer, dimer, and higher-order aggregates. A successful ADC formulation should have >95% monomer.
-
Thermal Stress Studies: The stability of the ADC can be assessed by incubating it at elevated temperatures (e.g., 40°C) for several days and monitoring the formation of aggregates by SEC over time.[4]
| Linker Type | Typical Payload | Expected DAR | % Monomer (Post-Purification) | Rationale & Reference |
| Non-PEG Hydrophobic Linker | Auristatin (MMAE) | 4 | ~85-95% | Hydrophobicity can induce aggregation, limiting DAR.[4] |
| Linear PEG8 Linker | Auristatin (MMAE) | 8 | >95% | Linear PEG improves solubility, allowing for higher DAR with less aggregation.[8] |
| Branched NH-bis(PEG2-Boc) | 2x Payload Molecules | 4-8 | >98% (Predicted) | The dual hydrophilic PEG arms are expected to effectively shield the payloads, minimizing aggregation even at high DARs.[4][6] |
Table 1: Predicted impact of linker type on ADC aggregation. Data is representative and will vary based on the specific mAb and payload.
Conclusion and Future Perspectives
The NH-bis(PEG2-Boc) linker provides a sophisticated and powerful tool for the rational design of next-generation antibody-drug conjugates. Its branched, hydrophilic, and orthogonally protected structure enables the synthesis of more homogeneous ADCs with potentially higher drug loading, improved physicochemical properties, and enhanced therapeutic potential. The strategic, step-wise protocols outlined in this guide provide a clear path for researchers to leverage the unique advantages of this linker. As ADC development continues to evolve, linker technologies that offer this level of precision and control will be paramount in creating safer and more effective cancer therapies.
References
-
Fisher Scientific. Amine Protection / Deprotection.[Link]
-
Crown Bioscience. Key assays and analytical techniques for the development of antibody drug conjugates.[Link]
-
Kozłowska, A., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? National Institutes of Health (PMC). [Link]
-
Santi, D. (2023). Influencing ADC Performance Through Linker Design. YouTube. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [Link]
-
Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. [Link]
-
Li, Y., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
-
Creative Biolabs. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.[Link]
-
ResearchGate. Synthesis of drug-linker 1.[Link]
-
Strop, P. (2014). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates.[Link]
-
Agilent. Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF.[Link]
-
Zhao, R., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). National Institutes of Health. [Link]
-
Zhang, D., et al. (2021). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.[Link]
-
AIChE. (427b) Development of Purification and Isolation Process for a Novel Camptothecin ADC Drug Linker.[Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?[Link]
Sources
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. scispace.com [scispace.com]
- 12. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of a PEGylated PROTAC
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[4][5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][4][7] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which enhances solubility, and their flexibility, which can be crucial for achieving the optimal geometry for ternary complex formation.[1][5][8] This document provides a detailed experimental workflow for the rational design, synthesis, purification, and characterization of a model PROTAC featuring a PEG linker, intended for researchers in drug discovery and chemical biology.
The Rationale of PROTAC Design: A Tripartite Strategy
The success of a PROTAC hinges on the careful selection and integration of its three components. The overarching goal is to create a molecule that can effectively bridge the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][10]
-
The Warhead: Engaging the Protein of Interest (POI): The "warhead" is a ligand that binds specifically to the target protein. Its design can be based on known inhibitors (reversible or covalent) for the POI.[11][12][13] For instance, inhibitors of Bruton's tyrosine kinase (BTK) or bromodomain-containing proteins (e.g., BRD4) are common starting points for developing PROTACs against those targets.[5][14] A key consideration is identifying a solvent-exposed exit vector on the warhead where the linker can be attached without disrupting binding to the POI.[]
-
The Anchor: Recruiting the E3 Ligase: The anchor ligand recruits an E3 ubiquitin ligase. The most commonly hijacked E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][15][16] Ligands for these are typically derivatives of thalidomide (for CRBN) or small molecules designed to mimic the HIF-1α peptide (for VHL).[12][16][][18] These ligands are often commercially available with pre-installed functional handles for linker conjugation.[5][19]
-
The PEG Linker: The Critical Bridge: The linker is not merely a spacer but an active contributor to the PROTAC's properties.[4][20] PEG linkers are popular because they enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][8] The length of the PEG chain must be empirically optimized; a linker that is too short may cause steric clashes, while one that is too long might lead to unproductive binding or an unfavorable "hook effect".[4][14]
General Synthetic Workflow
The synthesis of a PROTAC is typically a convergent process. In a common strategy, a bifunctional PEG linker is first attached to the E3 ligase ligand. This intermediate is then coupled with the POI ligand (warhead) in the final step. This approach allows for the modular assembly of a PROTAC library by combining different warheads with a common E3 ligase-linker moiety. The two most robust and widely used reactions for this assembly are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[5][21][22][23]
Sources
- 1. precisepeg.com [precisepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of NH-bis(PEG2-Boc) in Targeted Protein Degradation: A Guide for Researchers
Introduction: The Dawn of Targeted Protein Degradation and the Pivotal Role of Linkers
In the landscape of modern therapeutics, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-based inhibition to a novel, event-driven mechanism of action.[1][2] PROTACs are heterobifunctional molecules that commandeer the cell's innate protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins implicated in disease.[3][4][] This is achieved through the formation of a ternary complex, a crucial assembly of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][6][7] The linker, a seemingly simple component connecting the POI-binding and E3 ligase-recruiting ligands, is in fact a critical determinant of a PROTAC's success, profoundly influencing its efficacy, solubility, and pharmacokinetic properties.[1][6][]
Among the diverse chemical scaffolds employed for linkers, those based on Polyethylene Glycol (PEG) have gained prominence for their ability to confer favorable physicochemical properties.[][9][10] This guide focuses on a specific, versatile building block, NH-bis(PEG2-Boc) , an alkyl/ether-based PROTAC linker, and provides a comprehensive overview of its application in the synthesis and validation of novel protein degraders.[11]
The Advantage of PEG-Based Linkers: More Than Just a Spacer
The choice of a linker is a strategic decision in PROTAC design. PEG linkers, such as those derived from NH-bis(PEG2-Boc), offer several distinct advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of the often-lipophilic PROTAC molecule, which can enhance cell permeability and oral absorption.[6][][9][10]
-
Optimal Length and Flexibility: The length and flexibility of the linker are paramount for the stable formation of the ternary complex.[6][12] PEG chains provide conformational flexibility, increasing the likelihood of achieving a productive orientation between the POI and the E3 ligase.[12]
-
Improved Pharmacokinetics: By modifying the overall properties of the PROTAC, PEG linkers can contribute to improved metabolic stability and bioavailability.[9]
-
Synthetic Tractability: PEG linkers are synthetically accessible and can be readily modified, allowing for the systematic optimization of linker length and composition.[][12]
Visualizing the PROTAC Mechanism of Action
To understand the central role of the linker, it is essential to visualize the entire process of PROTAC-mediated protein degradation.
Figure 1. The catalytic cycle of PROTAC-mediated targeted protein degradation.
Synthetic Protocol: Constructing a PROTAC with NH-bis(PEG2-Boc)
The NH-bis(PEG2-Boc) linker is a branched molecule featuring a central amine and two Boc-protected amine termini.[13][14] This structure allows for a modular and convergent synthetic strategy. The following is a generalized protocol; specific reaction conditions may need to be optimized based on the properties of the POI and E3 ligase ligands.
Experimental Workflow Overview
Figure 2. A representative workflow for PROTAC synthesis using NH-bis(PEG2-Boc).
Step-by-Step Methodology
Protocol 1: Initial Amide Coupling with POI Ligand
-
Rationale: This step conjugates the first "warhead" to the central amine of the linker. The use of a peptide coupling reagent like HATU facilitates efficient amide bond formation under mild conditions.
-
Materials:
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand in anhydrous DMF.
-
Add NH-bis(PEG2-Boc) to the solution.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[16]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-conjugated, Boc-protected intermediate.
-
Protocol 2: Boc Deprotection
-
Rationale: Removal of the Boc protecting groups is necessary to unmask the terminal amines for the subsequent coupling reaction. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation.[16]
-
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Protocol 3: Final Amide Coupling with E3 Ligase Ligand
-
Rationale: This final coupling step assembles the complete PROTAC molecule by forming an amide bond between the deprotected linker and the E3 ligase ligand.
-
Materials:
-
Deprotected intermediate from Protocol 2 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid functional group (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere.
-
Add the deprotected intermediate, followed by HATU and DIPEA.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Protocol 4: Purification and Characterization
-
Rationale: High purity of the final PROTAC is crucial for accurate biological evaluation. Preparative HPLC is the method of choice for obtaining highly pure compounds. Subsequent analytical characterization confirms the identity and integrity of the synthesized molecule.
-
Purification: Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization:
-
LC-MS: To confirm the molecular weight and purity of the final product.[17][18][19] A single major peak with the expected mass-to-charge ratio ([M+H]⁺) is indicative of a successful synthesis.[16]
-
NMR (¹H and ¹³C): To confirm the chemical structure. The spectra should contain peaks corresponding to all components of the PROTAC (POI ligand, linker, and E3 ligase ligand) with appropriate integrations.
-
In Vitro Validation: Confirming PROTAC-Mediated Degradation
Once synthesized and characterized, the novel PROTAC must be evaluated for its ability to induce the degradation of the target protein in a cellular context.
Key In Vitro Assays for PROTAC Validation
| Assay | Purpose | Key Parameters Measured |
| Western Blot | To visualize and quantify the reduction in target protein levels. | Protein abundance, dose-response. |
| Quantitative Mass Spectrometry (Proteomics) | To provide a global and unbiased view of protein level changes, confirming selectivity. | Target protein degradation, off-target effects. |
| DC50/Dmax Determination | To quantify the potency and efficacy of the PROTAC. | DC50 (concentration for 50% degradation), Dmax (maximum degradation).[7][20] |
| Time-Course Experiment | To determine the kinetics of protein degradation. | Onset and duration of degradation. |
| E3 Ligase and Proteasome Inhibition | To confirm the mechanism of action. | Rescue of degradation by inhibiting the E3 ligase or the proteasome. |
Protocol: Western Blot Analysis of Target Protein Degradation
-
Rationale: Western blotting is a fundamental technique to assess changes in the abundance of a specific protein. A dose-dependent decrease in the target protein band intensity upon PROTAC treatment is the primary indicator of successful degradation.[21]
-
Materials:
-
Cultured cells expressing the target protein of interest.
-
Synthesized PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[22]
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates. The next day, treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4 to 24 hours).[23] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Protocol: Determining DC50 and Dmax
-
Rationale: The DC50 and Dmax values are critical for characterizing and comparing the potency and efficacy of different PROTACs.[7] A lower DC50 indicates higher potency.[7]
-
Procedure:
-
Perform a Western blot experiment with a refined, extended range of PROTAC concentrations, as described above.
-
Quantify the normalized band intensities for the target protein at each concentration.
-
Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) using graphing software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.[7]
-
The Dmax is the maximal percentage of protein degradation observed.[7]
-
Conclusion: A Versatile Tool for Advancing Drug Discovery
NH-bis(PEG2-Boc) serves as a highly valuable and versatile linker for the synthesis of PROTACs. Its chemical properties facilitate the creation of degraders with enhanced solubility and the potential for robust cellular activity. By following systematic synthetic and validation protocols, researchers can effectively leverage this building block to develop novel therapeutics for a wide range of challenging disease targets. The empirical process of linker optimization remains a cornerstone of successful PROTAC design, and the modular nature of linkers like NH-bis(PEG2-Boc) is instrumental in accelerating this critical aspect of drug discovery.[24][25]
References
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis using N-Mal-N-bis(PEG2-C2-Boc). Benchchem.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
- MedchemExpress. (n.d.). NH-bis(PEG2-C2-Boc) | PROTAC Linker. MedchemExpress.com.
- JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. JenKem Technology USA.
- Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis. Enamine.
- Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis. Enamine.
- Benchchem. (n.d.). A Researcher's Guide to In Vitro Validation of PROTAC-Mediated Protein Degradation. Benchchem.
- Benchchem. (n.d.). Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC. Benchchem.
- Hughes, S. J., & Ciulli, A. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 984-1002.
- LifeSensors. (n.d.). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. LifeSensors.
- Abcam. (n.d.). Western blot protocol for low abundance proteins. Abcam.
- AxisPharm. (n.d.). NH-bis(PEG2-NHBoc), CAS 2182601-69-8. AxisPharm.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
- Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1148-1155.
- Riching, K. M., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California.
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity. Benchchem.
- Farnaby, W., et al. (2022). Modeling PROTAC degradation activity with machine learning. Chalmers Research.
- Precise PEG. (n.d.). NH-bis(PEG2-Boc). Precise PEG.
- BroadPharm. (n.d.). NH-bis(PEG2-Boc), 2182601-69-8. BroadPharm.
- Abcam. (n.d.). Western blot protocol. Abcam.
- LifeSensors. (n.d.). PROTAC® Degradation Assays. LifeSensors.
- 2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of an EED-Targeted PROTAC Using a Boc-NH-PEG1-Ph-O-CH2COOH Linker. Benchchem.
- Virscidian. (2024). LC-MS for PROTACs & Targeted Protein Degraders. Virscidian.
- SCIEX. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone.
- Creative Biolabs. (n.d.). Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. Creative Biolabs.
- Ciulli, A., & Crews, C. M. (2016). Targeted Protein Degradation: from Chemical Biology to Drug Discovery. The FEBS Journal, 283(14), 2572-2589.
- NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. NJ Bio, Inc.
- Jiang, Y., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 1-23.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. njbio.com [njbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chempep.com [chempep.com]
- 13. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 14. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. research.chalmers.se [research.chalmers.se]
- 21. lifesensors.com [lifesensors.com]
- 22. 2bscientific.com [2bscientific.com]
- 23. escholarship.org [escholarship.org]
- 24. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in NH-bis(PEG2-Boc) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of NH-bis(PEG2-Boc). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and improve the yield and purity of your reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of NH-bis(PEG2-Boc) can be frustrating and costly. This section addresses the most common issues encountered during the synthesis, which typically involves the alkylation of a primary amine with a Boc-protected PEGylated alkylating agent.
Question 1: My reaction yield is consistently low, and I see a mixture of products by LC-MS. What is the likely cause?
Answer:
A low yield with a complex product mixture is often a hallmark of over-alkylation and the formation of quaternary ammonium salts. The initial alkylation of a primary amine with one equivalent of your Boc-PEG2-halide (or other activated PEG reagent) forms a secondary amine. This secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining alkylating agent.[1][2]
Root Cause Analysis:
-
Sequential Alkylation: The desired secondary amine product reacts further with the PEGylating reagent to form an undesired tertiary amine. This tertiary amine can then be further alkylated to form a quaternary ammonium salt, which is often difficult to remove during purification.
-
Reaction Stoichiometry: Using a 1:2 molar ratio of the primary amine to the PEGylating reagent might seem straightforward, but localized concentration differences can lead to the formation of the mono-PEGylated intermediate, which then quickly reacts again.
Solutions and Optimization Strategies:
-
Control the Stoichiometry and Addition Rate:
-
Slow Addition: Instead of adding all the PEGylating reagent at once, use a syringe pump to add it slowly to a solution of the primary amine. This maintains a high concentration of the primary amine relative to the alkylating agent, favoring the initial mono-alkylation step.
-
Use of Excess Amine: Employ a significant excess of the central primary amine (e.g., 5-10 equivalents). This increases the probability that the PEGylating reagent will react with the starting amine rather than the mono-PEGylated intermediate. The unreacted primary amine can be removed later during workup and purification.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing in the alkylation.
-
Experimental Protocol: Controlled Alkylation of a Primary Amine
| Parameter | Recommendation | Rationale |
| Starting Amine | 10 equivalents | Favors mono-alkylation and minimizes over-alkylation. |
| PEGylating Reagent | 1 equivalent | The limiting reagent. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of all reactants. |
| Base | 3-5 equivalents of DIPEA | Neutralizes acid byproduct without interfering. |
| Temperature | 0 °C to Room Temp | Slower reaction rate for better control. |
| Addition Method | Slow addition of PEG reagent via syringe pump over several hours | Maintains a low concentration of the alkylating agent. |
Question 2: The reaction seems to stall, and I have a significant amount of unreacted starting material. What could be the issue?
Answer:
A stalled reaction with unreacted starting materials often points to issues with steric hindrance , reagent quality, or inadequate reaction conditions. The bulky nature of the PEG chains can physically block the reactive sites from approaching each other effectively.[3][4]
Root Cause Analysis:
-
Steric Hindrance: The polyethylene glycol chains can create a "shielding" effect, making it difficult for the nucleophilic amine to attack the electrophilic center of the PEGylating reagent. This is particularly relevant after the first PEG chain is attached, making the second addition even more challenging.[5][6]
-
Poor Leaving Group: If you are using a PEG-halide, the reactivity order is I > Br > Cl. If you are using a PEG-Cl, the reaction may be too slow.
-
Deactivated Reagents: Moisture can deactivate both the alkylating agent and any coupling reagents used.
Solutions and Optimization Strategies:
-
Enhance Reagent Reactivity:
-
Activate the Leaving Group: If using a PEG-bromide or -chloride, consider adding a catalytic amount of sodium iodide (NaI) to the reaction mixture (Finkelstein reaction) to generate the more reactive PEG-iodide in situ.
-
Alternative PEG Reagents: Consider using PEG reagents with better leaving groups, such as PEG-tosylate (PEG-OTs) or PEG-mesylate (PEG-OMs).
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely for byproduct formation at higher temperatures.
-
Solvent Choice: While DMF and DMSO are good general choices, in some cases, a less polar solvent like acetonitrile might alter the conformation of the PEG chains and reduce steric hindrance.
-
Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for stalled reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare NH-bis(PEG2-Boc)?
There are two primary approaches, each with its own advantages:
-
Alkylation of a Primary Amine: This involves reacting a primary amine (like ammonia or a primary amine with an orthogonal protecting group) with two equivalents of a Boc-NH-PEG2-X reagent, where X is a good leaving group (e.g., Br, I, OTs). This method is direct but can suffer from over-alkylation, as discussed above.[1][7]
-
Reductive Amination: This route involves reacting a Boc-NH-PEG2-aldehyde with a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).[8][9] This method can offer better control and avoid the formation of quaternary salts.
Q2: How can I effectively purify my final product?
Purification of PEGylated compounds can be challenging due to their high polarity and potential for aggregation. A multi-step approach is often necessary:
-
Aqueous Workup: Perform an initial extraction to remove water-soluble byproducts and excess base.
-
Silica Gel Chromatography: This is the most common method. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., with methanol) to elute your highly polar product.
-
Reverse-Phase HPLC (RP-HPLC): For high-purity applications, preparative RP-HPLC using a C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is very effective for separating closely related PEGylated species.
Q3: What analytical techniques are essential for characterizing NH-bis(PEG2-Boc)?
To confirm the identity and purity of your product, a combination of techniques is recommended:
| Technique | Purpose | Expected Observations for NH-bis(PEG2-Boc) |
| ¹H NMR | Structural Elucidation | Signals corresponding to the Boc group (~1.4 ppm), the PEG backbone (~3.6 ppm), and the methylene groups adjacent to the amines. |
| LC-MS | Purity Assessment & Mass Verification | A major peak with the correct mass-to-charge ratio ([M+H]⁺) for the desired product. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the structure. |
Q4: How should I store NH-bis(PEG2-Boc) and its precursors?
PEGylated reagents and Boc-protected compounds should be stored under specific conditions to maintain their stability and reactivity:
-
Temperature: Store at -20°C for long-term stability.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.
-
Light: Protect from light, as some PEG derivatives can be light-sensitive.
Synthetic Pathway Overview
The following diagram illustrates a general synthetic pathway for NH-bis(PEG2-Boc) via alkylation, highlighting key steps and potential pitfalls.
Caption: General reaction and purification workflow.
References
- BenchChem Technical Support. (2025).
- Reddy, K. R. (2021). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry.
- Pfizer Worldwide R&D. (2020). Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. Organic Letters, 22(15), 5890-5894.
- BenchChem Technical Support. (2025). Overcoming Steric Hindrance in N-Me-N-bis-PEG4 Reactions.
- University of Wisconsin. (n.d.). Protecting Groups.
- BenchChem Technical Support. (2025).
- National Institutes of Health (NIH). (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines.
- Creative PEGWorks. (n.d.). 4-Arm PEG-Amine, MW 2K-20K.
- Creative Biolabs. (n.d.).
- Wikipedia. (n.d.).
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Medicinal Chemistry Group. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Bentley, M. D., et al. (1998). Reductive amination using poly(ethylene glycol)
- Hartmann, L., et al. (2020). Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers. PubMed.
- MDPI. (n.d.).
- BroadPharm. (n.d.). Boc.
- University of Calgary. (n.d.).
- Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
- Caracciolo, G., et al. (2015). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale.
- BOC Sciences. (n.d.). Branched PEGs Synthesis.
- Wang, T., et al. (2011). A facile synthesis of branched poly(ethylene glycol)
- National Institutes of Health (NIH). (2013).
- Creative PEGWorks. (n.d.).
- Gravert, D. J., & Janda, K. D. (2003). Synthesis and Investigation of Novel Branched PEG-based Soluble Polymer Supports. The Journal of Organic Chemistry, 68(25), 9843-9846.
- Wikipedia. (n.d.).
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- Master Organic Chemistry. (2017, May 26).
- Veronese, F. M., et al. (2007). New method for the synthesis and purification of branched mPEG 2 lys.
- Harris, J. M., & Kozlowski, A. (2002). A New Facile Synthesis Method of Branched PEG.
- ACS Publications. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Boc deprotection conditions for NH-bis(PEG2-Boc)
<_content>## Technical Support Center: Optimizing Boc Deprotection for NH-bis(PEG2-Boc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the deprotection of the tert-butyloxycarbonyl (Boc) group from NH-bis(PEG2-Boc) and related PEGylated amine substrates. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you to rationalize experimental choices and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of a PEGylated amine?
A1: The most common and generally effective method is acidolysis using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[1][2][3] A typical starting point is a solution of 20-50% TFA in DCM, with the reaction proceeding at room temperature for 30 minutes to a few hours.[4][5][6][7]
Q2: My Boc deprotection is incomplete. What are the likely causes?
A2: Incomplete deprotection can stem from several factors: insufficient acid concentration or equivalents, short reaction time, or low temperature.[8] The steric bulk of the PEG chains can also hinder access to the Boc-protected amine, requiring more forcing conditions.[2]
Q3: I'm observing side products in my reaction. What are they and how can I prevent them?
A3: A major side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during deprotection.[1][9][10] If your substrate contains electron-rich aromatic rings (like tryptophan or tyrosine) or sulfur-containing residues (methionine or cysteine), these are particularly susceptible.[11] The use of "scavengers" is the most effective way to mitigate these side reactions.[1][8]
Q4: What are scavengers and which ones should I use?
A4: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation.[11] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and thioanisole.[8] TIS is a popular choice as it effectively reduces the tert-butyl cation.
Q5: Can the PEG linker itself degrade under acidic deprotection conditions?
A5: The poly(ethylene glycol) backbone is generally stable under the acidic conditions used for Boc deprotection.[12] However, if the PEG linker contains other acid-labile functionalities, such as ester or hydrazone linkages, these may be cleaved.[12][13] It's crucial to know the full structure of your PEGylated molecule.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to optimizing your Boc deprotection reaction.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated product is a mixture of the starting material and the desired deprotected amine.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Action |
| Insufficient Acid Strength/Concentration | The protonation of the Boc group is the first step in the cleavage mechanism.[14][15] If the acid concentration is too low, this equilibrium may not favor the protonated species, leading to a slow reaction. | Gradually increase the concentration of TFA in DCM. Start with 20% and increase to 50% or even higher if necessary.[4][16] For very stubborn substrates, neat TFA can be used, but be mindful of potential side reactions.[6] |
| Inadequate Reaction Time | Deprotection is not instantaneous. The reaction needs sufficient time for completion, which can be influenced by the substrate's steric hindrance and the reaction temperature. | Monitor the reaction progress closely using TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the optimal reaction time.[1][8] |
| Low Temperature | Chemical reactions, including Boc deprotection, are generally slower at lower temperatures. | Most Boc deprotections are run at room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be considered, but this may also increase the rate of side reactions.[8] |
| Steric Hindrance | The bulky PEG chains in NH-bis(PEG2-Boc) can shield the Boc groups, making them less accessible to the acid.[2] | Increasing the reaction time and/or acid concentration can help overcome steric hindrance. |
Issue 2: Formation of Unwanted Side Products
Symptoms:
-
LC-MS analysis reveals unexpected masses, often corresponding to the addition of a tert-butyl group (+56 Da) to your molecule.
-
The isolated product is impure, with byproducts that are difficult to separate from the desired amine.
Root Causes & Solutions:
| Potential Cause | Explanation | Suggested Action |
| Alkylation by tert-butyl Cation | The tert-butyl cation formed during Boc cleavage is a reactive electrophile that can attack any nucleophilic sites on your substrate.[9][10][11] | The most effective solution is to add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a highly effective scavenger. A common "cleavage cocktail" is 95% TFA, 2.5% water, and 2.5% TIS. |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive protecting groups or linkers (e.g., esters, acetals), they may be cleaved under the deprotection conditions.[12] | Consider using milder deprotection methods. |
Advanced Optimization & Alternative Protocols
For sensitive substrates or when standard TFA conditions fail, several alternative methods can be employed.
Milder Acidic Conditions
-
HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is a common alternative to TFA.[6] It is often effective and can sometimes lead to the precipitation of the desired amine as the hydrochloride salt, simplifying purification.[7] Similarly, HCl generated in situ in methanol can be a mild and effective option.[17]
-
p-Toluenesulfonic Acid (pTSA): pTSA is a solid, biodegradable Brønsted acid that can be a greener alternative to TFA.[18] Reactions are typically run in solvents like ethyl acetate at room temperature or with gentle heating.[6]
Non-Acidic & Lewis Acid Methods
-
Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of a wide range of N-Boc protected amines under mild, room temperature conditions, and is tolerant of many acid-labile functional groups.[19][20][21]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can effect deprotection.[22] Water has been used as a green solvent for thermal Boc deprotection.[23][24]
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) can also be used for Boc deprotection under non-hydrolytic conditions.[7]
Experimental Protocols
Protocol 1: Standard TFA/DCM Deprotection
-
Dissolve the NH-bis(PEG2-Boc) substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene a few times.[1]
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[8]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the NH-bis(PEG2-Boc) substrate in a minimal amount of a suitable solvent or use it neat.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[7]
-
Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
Visualizing the Workflow
Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mcours.net [mcours.net]
preventing side reactions during NH-bis(PEG2-Boc) conjugation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on preventing side reactions during bioconjugation experiments involving NH-bis(PEG2-Boc) .
Understanding the Reagent: NH-bis(PEG2-Boc)
NH-bis(PEG2-Boc) is a branched, secondary amine PEG linker.[1][2][3] Its structure consists of a central secondary amine (-NH-) linked to two polyethylene glycol (PEG) arms. Each arm is composed of two ethylene glycol units (-CH2CH2O- x2) and is terminated with a tert-butyloxycarbonyl (Boc) protected primary amine.[1][4]
This unique structure offers a versatile platform for creating complex bioconjugates. The central secondary amine can be reacted with electrophiles, or more commonly, the terminal Boc groups are removed under acidic conditions to reveal two primary amines.[1][2] These newly exposed amines are then available for conjugation to proteins, peptides, or other molecules, often through chemistries like NHS ester acylation.[1]
dot graph NH_bis_PEG2_Boc_Structure { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=solid, color="#202124"];
// Define nodes for atoms and groups N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,0.5!", fontcolor="#202124"]; C1 [label="CH₂", pos="1,0.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="2,0.5!", fontcolor="#202124"]; O1 [label="O", pos="3,0.5!", fontcolor="#EA4335"]; C3 [label="CH₂", pos="4,0.5!", fontcolor="#202124"]; C4 [label="CH₂", pos="5,0.5!", fontcolor="#202124"]; N_Boc1 [label="N", pos="6,0.5!", fontcolor="#202124"]; H_Boc1 [label="H", pos="6.5,0.8!", fontcolor="#202124"]; Boc1 [label="Boc", pos="7,0.5!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
C5 [label="CH₂", pos="1,-0.5!", fontcolor="#202124"]; C6 [label="CH₂", pos="2,-0.5!", fontcolor="#202124"]; O2 [label="O", pos="3,-0.5!", fontcolor="#EA4335"]; C7 [label="CH₂", pos="4,-0.5!", fontcolor="#202124"]; C8 [label="CH₂", pos="5,-0.5!", fontcolor="#202124"]; N_Boc2 [label="N", pos="6,-0.5!", fontcolor="#202124"]; H_Boc2 [label="H", pos="6.5,-0.2!", fontcolor="#202124"]; Boc2 [label="Boc", pos="7,-0.5!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges to connect atoms N -- H; N -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N_Boc1; N_Boc1 -- H_Boc1; N_Boc1 -- Boc1;
N -- C5; C5 -- C6; C6 -- O2; O2 -- C7; C7 -- C8; C8 -- N_Boc2; N_Boc2 -- H_Boc2; N_Boc2 -- Boc2; } enddot Caption: Structure of NH-bis(PEG2-Boc) linker.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when using NH-bis(PEG2-Boc) in a question-and-answer format, providing direct solutions to specific issues.
Category 1: Boc Deprotection Side Reactions
Q1: I'm seeing unexpected byproducts after Boc deprotection. What is causing this?
A1: The primary cause of side reactions during Boc deprotection is the formation of a highly reactive tert-butyl cation intermediate.[5][6] This electrophile can attack any nucleophilic sites on your target molecule, leading to unwanted alkylation.[5][6]
-
Mechanism: The deprotection is initiated by an acid (commonly Trifluoroacetic Acid - TFA), which protonates the Boc group. This leads to cleavage, forming a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and CO2.[5][7]
-
Susceptible Residues: In protein and peptide chemistry, amino acid residues with nucleophilic side chains like Tryptophan, Methionine, Cysteine, and Tyrosine are particularly vulnerable to alkylation by the tert-butyl cation.[6]
Solution: Use of scavengers is critical. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your molecule of interest.
| Scavenger | Target Residue(s) Protected | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | Tryptophan, Cysteine, Methionine | 2.5% - 5% |
| Water | Tryptophan (prevents formylation) | 2.5% - 5% |
| Thioanisole | Methionine, Tryptophan | 2% - 5% |
| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine | 1% - 2.5% |
Protocol 1: Optimized Boc Deprotection of NH-bis(PEG2-Boc) Derivatives
-
Preparation: Prepare a "deprotection cocktail." A common formulation for general purposes is 95% TFA, 2.5% Water, and 2.5% TIS.
-
Reaction: Dissolve the Boc-protected compound in the deprotection cocktail. Use approximately 10 mL of cocktail per gram of peptide/conjugate.
-
Incubation: Stir the reaction at room temperature for 2-4 hours. The exact time may require optimization.
-
Precipitation: After the reaction is complete, precipitate the deprotected product by adding it to a large volume (10-20x) of cold diethyl ether.
-
Purification: Pellet the product by centrifugation, wash with cold ether, and dry under vacuum. Proceed immediately to purification, typically by reverse-phase HPLC (RP-HPLC).[8]
Category 2: Conjugation & Low Yield Issues
Q2: My conjugation yield is very low after deprotecting the linker and reacting it with an NHS ester. What are the most common causes?
A2: Low conjugation yield is a frequent issue and can stem from problems with the reagents, reaction conditions, or the biomolecule itself.[9]
-
Suboptimal pH: NHS ester conjugation to primary amines is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[10][11][12] Below this range, the amine is protonated (-NH3+) and not sufficiently nucleophilic.[12] Above this range, the NHS ester undergoes rapid hydrolysis, rendering it inactive.[10][12][13]
-
Reagent Degradation: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis and loss of activity.[9]
-
Steric Hindrance: The branched nature of the deprotected bis-amino-PEG2 linker can create steric hindrance, potentially slowing down the reaction or preventing access to the target functional group on a large biomolecule.[14][15][16]
-
Interfering Substances: Buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane), will compete with the target molecule for the NHS ester, drastically reducing yield.[9][10][11]
dot graph Troubleshooting_Workflow { rankdir=TB; graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Conjugation Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Reaction pH 8.3-8.5?"]; Check_Buffer [label="Buffer contains Tris or other amines?"]; Check_Reagent [label="NHS Ester Age/Storage OK?"]; Check_Molecule [label="Biomolecule Integrity Verified?"]; Check_Stoichiometry [label="Molar Ratio Optimized?"]; Consider_Sterics [label="Consider Steric Hindrance", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Logic Flow Start -> Check_pH; Check_pH -> Check_Buffer [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH [label="Adjust to pH 8.3-8.5\nwith Bicarbonate/Phosphate Buffer", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH -> Check_Buffer;
Check_Buffer -> Buffer_Exchange [label="Yes"]; Buffer_Exchange [label="Exchange into Amine-Free Buffer\n(e.g., PBS, Bicarbonate)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buffer_Exchange -> Check_Reagent; Check_Buffer -> Check_Reagent [label="No"];
Check_Reagent -> Use_New_Reagent [label="No"]; Use_New_Reagent [label="Use Fresh/New NHS Ester Reagent", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_New_Reagent -> Check_Molecule; Check_Reagent -> Check_Molecule [label="Yes"];
Check_Molecule -> Verify_Integrity [label="No"]; Verify_Integrity [label="Verify Biomolecule Activity/Concentration", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Verify_Integrity -> Check_Stoichiometry; Check_Molecule -> Check_Stoichiometry [label="Yes"];
Check_Stoichiometry -> Optimize_Ratio [label="No"]; Optimize_Ratio [label="Test Range of Linker:Molecule Ratios\n(e.g., 5:1, 10:1, 20:1)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Ratio -> Consider_Sterics; Check_Stoichiometry -> Consider_Sterics [label="Yes"];
Consider_Sterics -> Lengthen_Linker [label="Problem Persists"]; Lengthen_Linker [label="Use a Longer PEG Linker\n(e.g., PEG4, PEG8)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } enddot Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Q3: My protein conjugate is aggregating and precipitating out of solution. Why is this happening?
A3: Aggregation can be caused by several factors during the conjugation process:
-
Over-Conjugation: Attaching too many linker molecules can alter the protein's surface charge and conformation, leading to aggregation. This can happen if the molar excess of the linker is too high.
-
Cross-linking: The NH-bis(PEG2-Boc) linker has two reactive sites after deprotection. If both amines on a single linker molecule react with two different protein molecules, it can lead to extensive cross-linking and precipitation.[17]
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for maintaining the stability of the final conjugate, even if it was suitable for the unconjugated protein.[18][19]
Solutions:
-
Optimize Molar Ratio: Systematically decrease the molar excess of the linker in the reaction to find a balance between conjugation efficiency and protein stability.
-
Control Reaction Time: Shorten the reaction time to reduce the probability of extensive cross-linking.
-
Use a Longer Spacer Arm: A longer PEG chain can sometimes improve the solubility and stability of the final conjugate.[20]
-
Formulation Screening: After purification, screen different buffer conditions (pH, excipients) to find the optimal formulation for long-term stability of the conjugate.
Category 3: Product Characterization
Q4: How can I properly characterize my final conjugate and identify byproducts?
A4: Proper characterization is essential to confirm a successful conjugation and identify any side products. No single technique is sufficient; a combination is required.[8]
-
HPLC (High-Performance Liquid Chromatography): This is a powerful tool for separating the final conjugate from unreacted biomolecules and excess linker.[8][21] Techniques like Size-Exclusion Chromatography (SEC) can separate based on size (differentiating aggregated vs. monomeric species), while Reverse-Phase (RP-HPLC) separates based on hydrophobicity.[8]
-
Mass Spectrometry (MS): LC-MS is the gold standard for confirming the identity of the conjugate.[22] It allows you to determine the exact mass of the product, thereby confirming the number of linkers attached to your biomolecule (the degree of labeling).[8]
-
SDS-PAGE: For protein conjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a quick visual confirmation of conjugation. A successful conjugation will show a shift to a higher molecular weight compared to the unconjugated protein.
Note on PEG Analysis: PEG itself can be challenging to detect with standard UV detectors because it lacks a strong chromophore.[23] Techniques like Charged Aerosol Detection (CAD) or specialized 2D-LC methods may be required for precise quantification of PEG-containing species.[23][24]
References
-
Vertex AI Search Result[23] Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
-
Vertex AI Search Result[24] Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
-
Vertex AI Search Result[21] Analytical Measurement of PEGylated Molecules. ACS Publications.
-
Vertex AI Search Result[10] NHS ester labeling of amino biomolecules. Lumiprobe.
-
Vertex AI Search Result[11] NHS ester labeling of amino biomolecules - Lumiprobe. Lumiprobe.
-
Vertex AI Search Result[8] From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. National Institutes of Health.
-
Vertex AI Search Result[22] Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
-
Vertex AI Search Result[12] Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem. BenchChem.
-
Vertex AI Search Result[5] Side reactions of Boc deprotection with scavengers. - Benchchem. BenchChem.
-
Vertex AI Search Result[9] Technical Support Center: Troubleshooting Low Yield in Bioconjugation Experiments - Benchchem. BenchChem.
-
Vertex AI Search Result[7] Boc Deprotection Mechanism - TFA - Common Organic Chemistry. chem.ucla.edu.
-
Vertex AI Search Result[13] Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry - Journal of Young Investigators. Journal of Young Investigators.
-
Vertex AI Search Result[1] NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm. AxisPharm.
-
Vertex AI Search Result[6] BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
-
Vertex AI Search Result[2] NH-bis(PEG2-Boc), 2182601-69-8 - BroadPharm. BroadPharm.
-
Vertex AI Search Result[14] Effect of Conjugation, Hyperconjugation, and Steric Hindrance on Methyl Affinities | The Journal of Chemical Physics | AIP Publishing. AIP Publishing.
-
Vertex AI Search Result[18] How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. Patsnap.
-
Vertex AI Search Result[3] A Technical Guide to Functional Group Exploration on NH-bis-PEG2 - Benchchem. BenchChem.
-
Vertex AI Search Result[15] Inhibition of Amyloid Nucleation by Steric Hindrance | The Journal of Physical Chemistry B. ACS Publications.
-
Vertex AI Search Result[19] Troubleshooting Low Yields in Recombinant Antibody Expression Systems. ProteoGenix.
-
Vertex AI Search Result[16] Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. Royal Society of Chemistry.
-
Vertex AI Search Result[20] Webinar: An Introduction to Bioconjugation - YouTube. Vector Laboratories.
-
Vertex AI Search Result[17] Strategies for successful crosslinking and bioconjugation applications - YouTube. Thermo Fisher Scientific.
-
Vertex AI Search Result[4] NH-bis(PEG2-Boc) - Precise PEG. Precise PEG.
Sources
- 1. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 2. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 19. precisionantibody.com [precisionantibody.com]
- 20. youtube.com [youtube.com]
- 21. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 22. enovatia.com [enovatia.com]
- 23. lcms.cz [lcms.cz]
- 24. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Enhancing PROTAC® Solubility with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the improvement of PROTAC® (Proteolysis-Targeting Chimera) solubility using Polyethylene Glycol (PEG) linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.
Introduction to PROTAC® Solubility Challenges
PROTACs are a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][5] This unique structure, however, often results in molecules with high molecular weight and lipophilicity, pushing them beyond the "Rule of Five" typically associated with good oral bioavailability.[6][7][8] Consequently, poor aqueous solubility is a common and significant hurdle in PROTAC development, impacting everything from in vitro assays to in vivo efficacy.[6][9][10]
PEG linkers have emerged as a valuable tool to address this challenge.[2][11][12] Their inherent hydrophilicity can significantly improve the solubility of the overall PROTAC molecule, enhancing its developability.[2][11][13] This guide will walk you through common issues and questions related to the use of PEG linkers in your PROTAC design and experiments.
Diagram: The PROTAC® Mechanism of Action
Caption: The catalytic cycle of a PROTAC®, from ternary complex formation to target protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new PROTAC® with a PEG linker has poor aqueous solubility. What are the first troubleshooting steps?
A1: Initial Assessment and Key Considerations
It's a common misconception that simply incorporating a PEG linker will universally solve all solubility issues. The overall physicochemical properties of the PROTAC® are a composite of its three components. Here’s a systematic approach to troubleshooting:
-
Re-evaluate the Lipophilicity of the Warhead and E3 Ligand: The hydrophobicity of your POI ligand ("warhead") and E3 ligase ligand can overwhelm the solubilizing effect of a short PEG linker.
-
Actionable Advice: If possible, consider analogs of your warhead or E3 ligand with lower lipophilicity. Even minor modifications can have a significant impact.
-
-
Analyze the PEG Linker Length: The number of ethylene glycol units is critical. A short PEG chain (e.g., 2-4 units) may not be sufficient to counteract the hydrophobicity of the rest of the molecule.
-
Consider the Overall Molecular Conformation: Intramolecular hydrogen bonding can lead to a folded conformation that masks the polar surface area of the PEG linker, reducing its interaction with water. This "chameleon-like" effect can impact both solubility and permeability.[6]
-
Actionable Advice: Utilize molecular modeling software to predict the lowest energy conformation of your PROTAC®. This can provide insights into whether the PEG linker is exposed to the solvent or buried within the molecule.
-
Q2: How do I choose the optimal PEG linker length for my PROTAC®?
A2: Balancing Solubility and Biological Activity
The optimal PEG linker length is a delicate balance between improving solubility and maintaining the ability to form a stable and productive ternary complex (POI-PROTAC®-E3 ligase).[2][16][]
-
Too Short: A linker that is too short may not provide enough flexibility for the POI and E3 ligase to come together effectively, leading to steric hindrance and reduced degradation efficiency.[18]
-
Too Long: An excessively long and flexible linker can have a high entropic penalty for adopting the correct conformation for ternary complex formation, which can also decrease degradation potency.[18]
Experimental Workflow for Linker Optimization:
Caption: A systematic workflow for optimizing PEG linker length in PROTAC® design.
Data Summary Table for Linker Optimization:
| PROTAC® Analog | PEG Units (n) | Linker Length (Å) | Aqueous Solubility (µM) | Ternary Complex KD (nM) | Cellular DC50 (nM) |
| PROTAC-PEG2 | 2 | ~7.5 | 5 | 150 | >1000 |
| PROTAC-PEG4 | 4 | ~11.2 | 25 | 80 | 500 |
| PROTAC-PEG6 | 6 | ~14.9 | 75 | 50 | 100 |
| PROTAC-PEG8 | 8 | ~18.6 | 120 | 95 | 250 |
| PROTAC-PEG12 | 12 | ~25.9 | >200 | 200 | 800 |
This is example data and should be generated for your specific PROTAC® series.
Q3: My PEGylated PROTAC® has good solubility but poor cell permeability and/or high efflux. What's happening?
A3: The Solubility-Permeability Trade-off
While PEG linkers improve solubility, they also increase the polar surface area (PSA) of the molecule, which can hinder passive diffusion across the cell membrane.[19][20] Additionally, PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), actively removing them from the cell.
Troubleshooting Strategies:
-
Incorporate Hydrophobic Moieties: Strategically placing less polar groups, such as an alkyl chain or a phenyl ring, within the PEG linker can help shield the polarity and improve permeability.[8][21][22] However, this must be balanced to avoid negatively impacting solubility.
-
Linker Rigidity: A more rigid linker can pre-organize the PROTAC® into a conformation that is more favorable for cell entry, potentially by promoting intramolecular hydrogen bonding that masks polar groups.[2]
-
Actionable Advice: Consider incorporating cyclic structures like piperazine or piperidine into your linker design. These can improve rigidity and may also enhance water solubility.[2]
-
-
Assess Efflux: Use cell-based permeability assays, such as the Caco-2 assay, to determine the efflux ratio.[21][23] An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
Actionable Advice: If high efflux is confirmed, you may need to redesign the linker to avoid recognition by efflux transporters. This often involves iterative medicinal chemistry efforts.
-
Q4: What are the best assays to quantitatively measure the solubility of my PROTACs?
A4: Choosing the Right Solubility Assay
Different solubility assays provide different information. It's crucial to select the appropriate assay for the stage of your project.
-
Kinetic Solubility Assays (e.g., Nephelometry): These are high-throughput assays suitable for early-stage screening of a large number of compounds. They measure the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. While useful for ranking compounds, they may overestimate solubility compared to thermodynamic methods.[24][25]
-
Thermodynamic Solubility Assays (e.g., Shake-Flask Method): This is the gold-standard method for determining the equilibrium solubility of a compound.[25] It involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period (24-48 hours). While more time-consuming, it provides a more accurate measure of true solubility.
Protocol: Kinetic Solubility Measurement by Nephelometry
-
Prepare a 10 mM stock solution of your PROTAC® in 100% DMSO.
-
Dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into the wells of a clear 96-well plate.
-
Add 2 µL of the 10 mM PROTAC® stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix thoroughly and incubate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
Compare the turbidity to a standard curve of known concentrations of a reference compound to determine the kinetic solubility.
Q5: Can PEG linkers negatively impact the stability of the ternary complex?
A5: Yes, linker composition and length are critical for ternary complex stability.
The linker is not just a passive spacer; it can form interactions with the POI and the E3 ligase, contributing to the stability of the ternary complex.[2][22] The flexibility of a PEG linker allows the two binding elements to adopt an optimal orientation for ternary complex formation.[4] However, an improperly chosen linker can introduce strain or prevent favorable protein-protein interactions that are induced by the PROTAC®.
Methods to Assess Ternary Complex Formation and Stability:
-
Surface Plasmon Resonance (SPR): Provides detailed kinetic information about the binding of the PROTAC® to one protein and the subsequent recruitment of the second protein.[21]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the enthalpy and entropy of ternary complex formation.[24]
-
Fluorescence Resonance Energy Transfer (FRET) or AlphaLISA: Homogeneous assays that can be used to measure the proximity of the POI and E3 ligase in the presence of the PROTAC®.[18]
A strong correlation between ternary complex stability and cellular degradation efficacy is often observed. Therefore, optimizing the linker to enhance ternary complex formation is a key step in developing a potent PROTAC®.
Concluding Remarks
Improving the solubility of PROTACs with PEG linkers is a multifaceted challenge that requires a holistic understanding of the molecule's structure-property relationships. By systematically evaluating linker length, composition, and its impact on solubility, permeability, and ternary complex formation, researchers can overcome many of the hurdles associated with these promising therapeutics. This guide provides a starting point for troubleshooting and experimental design. For further assistance, please consult the references below or contact your technical support representative.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020; 1:273-312. [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Precise PEG. Linkers in PROTACs. [Link]
-
Ciulli, A. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Wang, C., et al. (2023). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 10(19), e2300521. [Link]
-
Pharmacy Times. Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]
-
Edmondson, S. D., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1431-1437. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biochemistry, 351(1-2), 23-29. [Link]
-
The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
JenKem Technology USA. PROTAC PEG Linkers. [Link]
-
Scott, D. E., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Montanari, D., & Ciulli, A. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. RSC Medicinal Chemistry, 14(7), 1184-1195. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 205. [Link]
-
He, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 919-936. [Link]
-
Zhang, X., et al. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. ACS Chemical Biology, 18(2), 296-305. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. [Link]
-
He, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 919-936. [Link]
-
Mares, A., et al. (2020). Structure based PROTAC linker optimization based on ternary complex structures. RSC Chemical Biology, 1(4), 241-257. [Link]
-
Maple, H. J., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(19), 11213-11224. [Link]
-
Chen, Y., et al. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 15(12), 2701. [Link]
-
Biopharma PEG. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. [Link]
-
Scott, D. E., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1499-1506. [Link]
-
Drug Discovery and Development. 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6489-6501. [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. [Link]
-
Chen, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4059-4083. [Link]
Sources
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. portlandpress.com [portlandpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Mitigating Aggregation in ADC Synthesis with PEG Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in ADC development: aggregation, particularly when utilizing Polyethylene Glycol (PEG) linkers. Aggregation can significantly impact the efficacy, safety, and manufacturability of your ADC therapeutic.[1] This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to help you achieve stable and effective ADC constructs.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes and prevention of ADC aggregation.
Q1: What are the primary drivers of ADC aggregation during synthesis?
A1: ADC aggregation is a complex issue, but it's primarily driven by an increase in the overall hydrophobicity of the antibody after the conjugation of a typically hydrophobic cytotoxic payload.[1][2] This increased hydrophobicity can expose or create hydrophobic patches on the antibody surface, leading to self-association as the molecules attempt to minimize their interaction with the aqueous environment.[2][3]
Several other factors contribute significantly to aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody directly increases the ADC's hydrophobicity, making it more prone to aggregation.[1][3][4] Clinical data has shown that ADCs with very high DARs (e.g., over 6) tend to be cleared more quickly from circulation due to this hydrophobicity.[5][6]
-
Unfavorable Conjugation Conditions: The chemical environment during conjugation is critical.[2] Factors such as pH, temperature, and the use of organic co-solvents to dissolve the payload-linker can stress the antibody, potentially leading to conformational changes and aggregation.[1][2][3] Performing the conjugation at a pH near the antibody's isoelectric point can also reduce its solubility and promote aggregation.[2]
-
Hydrophobic Linkers and Payloads: The intrinsic hydrophobicity of both the linker and the payload is a major contributor.[][8][9] Highly hydrophobic payloads, such as certain pyrrolobenzodiazepines (PBDs) or duocarmycins, are particularly challenging and can dramatically increase the propensity for aggregation.[10][11][12]
-
Environmental Stress: Physical stressors like agitation, repeated freeze-thaw cycles, and exposure to light (for photosensitive payloads) can denature the antibody component of the ADC, leading to aggregation.[13][14]
Q2: How do PEG linkers help in preventing ADC aggregation?
A2: PEG linkers are a powerful tool for mitigating ADC aggregation due to their hydrophilic and biocompatible nature.[5][][16] They work through several key mechanisms:
-
Increased Hydrophilicity: The primary function of a PEG linker is to counteract the hydrophobicity of the payload.[3][16] By incorporating a hydrophilic PEG chain, the overall solubility of the ADC in aqueous solutions is significantly improved.[5][16][17] The PEG chains can form a "hydration shell" around the ADC, further enhancing its solubility.[5][17]
-
Steric Hindrance: The flexible PEG chain acts as a physical "shield" around the hydrophobic payload.[5][16][17] This steric hindrance prevents the close approach and interaction of individual ADC molecules, thereby reducing the likelihood of aggregation.[13]
-
Improved Pharmacokinetics: By minimizing aggregation and non-specific interactions, PEG linkers can lead to a longer circulation half-life and improved pharmacokinetic profile of the ADC.[5][6][][16][18]
Q3: How does the length and structure of the PEG linker influence aggregation?
A3: The length and structure of the PEG linker are critical design parameters that require careful optimization.
-
Linker Length:
-
Short PEG Linkers (e.g., PEG2-PEG4): While less likely to interfere with antigen binding, shorter PEG chains may not provide enough of a shielding effect to effectively prevent aggregation, especially with highly hydrophobic payloads.[13][19]
-
Long PEG Linkers (e.g., PEG8-PEG24): Longer PEG chains offer better hydrophilicity and steric hindrance, which can be more effective at preventing aggregation.[20] However, excessively long linkers could potentially hinder the ADC's ability to bind to its target or be more susceptible to enzymatic cleavage.
-
-
Linker Structure (Linear vs. Branched):
-
Linear PEG: A straight-chain PEG can effectively increase the distance between the antibody and the payload, reducing hydrophobic interactions.
-
Branched or Pendant PEG: Branched PEG structures can create a more extensive hydrophilic shield around the payload. Studies have shown that a pendant configuration of PEG can lead to ADCs with better stability and slower clearance rates compared to a linear configuration. Branched PEG linkers have also been shown to enable higher DARs without inducing aggregation.[18]
-
It's important to use monodisperse PEG linkers, which have a single, defined molecular weight, to ensure the homogeneity of the final ADC product.[5][6] Polydisperse PEG mixtures can lead to a heterogeneous population of ADCs with varying properties.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common aggregation issues encountered during ADC synthesis.
Problem 1: High levels of aggregation or precipitation observed immediately after the conjugation step.
This is a common issue, often stemming from the rapid increase in hydrophobicity upon payload conjugation.
Workflow for Troubleshooting Immediate Aggregation
Caption: Troubleshooting workflow for immediate ADC aggregation.
Detailed Solutions:
-
Optimize the PEG Linker:
-
Rationale: If your current linker has no or a short PEG chain, the hydrophobicity of the payload is likely the primary culprit.
-
Action: Introduce a PEG spacer into your linker design or increase the length of the existing one.[3] Experiment with different PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24) to find the optimal balance between solubility and activity. Consider branched PEG structures for highly hydrophobic payloads.[18]
-
-
Re-evaluate the Drug-to-Antibody Ratio (DAR):
-
Rationale: Higher DARs directly correlate with increased hydrophobicity and aggregation propensity.[1][3][4]
-
Action: If you are targeting a high DAR (e.g., 8), consider reducing it to a more moderate level (e.g., 2-4) and re-evaluating the in vitro potency.[5][6] Sometimes a lower DAR ADC with better stability and pharmacokinetics can be more effective in vivo.
-
-
Refine Conjugation Conditions:
-
Rationale: The reaction environment can significantly impact antibody stability.[2]
-
Action:
-
pH Optimization: Ensure the conjugation buffer pH is not at or near the antibody's isoelectric point (pI).[2] A pH slightly above or below the pI can improve solubility.
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the payload-linker.[3][19] While necessary for solubility, high concentrations can denature the antibody. Evaluate different co-solvents to find one that is less denaturing.
-
Temperature Control: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody.[3]
-
-
-
Consider Solid-Phase Conjugation:
-
Rationale: Immobilizing the antibody on a solid support (e.g., an affinity resin) during conjugation physically separates the molecules, preventing them from aggregating.[2][10][11][12]
-
Action: Explore solid-phase conjugation techniques. This "Lock-Release" approach can be highly effective for particularly aggregation-prone ADCs.[2][10][11][12]
-
Problem 2: Gradual increase in aggregation observed during purification or storage.
This type of aggregation suggests issues with the formulation or downstream processing steps.
Workflow for Troubleshooting Delayed Aggregation
Caption: Troubleshooting workflow for delayed ADC aggregation.
Detailed Solutions:
-
Formulation Optimization:
-
Rationale: The final formulation buffer is critical for long-term stability.[3][21]
-
Action:
-
Buffer Screening: Conduct a buffer screening study to identify the optimal pH and ionic strength for your ADC.
-
Add Stabilizing Excipients: Incorporate stabilizers into the formulation.[21] Common examples include:
-
Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants.
-
Surfactants (e.g., polysorbate 20, polysorbate 80): Prevent surface adsorption and aggregation.[3]
-
Amino Acids (e.g., arginine, glycine): Can suppress aggregation.
-
-
-
-
Refine Purification Methods:
-
Rationale: The purification process itself can induce stress or fail to adequately remove existing aggregates.
-
Action:
-
Chromatography Method: Use purification techniques that can effectively remove aggregates, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[2][22][23]
-
Elution Conditions: For methods like affinity chromatography, be mindful of harsh elution conditions (e.g., low pH) that can cause aggregation.[23]
-
-
-
Optimize Storage and Handling:
-
Rationale: Improper storage and handling can introduce physical stress.
-
Action:
-
Temperature: Determine the optimal storage temperature for your ADC. While freezing is often used, it can sometimes accelerate aggregation during the freeze-thaw process.[21] Storage at 4°C may be preferable for some ADCs.
-
Avoid Physical Stress: Minimize agitation and avoid repeated freeze-thaw cycles.
-
Protect from Light: If your payload is light-sensitive, store the ADC in light-protected containers.
-
-
Data Presentation & Experimental Protocols
Table 1: Impact of PEG Linker Length on ADC Aggregation
| Linker Type | Payload | Target DAR | % Aggregation (Post-Conjugation) |
| Non-PEG Linker | MMAE | 4 | 15.2% |
| PEG4 Linker | MMAE | 4 | 5.8% |
| PEG8 Linker | MMAE | 4 | 2.1% |
| PEG12 Linker | MMAE | 4 | 1.5% |
This is example data for illustrative purposes.
Protocol: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a standard method for quantifying the percentage of high molecular weight species (aggregates) in an ADC sample.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare a filtered and degassed mobile phase, typically a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 20 µL).
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the elution profile using the UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric ADC and the high molecular weight (HMW) aggregates. Aggregates will elute earlier than the monomer.
-
Integrate the area of all peaks.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) * 100
-
This analytical method is crucial for monitoring the success of your aggregation mitigation strategies.[3][22][24] Advanced techniques like SEC coupled with Multi-Angle Light Scattering (SEC-MALS) can provide more detailed information on the size and molecular weight of the aggregates.[3]
By understanding the fundamental causes of aggregation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the stability and quality of your ADC candidates, paving the way for successful therapeutic development.
References
-
Cytiva. Aggregation in antibody-drug conjugates: causes and mitigation. [Link]
-
Pharmaceutical Technology. Tackling Aggregation Challenges in ADC Production. [Link]
-
Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
National Institutes of Health (NIH). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
Biointron. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). [Link]
-
ACS Publications. Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. [Link]
-
ADC Review. PEG Linkers. [Link]
-
National Institutes of Health (NIH). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. [Link]
- Books. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
-
Technology Networks. ADC Linker - Development and Challenges. [Link]
-
MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
BioPharm International. ADC Targets Fail Because of Aggregation Problems. [Link]
-
CellMosaic. Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
-
PubMed. Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates. [Link]
-
Manufacturing Chemist. Poor aggregation will see ADC targets fail or face long delays. [Link]
-
Labinsights. Poor aggregation will see ADC targets fail, face long delays. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 8. leapchem.com [leapchem.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 12. labinsights.nl [labinsights.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. purepeg.com [purepeg.com]
- 18. adcreview.com [adcreview.com]
- 19. books.rsc.org [books.rsc.org]
- 20. vectorlabs.com [vectorlabs.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of PEGylated Compound Purification
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a transformative strategy for improving the therapeutic properties of biomolecules.[1][2][3] It can enhance solubility, extend circulatory half-life, and reduce immunogenicity.[1][4][5] However, the inherent nature of the PEGylation reaction produces a complex, heterogeneous mixture, making purification a significant and often underestimated challenge.[][7][8]
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate the complexities of purifying your PEGylated compounds efficiently and effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental challenges and strategies in PEGylated compound purification.
Q1: What makes purifying PEGylated compounds so challenging?
The primary challenge is the heterogeneity of the reaction mixture.[7][8][9] A typical PEGylation reaction yields not just the desired product, but a complex array of related species that are often difficult to separate.[]
Key components of a raw PEGylation mixture:
-
Desired PEG-Protein Conjugate: The target molecule, often a mono-PEGylated species.
-
Unreacted Protein: The starting biomolecule that did not undergo PEGylation.
-
Excess Free PEG: Unreacted PEG reagent.
-
Multi-PEGylated Species: Proteins with two or more PEG chains attached, which can lead to loss of activity or altered pharmacological profiles.[10]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites (e.g., different lysine residues). These isomers can have varied biological activity.[][7][11]
-
PEG Hydrolysis Fragments: Degradation byproducts from the PEG reagent.[]
Separating these components is difficult because the attached PEG polymer is neutral and hydrophilic, meaning the physicochemical differences between the species (e.g., charge, hydrophobicity) can be very slight.[11][12]
Q2: What are the principal chromatographic methods used for purification?
Purification strategies primarily exploit the subtle differences in size, charge, and hydrophobicity introduced by the PEG chain. The four dominant techniques are:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume (size). Since PEGylation significantly increases the size of a protein, SEC is highly effective for removing smaller molecules like unreacted protein and free PEG from the larger PEGylated conjugates.[1][][13]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge. The neutral PEG chain can shield the charged residues on the protein surface, altering its interaction with the IEX resin.[][11][14] This "charge shielding" effect allows for the separation of species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[15]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. While proteins and PEG are generally hydrophilic, under high salt conditions, their hydrophobic character is exposed, allowing them to bind to an HIC resin. HIC can serve as a valuable orthogonal method to IEX and SEC.[][16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity, typically using a non-polar stationary phase and a polar mobile phase. It is particularly effective for analyzing and separating positional isomers of smaller PEGylated peptides and proteins.[][17]
Q3: How does the size and structure of the PEG chain impact purification?
The properties of the PEG polymer itself are a critical factor in designing a purification strategy.
-
Impact on SEC: A larger PEG chain creates a greater difference in hydrodynamic radius between the native protein and the PEGylated conjugate, which generally improves the resolution of the separation.[18] However, as the number of attached PEGs increases (N>3), the relative size difference between species (e.g., between an N=4 and an N=5 conjugate) diminishes, making high-resolution separation by SEC less effective at a preparative scale.[11][12]
-
Impact on IEX: Larger or branched PEG chains provide a more significant charge-shielding effect, which can enhance the separation between species with different degrees of PEGylation.[3][12] The elution order on ion exchangers is often determined by the PEG-to-protein mass ratio, with more heavily PEGylated species eluting earlier.[15]
-
Polydispersity: Remember that PEG itself is a polymer with an inherent mass distribution (polydispersity). This contributes to band broadening in chromatography, making sharp, well-defined peaks difficult to achieve, especially on SDS-PAGE gels where PEGylated proteins often appear as smears.[5]
Q4: Are non-chromatographic methods useful for purification?
Yes, particularly for initial sample cleanup and at large scales where traditional chromatography can be a bottleneck.
-
Ultrafiltration/Diafiltration (UF/DF): These membrane-based techniques are excellent for removing low molecular weight contaminants like excess free PEG and buffer salts.[][16] They work by separating molecules based on size and are highly scalable and cost-effective for buffer exchange and initial purification.[]
-
Aqueous Two-Phase Systems (ATPS): This liquid-liquid extraction technique partitions molecules between two immiscible aqueous phases. It can be a scalable and gentle method for purifying PEGylated proteins from unreacted starting material.[18]
Part 2: Purification Strategy & Method Selection
Choosing the right purification workflow is critical for success. The initial goal is typically to remove bulk impurities (unreacted protein and PEG), followed by finer separation of PEGylated species.
Caption: General purification workflow for PEGylated compounds.
Comparison of Chromatographic Techniques
The choice of a high-resolution method depends on the specific separation goal and the properties of the molecule.
| Method | Principle | Key Advantages | Key Disadvantages | Best For... |
| Size-Exclusion (SEC) | Separates by hydrodynamic size.[1] | Excellent for removing unreacted protein and free PEG.[] Gentle, non-denaturing conditions. | Low resolution for separating species of similar size (e.g., multi-PEGylated forms).[3][11] Sample dilution occurs. | Initial cleanup; separating PEGylated conjugates from much smaller impurities. |
| Ion-Exchange (IEX) | Separates by net surface charge.[] | Effective at separating by degree of PEGylation (mono-, di-, etc.) due to charge shielding.[11][15] High capacity. | Separation of positional isomers can be challenging.[12] Performance diminishes as the degree of PEGylation increases.[11] | Preparative separation of mono-PEGylated protein from multi-PEGylated and native forms. |
| Hydrophobic Interaction (HIC) | Separates by hydrophobicity.[] | Orthogonal selectivity to SEC and IEX. Useful as a polishing step.[] | Lower capacity and resolution compared to IEX.[] PEG itself can interact with the resin, complicating method development.[15][19] | Purifying proteins that are difficult to separate by IEX; polishing steps. |
| Reversed-Phase (RP-HPLC) | Separates by hydrophobicity (non-polar stationary phase).[] | Highest resolution, capable of separating positional isomers.[12][17] | Organic solvents and acidic pH can cause protein denaturation or aggregation.[12] Not easily scalable for preparative purification. | Analytical characterization; purity checks; separation of PEGylated peptides and robust proteins. |
Part 3: Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: Poor Peak Shape and Tailing in SEC
Symptom: Your PEGylated protein peak is broad, asymmetrical, or shows significant tailing on an SEC column.
Potential Cause: This is a known challenge, particularly with silica-based SEC columns. The PEG moiety can engage in secondary, non-ideal interactions with the silica stationary phase, leading to delayed elution and poor peak shape.[20]
Solutions:
-
Optimize Mobile Phase: Modify your mobile phase to disrupt these interactions.
-
Increase Salt Concentration: Add a salt like NaCl (e.g., 100-300 mM) to the mobile phase to minimize ionic interactions.[20]
-
Add an Organic Modifier: Including a small percentage (5-10%) of an organic solvent like ethanol or isopropanol can disrupt hydrophobic interactions between the PEG and the stationary phase.[20][21]
-
Use Arginine: Arginine is known to be an effective mobile phase additive that can reduce non-specific interactions and improve peak shape for proteins and conjugates.[21]
-
-
Switch Column Chemistry: If mobile phase optimization is insufficient, consider using an SEC column with a different base matrix that is less prone to secondary interactions with PEG.
Issue 2: Inability to Separate Mono-PEGylated from Native Protein in IEX
Symptom: The unreacted protein and the mono-PEGylated product co-elute or show very poor resolution during ion-exchange chromatography.
Potential Causes:
-
Insufficient Charge Shielding: The attached PEG may be too small or attached at a location where it does not significantly alter the protein's overall surface charge distribution. The interaction with the resin is therefore too similar to the native protein.
-
Incorrect pH: The mobile phase pH may not be optimal for maximizing the charge difference between the two species.
-
Gradient is Too Steep: A rapid salt gradient may not provide enough time for the column to resolve species with small differences in binding affinity.
Solutions:
-
pH Scouting: The key is to find a pH where the charge difference is maximized. Perform small-scale analytical runs at various pH values above and below the protein's isoelectric point (pI).
-
Shallow Gradient: Once an optimal pH is found, decrease the slope of your salt gradient. A longer, shallower gradient provides better resolution for closely eluting peaks.
-
Visualize the Mechanism: Understand that you are separating based on the PEG chain masking charged residues. If the native protein has a very high surface charge, a single small PEG may not be enough to cause a significant shift in retention time.
Caption: The PEG chain masks surface charges, weakening interaction with the IEX resin.
Issue 3: Low Product Recovery
Symptom: The final yield of your purified PEGylated protein is significantly lower than expected.
Potential Causes:
-
Protein Aggregation: The purification conditions (e.g., pH, salt concentration, organic solvent in RP-HPLC) may be causing your protein to aggregate and precipitate on the column or during fraction collection.
-
Non-Specific Adsorption: The PEGylated conjugate may be irreversibly binding to the chromatography resin or other surfaces (e.g., tubing, vials).
-
Inefficient PEGylation Reaction: The low yield may originate from the reaction itself, not the purification.[12]
Solutions:
-
Analyze All Fractions: Check your column strip fractions and washes for your missing product. This will tell you if the product is binding too strongly to the column.
-
Modify Buffer Conditions: Include additives known to reduce aggregation, such as arginine or non-ionic detergents (at low concentrations). Ensure the pH is in a range where your protein is stable.
-
Passivate Surfaces: If using new tubing or collection vials, pre-rinsing them with a blocking protein solution (like BSA, if compatible with your downstream application) or the mobile phase can reduce non-specific binding.
-
Optimize the Reaction: Before scaling up purification, re-evaluate the PEGylation reaction itself. Use an analytical method like SDS-PAGE or analytical SEC to estimate the conversion efficiency. You may need to adjust the PEG:protein molar ratio, pH, or reaction time.[10]
Part 4: Key Experimental Protocols
These protocols provide a starting point for common purification workflows. Always optimize conditions for your specific protein and PEG conjugate.
Protocol 1: Bulk Separation via Size-Exclusion Chromatography (SEC)
Objective: To separate the larger PEGylated protein conjugates from smaller unreacted protein and free PEG reagent.
Materials:
-
SEC Column (e.g., Superdex 200 Increase, TSKgel G4000SWXL)
-
HPLC or FPLC System
-
Mobile Phase Buffer: Phosphate Buffered Saline (PBS), pH 7.4, containing 300 mM NaCl and 100 mM Arginine.[21]
-
Clarified PEGylation reaction mixture (filtered through a 0.22 µm filter).
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase buffer at a flow rate appropriate for the column (e.g., 0.5 mL/min for a 7.8 x 300 mm column) until a stable baseline is achieved.[21]
-
Sample Injection: Inject a volume of the clarified reaction mixture that does not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase buffer under isocratic conditions for at least 1.5 CVs.
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. Typically, the elution order will be:
-
Peak 1: Aggregates (if present)
-
Peak 2: PEGylated Protein Conjugates
-
Peak 3: Unreacted Native Protein
-
Peak 4: Free PEG (may not be visible at 280 nm unless it has a UV-active group)
-
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the identity of the species in each peak. Pool the fractions containing the purified PEGylated protein.
Protocol 2: Fractionation by Ion-Exchange Chromatography (IEX)
Objective: To separate the mono-PEGylated protein from the native and multi-PEGylated forms. This protocol assumes cation-exchange (CEX); for anion-exchange, reverse the buffer pH logic and use an anion-exchange column.
Materials:
-
Cation-Exchange Column (e.g., SP Sepharose HP, PolyCAT A)
-
HPLC or FPLC System
-
Buffer A (Binding): Low salt buffer at a pH below the protein's pI (e.g., 20 mM Sodium Phosphate, pH 6.0).
-
Buffer B (Elution): High salt buffer (e.g., 20 mM Sodium Phosphate + 1 M NaCl, pH 6.0).
-
SEC-purified sample, buffer-exchanged into Buffer A.
Methodology:
-
System Equilibration: Equilibrate the CEX column with at least 5 CVs of Buffer A until the pH and conductivity of the eluent match the buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column at a slow flow rate to ensure efficient binding.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Gradient Elution: Elute the bound proteins using a shallow linear gradient from 0% to 50% Buffer B over 20-30 CVs. A shallow gradient is crucial for resolving species with similar charges.[15]
-
Fraction Collection: Collect fractions across the gradient. The expected elution order is typically:
-
Flow-through/Early Elution: Highly PEGylated species (e.g., di-, tri-PEGylated) due to significant charge shielding.
-
Mid-Gradient: Mono-PEGylated protein.
-
Late-Gradient: Native, unreacted protein (binds most strongly).
-
-
Analysis: Analyze fractions by SDS-PAGE and/or RP-HPLC to identify and confirm the purity of the mono-PEGylated species. Pool the desired fractions.
References
- Benchchem. A Researcher's Guide to Characterizing PEGylated Proteins with Size-Exclusion Chromatography.
- BOC Sciences. PEGylated Protein Purification Techniques.
- Palaniswamy, M.S. Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Agilent Technologies, Ltd. 2016.
- Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. PubMed.
- González-Valdez, J., et al. (2016). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Biotechnology Progress, 32(3), 702-7.
- Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- Lian, H., et al. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International.
- Knudson, V., Farkas, T., & McGinley, M. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International.
- Thermo Fisher Scientific. Monitoring Protein PEGylation with Ion Exchange Chromatography.
- Thermo Fisher Scientific. Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
- Lee, H., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene Glycol) Dispersity. PubMed.
- Benchchem. Technical Support Center: Purification Challenges with PEGylated Compounds.
- ResearchGate. Purification of PEGylated Proteins | Request PDF.
- Francis, G. E. (2003). Making Site-specific PEGylation Work. BioPharm International.
- Phenomenex. Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography.
- Chernyavskiy, O., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. PubMed.
- Santos, J. H. P. M., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(spe).
- Ghosh, R. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. PMC - NIH.
- Wrzosek, P., et al. (2018). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. PubMed.
- Aguilar-Jiménez, O. A., & Ramos-de la Peña, A. M. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. ResearchGate.
- ResearchGate. Evaluation of PEGylation reaction and purification of monoPEGylated recombinant human granulocyte colony stimulating factor | Request PDF.
- Benchchem. Technical Support Center: Purification of PEGylated Compounds.
- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128.
- Benchchem. Technical Support Center: Troubleshooting Common Pitfalls in the Characterization of PEGylated Proteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 3. creativepegworks.com [creativepegworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Incomplete Deprotection of Boc Groups in PEG Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers. Incomplete deprotection is a common yet often frustrating hurdle in the synthesis of PEGylated molecules, leading to low yields and purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve clean, efficient, and complete Boc deprotection.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the Boc deprotection of PEG linkers.
Q1: What is the fundamental mechanism of Boc deprotection?
A1: The Boc group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The reaction proceeds via acid-catalyzed hydrolysis. The acid protonates the carbamate oxygen, which leads to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine and carbon dioxide gas.[1][2][3] It is crucial to perform this reaction in a well-ventilated area and not in a closed system to allow the CO2 to escape.[1]
Q2: Why is incomplete Boc deprotection a common issue with PEG linkers?
A2: Several factors related to the PEG chain can contribute to incomplete deprotection:
-
Steric Hindrance: The bulky and flexible nature of the PEG chain can physically obstruct the approach of the acidic reagent to the Boc-protected amine, slowing down the reaction rate.[4][5][6] This effect is more pronounced with longer PEG chains.[7][8][9][10]
-
Solvent Issues: The solubility of the PEGylated compound is critical. If the substrate is not fully dissolved, the reaction becomes heterogeneous, leading to an incomplete reaction.[4][11] Dichloromethane (DCM) is a common solvent, but its effectiveness can be hampered by the poor solubility of some PEG conjugates.[4]
-
Insufficient Acid Strength or Concentration: The concentration of the acid is a key parameter. If the acid is too dilute, the reaction may not go to completion.[4][11] The presence of water can also decrease the effective acidity of the reaction medium.[6][11]
Q3: What are the initial signs of incomplete Boc deprotection in my analytical data?
A3: You can monitor the reaction using a few key techniques:
-
Thin-Layer Chromatography (TLC): The deprotected amine is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[6][12] The presence of a spot corresponding to the starting material indicates an incomplete reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for monitoring the reaction.[12] An incomplete reaction will show a peak for the starting material alongside the product peak.
-
Mass Spectrometry (MS): The mass of the Boc-protected starting material will be 100.12 g/mol higher than the deprotected amine. Observing the mass of the starting material in your crude product confirms an incomplete reaction.
In-Depth Troubleshooting Guides
Problem 1: The deprotection reaction is sluggish or incomplete.
This is one of the most frequent challenges. The following guide provides a systematic approach to troubleshooting.
Possible Cause 1: Insufficient Acid Strength or Concentration
-
Explanation: The rate of acidolysis of the Boc group is directly dependent on the concentration of the acid.[4][11]
-
Troubleshooting Steps:
-
Increase TFA Concentration: Gradually increase the concentration of TFA in your reaction mixture. Common starting points are 20-50% TFA in DCM.[6][13] If the reaction is still slow, you can move to a higher concentration, even up to 95% TFA, though this increases the risk of side reactions.[14]
-
Consider a Stronger Acid System: For particularly stubborn deprotections, a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a potent alternative to TFA.[4][15]
-
Possible Cause 2: Steric Hindrance from the PEG Chain
-
Explanation: The PEG chain can create a "shielding" effect, limiting the access of the acid to the Boc group.[5][7]
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction over a longer period. While many deprotections are complete within 1-2 hours at room temperature, PEGylated substrates may require extended reaction times.[4][6]
-
Increase Reaction Temperature: Gentle heating (e.g., to 30-40°C) can increase the reaction rate. However, this should be done with caution and careful monitoring, as higher temperatures can promote side reactions.[6]
-
Optimize Solvent: Ensure your PEGylated compound is fully soluble. If solubility in DCM is an issue, consider alternative solvents or co-solvents. For some substrates, neat TFA can be used, which may improve solubility.[16]
-
Possible Cause 3: Reagent Quality and Moisture
-
Explanation: TFA is hygroscopic, and water contamination can reduce its effectiveness.[6][11]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Use fresh, anhydrous solvents and reagents.
-
Store Reagents Properly: Ensure your TFA is stored under an inert atmosphere and is not expired.
-
Problem 2: I am observing significant side products.
The formation of side products is often linked to the reactive tert-butyl cation generated during the cleavage of the Boc group.[2][15][17]
Possible Cause 1: Alkylation of Nucleophilic Groups
-
Explanation: The electrophilic tert-butyl cation can alkylate any nucleophilic functional groups present in your molecule, particularly in peptide-based conjugates.[2][15][18] Common targets include the side chains of tryptophan, methionine, cysteine, and tyrosine.[2][15]
-
Troubleshooting Steps:
-
Use Scavengers: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" the tert-butyl cation before it can react with your molecule.[2][18]
-
Triisopropylsilane (TIS): A common and effective scavenger.
-
Water: Can act as a scavenger.
-
Thioanisole or 1,2-ethanedithiol (EDT): Particularly useful for protecting sulfur-containing residues like methionine and cysteine.[14]
-
-
Possible Cause 2: Cleavage of Other Acid-Labile Groups
-
Explanation: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may be partially or fully cleaved under the Boc deprotection conditions.[11]
-
Troubleshooting Steps:
-
Milder Deprotection Conditions: Consider using milder acidic conditions if your molecule has other acid-labile groups. This could involve using a lower concentration of TFA or a weaker acid.
-
Alternative Protecting Groups: In the design of your synthesis, consider using protecting groups that are orthogonal to the Boc group (i.e., can be removed under different conditions).
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA/DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Scavengers (Optional): If your molecule contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is completely consumed.[6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 x 10 mL).[15]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[12]
-
Protocol 2: Analytical Validation of Boc Deprotection by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable mobile phase.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV detection at a wavelength appropriate for your molecule (e.g., 214 nm for peptide bonds).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The Boc-protected starting material will have a longer retention time than the more polar deprotected product.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the extent of the reaction.[12]
-
Data Presentation
Table 1: Troubleshooting Guide for Incomplete Boc Deprotection
| Symptom | Possible Cause | Recommended Action |
| Incomplete reaction | Insufficient acid strength/concentration | Increase TFA concentration or use 4M HCl in dioxane.[4][11] |
| Steric hindrance | Extend reaction time, gently heat, or optimize solvent.[5][6] | |
| Poor reagent quality | Use fresh, anhydrous reagents.[6][11] | |
| Presence of side products | Alkylation by tert-butyl cation | Add scavengers like TIS, water, or EDT.[2][14][18] |
| Cleavage of other acid-labile groups | Use milder deprotection conditions or orthogonal protecting groups.[11] |
Visualizations
Caption: Mechanism of Boc deprotection using a strong acid like TFA.
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. Available at: [Link]
-
Boc deprotection of [[921|BocPhePheOEt]] - ChemSpider Synthetic Pages. Available at: [Link]
-
How to confirm BOC deprotection by TFA ? | ResearchGate. Available at: [Link]
-
PEGylation reagents (linkers, crosslinkers and labels) - Interchim. Available at: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. Available at: [Link]
-
Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. Available at: [Link]
-
Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing). Available at: [Link]
-
Stepwise PEG synthesis featuring deprotection and coupling in one pot - ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Activated PEGs for Amine PEGylation - JenKem Technology. Available at: [Link]
-
Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - Dove Medical Press. Available at: [Link]
-
Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. Available at: [Link]
-
Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC. Available at: [Link]
- WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents.
-
Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry | ACS Omega. Available at: [Link]
-
Site-Specific PEGylation of Therapeutic Proteins - PMC - NIH. Available at: [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. dovepress.com [dovepress.com]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. total-synthesis.com [total-synthesis.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Strategies for Efficient Purification of NH-bis(PEG2-Boc) Conjugates
Welcome to the technical support center for the purification of NH-bis(PEG2-Boc) conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these unique molecules. Combining the hydrophilicity of a polyethylene glycol (PEG) linker with the labile, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, these conjugates demand nuanced purification strategies. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and hurdles encountered during the purification process.
Q1: What are the most common impurities I should expect in my crude NH-bis(PEG2-Boc) reaction mixture?
A: Your crude product will typically contain a mixture of the desired bis-substituted product, unreacted starting amine, the mono-substituted (NH-(PEG2-Boc)) intermediate, and excess PEGylating reagent.[1] Additionally, side products from the hydrolysis of your activated PEG reagent may be present.[1] Identifying these impurities is the first step toward designing an effective purification scheme.
Q2: What is the best initial approach for purifying my NH-bis(PEG2-Boc) conjugate?
A: Flash column chromatography on silica gel is the most common and cost-effective first-line approach for purifying N-Boc protected compounds on a lab scale.[2] The polarity difference between the nonpolar bis-substituted product and the more polar starting amine and mono-substituted byproduct usually allows for good separation. However, the success of this technique is highly dependent on the specific properties of your core amine.
Q3: How can I effectively monitor the progress of my purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column chromatography in real-time.[3] It helps you identify which fractions contain your product and assess their purity before pooling them. For a more quantitative analysis of purity, especially for final product validation, High-Performance Liquid Chromatography (HPLC) is the gold standard, offering high resolution and accurate quantification.[3]
Q4: My compound appears as a smear or streak on the TLC plate. What does this mean and how can I fix it?
A: Streaking on a TLC plate is often indicative of issues with the compound's interaction with the stationary phase (silica gel) or the choice of solvent. Potential causes include:
-
Compound Instability: The acidic nature of silica gel can sometimes lead to the degradation of sensitive molecules, including partial cleavage of the Boc group.[4][5]
-
High Polarity: Very polar compounds may interact too strongly with the silica, leading to poor migration and streaking.[4]
-
Incorrect Solvent System: The chosen solvent may not be optimal for dissolving and eluting your compound cleanly.
To resolve this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (TEA).[6] Alternatively, using a more polar solvent system, such as one containing methanol or a small amount of ammonium hydroxide in methanol, can help move highly polar compounds effectively.[4]
Q5: Why is my yield so low after purification?
A: Low yield can result from several factors during purification. Your compound might be decomposing on the silica column, or it could be so dilute in the collected fractions that it's difficult to detect.[4] It's also possible that the separation between your product and a closely eluting impurity is poor, forcing you to discard mixed fractions. To troubleshoot, first confirm your compound's stability on silica gel.[4] Then, ensure you are concentrating a wider range of fractions than you might expect to locate a dilute product.[4] Optimizing your solvent system for better separation is also crucial.
Part 2: Troubleshooting Guide
This section provides a deeper dive into specific problems you might encounter and offers targeted solutions.
Problem 1: Co-elution of Product and Starting Amine/Mono-substituted Product
-
Underlying Cause: The polarity difference between your desired bis-PEGylated product, the mono-PEGylated intermediate, and the starting amine may not be sufficient for complete separation with standard solvent systems. The addition of PEG chains alters the molecule's properties, but the overall polarity might remain similar enough to cause overlap.
-
Solutions & Strategies:
-
Optimize Flash Chromatography:
-
Solvent System Modification: Experiment with different solvent systems. A shallow gradient elution, where the polarity is increased very slowly, can often resolve closely eluting spots. Try adding a small percentage of a third solvent with different properties (e.g., dichloromethane in a hexane/ethyl acetate system) to alter the selectivity.
-
Alternative Stationary Phases: If silica gel fails, consider less acidic alternatives like neutral or basic alumina, or bonded phases like diol or amine.[6]
-
-
Reversed-Phase Chromatography (RPC):
-
Principle: RPC separates molecules based on hydrophobicity.[] Since the NH-bis(PEG2-Boc) conjugate is significantly more hydrophobic than the unreacted amine, RPC (often as preparative HPLC) can provide excellent separation.[2][]
-
Caution: The Boc group is sensitive to strong acids.[5][8] If using trifluoroacetic acid (TFA) in your mobile phase, use a low concentration (e.g., 0.1%) and process the fractions quickly by lyophilizing them rather than using rotary evaporation to avoid concentrating the acid.[5]
-
-
Problem 2: Removal of Excess Unreacted PEG Reagent
-
Underlying Cause: PEGylation reactions often use an excess of the PEG reagent to drive the reaction to completion.[9] These unreacted PEG molecules are typically polar and can be challenging to separate from the product, especially if the product itself has significant polarity.
-
Solutions & Strategies:
-
Aqueous Workup/Extraction: Before chromatography, perform a liquid-liquid extraction. Since many PEG reagents are water-soluble, washing the organic reaction mixture with water or brine can remove a significant portion of the excess PEG.[10][11]
-
Precipitation/Filtration: If your desired conjugate is significantly less soluble than the PEG reagent in a particular solvent system, precipitation can be effective. For example, adding a non-polar solvent like cold diethyl ether can sometimes cause the PEG reagent to precipitate, allowing it to be removed by filtration.[10]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[] This technique is very effective at separating the larger PEGylated conjugate from smaller, unreacted PEG reagents and other low molecular weight byproducts.[][12]
-
Problem 3: Product Instability During Purification (Boc-group Hydrolysis)
-
Underlying Cause: The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[8] Standard silica gel is acidic and can cause partial or complete deprotection of your conjugate during the long exposure time of column chromatography.[4][13]
-
Solutions & Strategies:
-
Deactivate Silica Gel: Before loading your sample, flush the packed silica gel column with your starting eluent containing 1-2% triethylamine (TEA).[6] This neutralizes the acidic silanol groups on the silica surface. Follow this with a flush of the starting eluent without TEA to remove the excess base before loading your compound.[6]
-
Use Alternative Stationary Phases: Consider using non-acidic stationary phases such as neutral alumina or Florisil if the separation is straightforward.[4]
-
Non-Chromatographic Methods:
-
Crystallization: If your conjugate is a solid, crystallization can be a highly efficient and scalable method to obtain a very pure product, completely avoiding interaction with stationary phases.[2]
-
Aqueous Two-Phase Systems (ATPS): This technique involves partitioning your compound between two immiscible aqueous polymer solutions and can be a gentle alternative to chromatography.[14]
-
-
Part 3: Protocols & Data
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Solvent System (v/v) | Gradient Suggestion |
| Low to Medium | Hexane / Ethyl Acetate | Start at 5-10% Ethyl Acetate, increase to 50-100% |
| Medium to High | Dichloromethane / Methanol | Start at 1-2% Methanol, increase to 10-20% |
| High / Basic | Dichloromethane / (10% NH₄OH in Methanol) | Start at 1-2% of the methanolic ammonia solution, increase as needed[4] |
Protocol 1: Step-by-Step Guide to Neutralized Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.[6]
-
Column Packing: Prepare a silica gel column as you normally would (dry or slurry packing).[2]
-
Deactivation (Neutralization):
-
Prepare a deactivating solvent by adding 1-2% triethylamine to your initial, low-polarity elution solvent.[6]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Wash the column with 2-3 column volumes of the initial elution solvent (without triethylamine) to remove any excess base.[6]
-
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial elution solvent and carefully load it onto the top of the silica bed.[2]
-
Elution: Begin elution with your starting solvent system. Gradually increase the polarity (gradient elution) based on your TLC analysis.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and pool the pure product.
Protocol 2: Analytical RP-HPLC Method for Purity Assessment
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm (if applicable).
-
-
Sample Preparation: Dissolve a small amount of your purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]
-
Gradient Elution:
-
Start with a gradient of 5-10% Mobile Phase B.
-
Increase linearly to 95% Mobile Phase B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: A successful purification will show a single major peak corresponding to your product. The Boc-protected conjugate will have a longer retention time than the more polar deprotected amine.[3]
Part 4: Visual Guides
The following diagrams provide visual workflows to aid in your decision-making process.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting common purification issues.
Part 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wang, P., et al. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 18(6), 1059-1067. Retrieved from [Link]
-
ResearchGate. (2012). How to remove polyethyleneglycol(PEG) 600 from reaction mixture? Retrieved from [Link]
-
ResearchGate. (2021). Best purification method of a PEGylated peptide? Retrieved from [Link]
-
ResearchGate. (n.d.). PEGylation and purification of PEG-conjugate. Retrieved from [Link]
-
Mayolo-Deloisa, K., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 727208. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Vasan, S., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 209. Retrieved from [Link]
-
ResearchGate. (2015). How can I extract organic compound from ethylene glycol / PEG reaction mixture? Retrieved from [Link]
-
Chatterjee, D., et al. (2022). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. International Journal of Molecular Sciences, 23(21), 13399. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of mPEG from the crude reaction mixture of exemplary bioconjugate. Retrieved from [Link]
-
Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
Dolan, J. W. (1996). Liquid Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science, 34(8), 365. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(38), 7755-7762. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Google Patents. (1997). A process for removal of polyethylene glycol from a protein or peptide solution. Retrieved from
-
ResearchGate. (n.d.). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. Retrieved from [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472. Retrieved from [Link]
-
ResearchGate. (2017). How to remove non-polar impurity from the compound? Retrieved from [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC North America, 32(8), 576-580. Retrieved from [Link]
-
ResearchGate. (n.d.). Common reactions for PEGylation of drugs/NPs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Payne, R. W., et al. (2011). Product development issues for PEGylated proteins. Pharmaceutical Development and Technology, 16(5), 423-432. Retrieved from [Link]
-
Wikipedia. (n.d.). PEGylation. Retrieved from [Link]
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Membrane-Based Hybrid Method for Purifying PEGylated Proteins | MDPI [mdpi.com]
Validation & Comparative
The Fork in the Road: A Comparative Guide to NH-bis(PEG2-Boc) and Linear PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of a Proteolysis-Targeting Chimera (PROTAC) is a study in molecular matchmaking. The success of these heterobifunctional molecules hinges on the precise orchestration of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC itself. While the warhead and the E3 ligase ligand dictate the binding specificity, the linker connecting them is far from a passive tether. Its architecture, length, and chemical properties are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.
Polyethylene glycol (PEG) linkers are a mainstay in PROTAC design, prized for their hydrophilicity, biocompatibility, and tunable length.[1][2] Traditionally, linear PEG chains have been the go-to choice for their synthetic tractability. However, the emergence of branched architectures, such as those derived from NH-bis(PEG2-Boc), presents a compelling alternative, offering unique advantages in optimizing PROTAC performance.
This guide provides an in-depth, objective comparison of NH-bis(PEG2-Boc) as a branched linker scaffold and conventional linear PEG linkers in the context of PROTAC design. We will explore the fundamental differences in their chemical nature, their impact on key performance parameters, and provide supporting experimental rationale and protocols to guide your research.
Unveiling the Contenders: Chemical Architecture and Properties
The fundamental difference between NH-bis(PEG2-Boc) and linear PEG linkers lies in their topology. This structural divergence has profound implications for the resulting PROTAC's behavior in three-dimensional space.
Linear PEG Linkers: These are the most common type of linkers used in PROTACs, composed of repeating ethylene glycol units.[3] Their simple, flexible nature allows for straightforward synthesis and systematic variation in length to optimize the distance between the protein of interest (POI) and the E3 ligase.[4]
NH-bis(PEG2-Boc): A Branched Approach
NH-bis(PEG2-Boc) is a trivalent linker building block that introduces a defined branch point.[5][6] This seemingly subtle change in architecture can significantly alter a PROTAC's physicochemical and biological properties. The central nitrogen atom provides a scaffold from which two PEG2 arms extend, creating a "Y" or "V" shape.
| Feature | NH-bis(PEG2-Boc) (Branched) | Linear PEG Linkers |
| Structure | Trivalent, with a central branching point. | Bivalent, with a linear chain of repeating units. |
| Conformational Freedom | More constrained due to the branch point, leading to a more defined spatial orientation of the ligands. | Highly flexible, with a larger ensemble of possible conformations in solution.[7] |
| Hydrodynamic Radius | Potentially larger for a given molecular weight, which can influence interactions with biological macromolecules. | Increases with the length of the PEG chain. |
| Synthetic Complexity | Can require more complex synthetic strategies for sequential attachment of ligands. | Generally straightforward synthesis with well-established protocols.[4] |
The Impact on PROTAC Performance: A Head-to-Head Comparison
While direct, published head-to-head studies comparing PROTACs with NH-bis(PEG2-Boc) versus linear PEG linkers for the same biological target are limited, we can extrapolate from the known principles of PROTAC "linkerology" and related fields like antibody-drug conjugates (ADCs) to draw insightful comparisons.[8]
Ternary Complex Formation and Stability
The geometry of the ternary complex is paramount for efficient ubiquitination. The linker's role is to orient the POI and E3 ligase in a productive conformation.
-
Linear PEG Linkers: Their high flexibility can be a double-edged sword. While it allows the PROTAC to adopt various conformations to find a stable ternary complex, it can also come with an entropic penalty upon binding.[9] The optimal linker length is critical and often needs to be empirically determined for each target-ligase pair.[10]
-
NH-bis(PEG2-Boc) (Branched) Linkers: The more defined three-dimensional structure of a branched linker can pre-organize the warhead and E3 ligase ligand, potentially reducing the entropic cost of ternary complex formation. This can lead to more stable and productive complexes. Trivalent PROTACs, which utilize branched linkers to engage multiple binding sites, have been shown to enhance protein degradation through increased avidity and cooperativity.[11][12]
Caption: The PROTAC-mediated protein degradation pathway.
Cell Permeability and Physicochemical Properties
For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. This is a significant challenge for these often large and polar molecules.[7]
-
Linear PEG Linkers: PEGylation is a well-known strategy to enhance the solubility of hydrophobic molecules.[2] However, increasing the length of a linear PEG linker can also increase the molecular weight and polar surface area, which can negatively impact passive diffusion across the cell membrane.[13] The flexibility of linear PEGs can allow them to adopt folded, more compact conformations in the nonpolar environment of the cell membrane, which can aid in permeability.[14]
-
NH-bis(PEG2-Boc) (Branched) Linkers: The branched architecture of NH-bis(PEG2-Boc) can lead to a more globular shape compared to a linear PEG of similar molecular weight. This can potentially influence cell permeability in several ways. The more compact structure might be more favorable for passive diffusion. Furthermore, the strategic placement of the hydrophilic PEG arms could shield a more hydrophobic core of the PROTAC, creating a "molecular chameleon" effect that facilitates membrane transit.[14]
Degradation Efficacy (DC50 and Dmax)
The ultimate measure of a PROTAC's success is its ability to induce potent and complete degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3]
Table 1: Hypothetical Comparative Performance Data
This table illustrates a potential outcome based on the principles discussed. Actual results will be target and system-dependent.
| Parameter | PROTAC with Linear PEG4 Linker | PROTAC with NH-bis(PEG2-Boc) Linker |
| Target | Protein X | Protein X |
| E3 Ligase | VHL | VHL |
| DC50 (nM) | 25 | 5 |
| Dmax (%) | 90 | >98 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 2.0 | 3.5 |
| Aqueous Solubility (µM) | 150 | 200 |
Experimental Protocols
To empirically determine the optimal linker for your PROTAC, a systematic evaluation is essential. Below are detailed protocols for key experiments.
Protocol 1: PROTAC Synthesis with NH-bis(PEG2-Boc) Linker (Representative)
This protocol outlines a general strategy for incorporating the NH-bis(PEG2-Boc) linker. The specific reaction conditions will need to be optimized for your particular warhead and E3 ligase ligand.
Step 1: Deprotection of NH-bis(PEG2-Boc)
-
Dissolve NH-bis(PEG2-Boc) in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine.
Step 2: Coupling of the First Ligand (e.g., Warhead)
-
Dissolve the deprotected linker and the warhead (with a carboxylic acid handle) in a polar aprotic solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the mono-conjugated product by flash chromatography or preparative HPLC.
Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
Repeat the coupling procedure from Step 2 using the mono-conjugated product and the E3 ligase ligand.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Caption: A generalized workflow for PROTAC synthesis using a branched linker.
Protocol 2: Western Blotting for DC50 and Dmax Determination
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs (with both linear and branched linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[3]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Prepare a 96-well donor plate with a filter membrane and a 96-well acceptor plate.
-
Membrane Coating: Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
Compound Addition: Add your PROTAC solutions to the donor plate wells. Fill the acceptor plate wells with buffer.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Conclusion: Choosing the Right Path
The choice between a branched NH-bis(PEG2-Boc) linker and a linear PEG linker is not a matter of inherent superiority but of strategic design tailored to the specific biological question. Linear PEG linkers offer a well-trodden path with synthetic simplicity and have proven effective in numerous PROTACs. They represent an excellent starting point for initial linker length optimization.
Branched linkers, exemplified by NH-bis(PEG2-Boc), represent a more nuanced approach to PROTAC design. The potential for a more defined three-dimensional structure, enhanced ternary complex stability, and improved physicochemical properties makes them a compelling option for lead optimization and for tackling challenging targets where subtle conformational control is key. The success of trivalent PROTACs underscores the potential of branched architectures to unlock new levels of degradation efficacy.
Ultimately, the optimal linker is highly dependent on the specific POI-E3 ligase pair. A thorough understanding of the structural and chemical principles outlined in this guide, coupled with rigorous experimental validation, will empower researchers to navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
- An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
- Imaide, S., et al. (2021). Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology, 17(11), 1157-1167.
-
Bioengineer.org. (2025). Advancing PROTACs: New Macrocyclic and Trivalent Designs. Retrieved from [Link]
-
MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
- Testa, A., et al. (2020).
- Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]
- Chan, K. H., et al. (2024). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- Zaidman, D., et al. (2020).
- Weerakoon, H., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. bioRxiv.
- Ciulli, A., & Trainor, N. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(4), 339-353.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22.
-
Scite.ai. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Retrieved from [Link]
- Wang, L., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Pharmacology, 13, 848967.
-
PubMed. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Streamlining the design of PROTACs® and PROTAC linkers. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
A Senior Application Scientist's Guide to Mass Spectrometry for Validating NH-bis(PEG2-Boc) Conjugation
For researchers, scientists, and drug development professionals, the precise chemical modification of biomolecules is a foundational step in creating next-generation therapeutics and diagnostics. The use of branched linkers like NH-bis(PEG2-Boc) offers unique advantages for constructing complex architectures such as Antibody-Drug Conjugates (ADCs) or PROTACs.[1][2][3] However, the success of these sophisticated constructs hinges on the rigorous validation of the initial conjugation step.[4] Simply assuming a reaction has proceeded as planned is insufficient; empirical confirmation is essential for reproducibility and regulatory compliance.
Mass spectrometry (MS) has become the gold standard for characterizing these complex bioconjugates, providing unparalleled accuracy in mass determination and structural elucidation.[5][6][7] This guide offers a comparative analysis of mass spectrometry techniques for validating the conjugation of NH-bis(PEG2-Boc) to a target biomolecule, moving beyond a simple recitation of protocols to explain the causal logic behind key experimental choices.
The Analytical Challenge: Navigating PEG and Protecting Groups
Validating an NH-bis(PEG2-Boc) conjugation presents a unique set of analytical hurdles that must be overcome for successful characterization.
-
Heterogeneity of the Product: Even with a discrete PEG (dPEG®) linker, the conjugation reaction itself often yields a heterogeneous mixture.[6][7] This includes the desired conjugate, unreacted starting materials (e.g., the parent protein), and potentially molecules with varying numbers of linkers attached (e.g., one linker vs. two).
-
The Labile Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is, by design, sensitive to acidic conditions and can be unstable within the mass spectrometer's ion source.[8][9][10] This lability can lead to in-source fragmentation, where the Boc group (mass of 100 Da) is lost before detection, complicating spectral interpretation. Observing a mass corresponding to the loss of Boc is a key diagnostic indicator of the conjugate's presence, but it can also be mistaken for an incomplete reaction if not properly understood.[11]
-
Charge State Complexity: Particularly with Electrospray Ionization (ESI), large molecules like proteins acquire multiple charges, resulting in a complex envelope of peaks in the mass spectrum.[12][13] The addition of the PEG linker further complicates this pattern, making manual interpretation difficult without specialized software.[5][13]
Mass Spectrometry Ionization Techniques: A Head-to-Head Comparison
The choice of ionization technique is a critical decision point that dictates the quality and interpretability of the resulting data. The two most common methods for this application are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Principle | Soft ionization of analytes from a liquid solution, creating multiply charged ions. Often coupled with Liquid Chromatography (LC).[5][12] | Co-crystallization of the analyte with a UV-absorbing matrix, which is then desorbed and ionized by a laser, typically forming singly charged ions.[14][15] |
| Primary Ion Type | Multiply Charged Ions (e.g., [M+nH]n+) | Singly Charged Ions (e.g., [M+H]+ or [M+Na]+)[16] |
| Resolution & Mass Accuracy | Very High (especially with Orbitrap or FT-ICR analyzers), enabling isotopic resolution of large molecules. | Good to High, but often lower resolution than high-end ESI instruments. Sufficient for resolving PEG oligomers.[15] |
| Key Advantages | - High sensitivity and amenability to automation.- Easily coupled with LC for online separation and cleanup.- Provides detailed charge state distribution information.[5][6] | - Produces simpler spectra with predominantly singly charged ions, easing interpretation.[14]- High tolerance for salts and buffers.- Excellent for analyzing heterogeneous mixtures and determining average molecular weight.[5][6] |
| Key Disadvantages | - Complex spectra from multiple charge states require deconvolution software.- Susceptible to ion suppression from salts and contaminants.- Can induce in-source fragmentation of labile groups like Boc.[9][10] | - Sample preparation (matrix co-crystallization) is a critical and often manual step.[17]- Lower resolution can make it difficult to distinguish species with very small mass differences. |
| Best For | - Accurate intact mass determination of the final conjugate.- Determining the distribution of conjugated species (e.g., 0, 1, or 2 linkers attached).- Peptide mapping (LC-MS/MS) to pinpoint the exact site of conjugation.[18][19] | - Rapid screening of reaction success.- Determining the average molecular weight of a polydisperse conjugate mixture.- Analysis when LC separation is not required.[6] |
Workflow for Validation of Bioconjugation
The overall process, from the initial reaction to the final data analysis, follows a logical progression designed to ensure data integrity and provide a comprehensive characterization of the conjugate.
Caption: Workflow for validating NH-bis(PEG2-Boc) conjugation by mass spectrometry.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and robust MS-based validation approaches.
Protocol 1: Intact Mass Analysis by LC-MS
This method is the cornerstone for confirming successful conjugation and determining the distribution of products. The choice of an ESI-QTOF or Orbitrap mass spectrometer is highly recommended for its high resolution and mass accuracy.
1. Rationale for Sample Preparation: Proper sample preparation is paramount for high-quality LC-MS data.[20][21] The primary goal is to remove non-volatile salts (e.g., from PBS buffer) and excess reagents from the conjugation reaction, as these can severely suppress the ESI signal and contaminate the instrument.[22][23] A secondary goal is to concentrate the sample to an optimal level for detection.
2. Step-by-Step Methodology:
-
Desalting:
-
Equilibrate a C4 or C18 ZipTip® pipette tip (or a similar reversed-phase desalting column) according to the manufacturer's instructions, typically with 100% acetonitrile (ACN) followed by an equilibration with 0.1% formic acid (FA) in water.
-
Causality: Formic acid is a volatile acidifier that aids in protonation for positive-ion ESI and improves chromatographic peak shape without being corrosive to the MS system. Using TFA is discouraged as it is a strong ion-pairing agent that can suppress the MS signal, though it can sometimes provide sharper peaks.[10]
-
-
Load 1-10 µg of the bioconjugate sample onto the ZipTip®.
-
Wash the loaded tip with 0.1% FA to remove salts and other hydrophilic impurities.
-
Elute the desalted conjugate with a small volume (e.g., 5-10 µL) of 50-70% ACN with 0.1% FA.
-
-
LC Conditions:
-
Column: Use a reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters BEH C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient from ~5% B to ~95% B over 10-20 minutes. This gradient physically separates the more hydrophobic conjugate from the less hydrophobic unreacted protein.
-
Flow Rate: Typically 0.2-0.4 mL/min for analytical columns.
-
Injection Volume: 1-5 µL of the desalted sample.
-
-
MS Conditions (ESI-QTOF/Orbitrap):
-
Ionization Mode: Positive.
-
Mass Range: 500 - 4000 m/z. This range is typically sufficient to capture the charge state envelope of most protein conjugates.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: Optimized for the specific instrument, typically 150-300°C.
-
-
Data Analysis:
-
The raw ESI-MS spectrum will show a series of peaks for each species, representing different charge states.
-
Use a deconvolution algorithm (e.g., MaxEnt1, ProMass HR) to transform this complex m/z spectrum into a zero-charge mass spectrum.[12]
-
Compare the observed deconvoluted mass with the theoretical mass of the starting material and the expected conjugate.
-
Expected Mass Shift: Successful conjugation of one NH-bis(PEG2-Boc) linker will result in a mass increase of 479.62 Da (the molecular weight of the linker) minus the mass of water (18.02 Da) if the conjugation is via an amide bond formation, for a net increase of 461.6 Da .
-
Look for a peak corresponding to the conjugate mass minus 100 Da, which indicates the in-source loss of the Boc group.
-
-
Protocol 2: Identification of Conjugation Site by Peptide Mapping (LC-MS/MS)
When the precise location of the linker attachment is required, a "bottom-up" proteomics approach is necessary.[18] This involves digesting the conjugate into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).
1. Rationale for Digestion: Intact protein analysis confirms if conjugation occurred, but not where. By enzymatically cleaving the protein at specific amino acid residues (e.g., after lysine and arginine for trypsin), we generate a predictable set of smaller peptides.[21] The peptide carrying the NH-bis(PEG2-Boc) linker will have a specific mass shift, allowing for its identification and subsequent fragmentation by MS/MS to confirm the modified residue.
2. Step-by-Step Methodology:
-
Protein Digestion:
-
Denature the desalted conjugate (~20-50 µg) in a buffer containing 8 M urea or 0.1% RapiGest™.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to cap the free thiols, preventing disulfide bonds from reforming.[20]
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to lower the urea concentration to <2 M.
-
Causality: High concentrations of urea will denature and inactivate the trypsin enzyme.
-
-
Add sequencing-grade trypsin at a 1:50 ratio (trypsin:protein, w/w) and incubate overnight at 37°C.[21]
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a C18 reversed-phase column with a shallower, longer gradient (e.g., 60-90 minutes) to resolve the complex peptide mixture.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS scan to detect the peptide ions, then selects the most intense ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the acquired MS/MS spectra against the known sequence of the target protein.
-
In the search parameters, specify a variable modification corresponding to the mass of the NH-bis(PEG2-Boc) linker (e.g., +461.6 Da on lysine residues if conjugation was via NHS ester chemistry).
-
The software will identify the specific peptide and, based on the fragment ions in the MS/MS spectrum, pinpoint the exact amino acid residue where the modification is located.
-
By employing these rigorous, multi-faceted mass spectrometry strategies, researchers can move beyond ambiguity to achieve definitive, publication-quality validation of their NH-bis(PEG2-Boc) conjugation reactions, ensuring the integrity and reproducibility of their downstream applications.
References
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. Available at: [Link]
-
Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. Available at: [Link]
-
Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis. Available at: [Link]
-
In-Depth Characterization of a Pro-Antibody–Drug Conjugate by LC–MS. Molecular Pharmaceutics. Available at: [Link]
-
Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. Available at: [Link]
-
LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. Available at: [Link]
-
NH-bis(PEG2-NHBoc), CAS 2182601-69-8. AxisPharm. Available at: [Link]
-
Regulated bioanalysis of antibody-drug conjugates using LC-MS. ResearchGate. Available at: [Link]
-
Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Characterization of Next Generation Antibody-Drug Conjugates (ADCs) by Mass Spectrometry. LCGC International. Available at: [Link]
-
Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. Available at: [Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at: [Link]
-
Sample preparation for Mass spectrometric analysis. G-Biosciences. Available at: [Link]
-
[Sample preparation and bioanalysis in mass spectrometry]. Annales de Biologie Clinique. Available at: [Link]
-
Analysis of PEG- COOH with MALDI-TOF? ResearchGate. Available at: [Link]
-
Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
Sources
- 1. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. enovatia.com [enovatia.com]
- 13. sciex.com [sciex.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. [Sample preparation and bioanalysis in mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. organomation.com [organomation.com]
A Senior Application Scientist's Guide to the NMR Characterization of NH-bis(PEG2-Boc) Derivatives
Introduction: The Critical Role of Structural Verification for Branched PEG Linkers
In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] Among these, branched linkers like NH-bis(PEG2-Boc) offer a versatile platform for creating complex, multi-functional constructs such as antibody-drug conjugates (ADCs) or targeted delivery systems.[3][4] The NH-bis(PEG2-Boc) molecule, with its central secondary amine and two terminal Boc-protected primary amines, provides a scaffold for precise, stepwise conjugation.[5]
However, the synthetic route to such molecules can introduce structural ambiguities and impurities that can compromise the efficacy and safety of the final product.[6][7] Therefore, rigorous analytical characterization is not merely a quality control step but a foundational requirement for reproducible science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled, non-destructive insight into molecular structure, purity, and identity in a single set of experiments.[8][9]
This guide provides an in-depth, experience-driven comparison of NMR spectroscopy for the definitive characterization of NH-bis(PEG2-Boc) derivatives. We will explore the nuances of ¹H and ¹³C NMR spectral interpretation, discuss the identification of critical impurities, present a quantitative purity assessment method, and compare NMR's capabilities against other common analytical techniques.
The NMR Fingerprint: Decoding the Structure of NH-bis(PEG2-Boc)
NMR spectroscopy provides an atomic-level map of a molecule by probing the magnetic environments of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).[10] For a molecule like NH-bis(PEG2-Boc), each distinct chemical environment gives rise to a unique signal, creating a characteristic "fingerprint."
¹H NMR Analysis: A Proton-by-Proton Confirmation
The ¹H NMR spectrum provides the most immediate and information-rich assessment. The key is to analyze the chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) for each signal.
-
The Boc Protecting Group (δ ~1.44 ppm): The most upfield and easily identifiable signal is a sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups (-C(CH₃)₃). Its integration value serves as a robust internal reference for quantifying the relative number of protons in the rest of the molecule.
-
The PEG Backbone (δ ~3.55 - 3.70 ppm): The ethylene glycol repeating units (-O-CH₂-CH₂-O-) produce a complex, overlapping multiplet in this region. This signal is characteristic of all PEGylated molecules.[11] For NH-bis(PEG2-Boc), this multiplet should integrate to 24 protons. It's important to note that in high molecular weight PEGs, ¹H-¹³C satellite peaks can become significant and must be correctly identified to avoid misinterpretation as impurities.[12][13]
-
Methylene Groups Adjacent to Nitrogen (δ ~2.80 ppm and ~3.25 ppm): The electron-withdrawing nature of the nitrogen atoms deshields the adjacent methylene protons, shifting their signals downfield from the main PEG backbone.
-
The four protons on the carbons alpha to the central secondary amine (-NH-CH₂ -CH₂-) typically appear as a triplet around 2.80 ppm.
-
The four protons on the carbons alpha to the terminal Boc-protected amines (-CH₂ -NHBoc) are further deshielded and appear as a triplet around 3.25 ppm.[4]
-
-
Amine Protons (-NH-): The signals for the carbamate (-NH-Boc) and central amine (-NH-) protons are often broad and their chemical shifts can be highly variable depending on solvent, concentration, and temperature. They may sometimes be difficult to observe.
¹³C NMR Analysis: Orthogonal Structural Verification
While ¹H NMR is excellent for initial confirmation and quantification, ¹³C NMR provides complementary and often more resolved data, confirming the carbon skeleton of the molecule.[14] Due to the low natural abundance of ¹³C, peak integration is generally not quantitative without specialized techniques.[15]
-
The Boc Group (δ ~156, ~79, ~28 ppm): This group gives rise to three distinct signals: the carbonyl carbon (-C =O) at ~156 ppm, the quaternary carbon (-C (CH₃)₃) at ~79 ppm, and the methyl carbons (-C(CH₃ )₃) at ~28 ppm.[16][17]
-
The PEG Backbone (δ ~70 ppm): The carbons of the ethylene glycol units typically resonate in a narrow region around 70 ppm.[14]
-
Carbons Adjacent to Nitrogen: Similar to their proton counterparts, these carbons are shifted due to the influence of the nitrogen atoms and can be distinguished from the main PEG backbone signals.
Trustworthiness: Identifying Potential Impurities and Side-Products
A clean NMR spectrum is a hallmark of a pure compound. However, a senior scientist knows to look for subtle signs of impurities that could impact downstream applications.
-
Residual Solvents: Sharp singlets or multiplets corresponding to common synthesis solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) may be present.
-
Unreacted Starting Materials: Signals corresponding to precursors, such as amino-PEG2-alcohol, would indicate an incomplete reaction.
-
PEG Degradation Products: PEG chains can undergo oxidation, leading to the formation of impurities like formaldehyde and formic acid, which can potentially react with amine-containing drugs or biomolecules.[6][7] While often present at low levels, their presence can sometimes be inferred from minor, unassigned peaks.
-
Incomplete Boc Protection: The presence of signals corresponding to a free terminal amine would suggest incomplete protection, altering the linker's intended reactivity.
Comparative Analysis: NMR vs. Other Key Analytical Techniques
While NMR is a cornerstone of characterization, a multi-faceted analytical approach provides the most comprehensive understanding. The choice of technique depends on the specific question being asked.[18]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, dynamic processes, absolute purity (qNMR).[8] | Unambiguous structural elucidation; non-destructive; primary quantitative method.[19] | Relatively low sensitivity; requires soluble sample; complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS).[18] | Extremely high sensitivity; excellent for confirming mass and identifying trace impurities. | Provides no information on atom connectivity or stereochemistry; PEG polydispersity can broaden peaks.[20] |
| HPLC / UPLC | Purity assessment, separation of components in a mixture, quantification relative to a standard. | High resolution for separating closely related impurities; well-established for purity checks. | Provides no structural information; requires a chromophore for UV detection or a universal detector (e.g., CAD, ELSD) for compounds like PEG.[20] |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O).[21] | Fast, simple, requires minimal sample preparation. | Provides very limited structural detail; not suitable for purity assessment or isomer differentiation. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines the steps for acquiring publication-quality ¹H and ¹³C NMR spectra for NH-bis(PEG2-Boc) on a standard 400 MHz spectrometer.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the NH-bis(PEG2-Boc) sample into a clean, dry vial.
- Dissolve the sample in 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it dissolves most PEG derivatives and has a well-defined residual solvent peak (δ ~7.26 ppm).
- Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay (d1): 5 seconds. Causality: A sufficiently long relaxation delay is critical to ensure that all protons, especially those with long relaxation times, fully return to equilibrium before the next pulse. This is essential for accurate integration and quantitative analysis.[22]
- Number of Scans: 8-16 scans.
- Temperature: 298 K (25 °C).
3. ¹³C NMR Acquisition Parameters:
- Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
- Spectral Width: 220-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024-4096 scans. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio compared to ¹H.[15]
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to ensure a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ¹H spectrum, setting the integration of the Boc group singlet at ~1.44 ppm to 18.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the complete characterization and validation of a new batch of NH-bis(PEG2-Boc).
Caption: Workflow for NMR characterization of NH-bis(PEG2-Boc).
Conclusion
For drug development professionals and scientists relying on PEGylated linkers, "close enough" is not an option. NMR spectroscopy provides the definitive, unambiguous structural and purity data required to use reagents like NH-bis(PEG2-Boc) with confidence. By understanding the characteristic spectral fingerprint, knowing what potential impurities to look for, and applying a rigorous, quantitative methodology, researchers can ensure the integrity of their starting materials. This foundational verification is paramount to the success of complex bioconjugation strategies and the development of next-generation therapeutics.
References
- Current time information in Merrimack County, US. Google Search.
- Polymer Characterization by NMR. Measurlabs.
- Using NMR for Studying Polymer Structures. Creative Biostructure.
- NMR Spectroscopy for the Characterization of Polymers. Bentham Science Publisher.
- Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Intertek.
- NMR characterization of polymers | Request PDF. ResearchGate.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications.
- 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate.
- Toxic ingredient to avoid: PEG Compounds and their contaminants. David Suzuki Foundation.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Reactive impurities in PEG: A case study | Request PDF. ResearchGate.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | ACS Omega. ACS Publications.
- How to use NMR to analyze Modification PEG? Shochem.
- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. ACS Publications.
- Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Semantic Scholar.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- N-Boc-L-valine(13734-41-3) 13C NMR spectrum. ChemicalBook.
- NH-bis(PEG2-NHBoc), CAS 2182601-69-8. AxisPharm.
- Purity by Absolute qNMR Instructions. USP.
- Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. PubMed.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- a guide to 13c nmr chemical shift values. Compound Interest.
- A Comparative Guide to NMR Characterization of Boc-Protected PEG Linkers. BenchChem.
- Technical Support Center: Analytical Techniques for Characterizing PEGylated Products. BenchChem.
- NH-bis(PEG2-Boc), 2182601-69-8. BroadPharm.
- NH-bis(PEG2-Boc). Precise PEG.
- A Comparative Guide to the Characterization of Boc-NH-PEG8-CH2CH2COOH via NMR Spectroscopy. BenchChem.
- Application Note: Analytical Characterization of NH-bis(PEG4-Boc) by NMR Spectroscopy. BenchChem.
- Boc-PEG. Glycomindsynth.
- Synthesis of Boc-NH-PEG20-CH2CH2COOH: A Technical Guide. BenchChem.
Sources
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. compoundchem.com [compoundchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. enovatia.com [enovatia.com]
- 19. emerypharma.com [emerypharma.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubsapp.acs.org [pubsapp.acs.org]
The Architectural Advantage: A Comparative Analysis of Branched Versus Linear PEG Linkers in Antibody-Drug Conjugates
<
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of these targeted therapies. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a mainstay for their ability to enhance the physicochemical properties of ADCs. The architectural design of the PEG linker, specifically whether it is linear or branched, has profound implications for the performance of the final conjugate. This guide provides an in-depth, data-driven comparison of branched and linear PEG linkers to inform the rational design of next-generation ADCs.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene glycol units.[1] | Multiple PEG arms extending from a central core.[2][] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can reduce renal clearance.[1] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[1] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[1] | Potentially higher, as one linker can attach multiple drug molecules, improving the drug-to-antibody ratio (DAR) without inducing aggregation.[1][4] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream.[1] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation.[1] | Can be a factor to consider, potentially influencing the rate of linker cleavage by lysosomal enzymes.[5][6] |
The Core Directive: Why Linker Architecture Matters
The choice between a linear and a branched PEG linker is not merely a structural preference; it is a strategic decision that influences multiple facets of an ADC's performance. The primary role of the PEG linker is to impart hydrophilicity to the ADC, counteracting the often hydrophobic nature of the cytotoxic payload.[7] This enhanced water solubility mitigates the risk of aggregation, a major concern that can lead to immunogenicity and altered pharmacokinetic profiles.[8][9]
While both linear and branched PEGs serve this fundamental purpose, the three-dimensional structure of a branched PEG linker provides a more significant "shielding" or "umbrella-like" effect.[1][10] This enhanced shielding more effectively masks the hydrophobic payload from the surrounding aqueous environment, leading to improved stability and pharmacokinetic properties.[8]
Delving Deeper: A Head-to-Head Comparison
Physicochemical Properties and Drug-to-Antibody Ratio (DAR)
A key advantage of branched PEG linkers is their ability to support higher drug-to-antibody ratios (DARs) without inducing aggregation.[9][11] Many potent cytotoxic drugs are hydrophobic, and increasing the number of drug molecules per antibody using traditional linear linkers can lead to ADC aggregation and subsequent rapid clearance from circulation.[9] Branched linkers, with their multiple attachment points, allow for the conjugation of a higher number of drug molecules while their three-dimensional structure provides a superior hydrophilic shield.[4][12]
A study by Tedeschini et al. (2021) directly compared ADCs constructed with a linear 24-unit PEG linker versus a branched linker composed of two pendant 12-unit PEG chains.[13] The results demonstrated that the branched linker configuration was more effective at masking the hydrophobicity of the payload, especially at higher DARs.[14] This led to improved physical and chemical stability of the ADC.[13]
Pharmacokinetics and In Vivo Stability
The architecture of the PEG linker significantly impacts the pharmacokinetic profile of an ADC. The larger hydrodynamic volume of branched PEG linkers, for a given molecular weight, leads to reduced renal clearance and a prolonged plasma half-life.[1][] This extended circulation time can result in greater tumor accumulation and enhanced therapeutic efficacy.[11]
The enhanced shielding effect of branched PEGs also contributes to improved in vivo stability by protecting the linker and payload from enzymatic degradation in the bloodstream.[1] This ensures that the cytotoxic payload is delivered to the target tumor cells before it is prematurely released, minimizing off-target toxicity.[15][16] Studies have shown that ADCs with branched PEG linkers exhibit slower clearance rates compared to their linear counterparts, particularly at higher DARs.[13]
Impact on Efficacy and Therapeutic Index
The culmination of improved physicochemical properties, higher achievable DARs, and enhanced pharmacokinetic profiles often translates to superior in vivo efficacy for ADCs with branched PEG linkers. The ability to deliver a higher concentration of the cytotoxic drug to the tumor site, coupled with a longer circulation time, can lead to more potent anti-tumor activity.[11][12]
However, it is important to consider the potential for steric hindrance with branched linkers.[5] The bulky nature of the branched structure can sometimes interfere with the enzymatic cleavage of the linker within the lysosome, potentially reducing the rate of payload release and impacting in vitro potency.[6] Therefore, the design of the branched linker, including the length of the PEG arms, must be carefully optimized to balance the benefits of enhanced stability with the requirement for efficient payload release at the target site.[6]
Experimental Workflows and Methodologies
General Protocol for ADC Synthesis with Branched vs. Linear PEG Linkers
This protocol outlines a general workflow for the synthesis and comparison of ADCs utilizing either a branched or a linear PEG linker.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. adcreview.com [adcreview.com]
- 12. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biophysical Assays for Confirming Ternary Complex Formation
Authored for Researchers, Scientists, and Drug Development Professionals
The rise of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), has shifted the drug discovery paradigm towards inducing, rather than inhibiting, protein interactions. The central mechanism of a PROTAC is the formation of a stable ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This event is the critical initiating step for the ubiquitination and subsequent proteasomal degradation of the target protein.[][3] Therefore, rigorously validating and characterizing this three-body interaction is paramount for the rational design and optimization of these powerful molecules.
The molecule NH-bis(PEG2-Boc) represents a class of chemical linkers used in the synthesis of such heterobifunctional molecules.[4][5] The polyethylene glycol (PEG) component influences solubility and cell permeability, while the terminal groups allow for conjugation to the target and E3-binding moieties.[3] The success of the final PROTAC hinges on the linker's ability to orient the two proteins correctly to form a productive and stable ternary complex.[6]
This guide provides a comparative analysis of key biophysical methodologies for confirming and characterizing ternary complex formation. It moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Central Challenge: Quantifying a Three-Body Problem
Confirming a ternary complex is not as simple as measuring two separate binary interactions. The key phenomenon to dissect is cooperativity (α) , which describes how the binding of one protein to the PROTAC influences the binding of the second protein.[7]
-
Positive Cooperativity (α > 1): The pre-formed [E3 Ligase–PROTAC] complex has a higher affinity for the target protein than the PROTAC alone. This is often a hallmark of effective PROTACs.
-
Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, leading to an unstable ternary complex.
-
No Cooperativity (α = 1): The two binding events are independent.
Understanding cooperativity is essential for optimizing PROTAC design and predicting in-cell efficacy.[8] The assays below are compared on their ability to provide not just a "yes/no" answer to complex formation, but to deliver the quantitative data needed to calculate this critical parameter.
Core Biophysical Assays: A Comparative Guide
The choice of assay depends on the specific question, the availability of reagents, and the desired throughput. Here, we compare the most powerful and widely adopted techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures changes in refractive index on a sensor chip surface as molecules associate and dissociate.[9][10] It is a gold-standard method for providing high-quality kinetic and affinity data for both binary and ternary interactions.[11][12]
Principle of Ternary Complex Analysis An SPR experiment can be designed to build the complex step-by-step. A common approach involves immobilizing one of the proteins (e.g., the E3 ligase) and then sequentially injecting the PROTAC, followed by the target protein, or injecting a pre-mixed complex of PROTAC and the target protein.[9] This allows for the direct measurement of association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for each step.[11]
Experimental Protocol: Sequential Injection SPR
-
Immobilization: Covalently immobilize biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target level of 1000-3000 Resonance Units (RU).[11]
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 surface to determine the binary KD. Regenerate the surface between injections.
-
Ternary Complex Formation:
-
Saturate the immobilized E3 ligase with a constant, high concentration of the PROTAC.
-
While the PROTAC is associated, inject a concentration series of the target protein (POI).
-
The resulting sensorgram measures the binding of the POI to the [E3-PROTAC] binary complex.
-
-
Data Analysis: Fit the sensorgrams to a 1:1 kinetic binding model to determine the ka, kd, and KD for the ternary interaction. Cooperativity (α) can be calculated by comparing the KD of the POI binding to the [E3-PROTAC] complex versus its (typically weak or non-existent) binding to the E3 ligase alone.
Data Presentation: Expected SPR Sensorgrams
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[13][14] This label-free solution-based technique provides a complete thermodynamic profile of an interaction, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single experiment.[13][15]
Principle of Ternary Complex Analysis To characterize a ternary complex, multiple ITC experiments are required to dissect the individual and combined binding events. For example, one can titrate the PROTAC into the target protein, then titrate this resulting binary complex into the E3 ligase. The difference in the measured thermodynamics reveals the influence of the pre-formed complex on the subsequent binding event.
Experimental Protocol: ITC Titration Series
-
Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.[13] Degas all solutions thoroughly.
-
Binary Titration 1: Titrate the PROTAC (e.g., 100 µM in syringe) into the target protein (e.g., 10 µM in cell) to determine the thermodynamics of the first binary interaction (KD1, ΔH1).
-
Binary Titration 2: Titrate the PROTAC into the E3 ligase to determine the second binary interaction (KD2, ΔH2).
-
Ternary Titration: Titrate the E3 ligase (e.g., 100 µM in syringe) into a solution containing a pre-formed, saturated complex of the target protein and PROTAC (e.g., 10 µM POI + 20 µM PROTAC in cell).
-
Data Analysis: The isotherm from the ternary titration will yield the binding affinity (KD3) and enthalpy (ΔH3) for the formation of the ternary complex. Comparing these values to the binary data allows for the calculation of cooperativity.[16]
Proximity-Based Assays: TR-FRET and AlphaLISA
These are homogeneous, high-throughput assays that generate a signal when two molecules are brought into close proximity.[3] They are excellent for screening and confirming complex formation, though they provide less detailed kinetic information than SPR.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures energy transfer between a donor (e.g., Terbium-cryptate) and an acceptor (e.g., Cy5) fluorophore.[17][18] One protein is labeled with the donor and the other with the acceptor. Ternary complex formation brings the fluorophores close enough for FRET to occur, generating a specific light signal.[19][20]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This technology uses donor and acceptor beads that, when brought into proximity, initiate a cascade of chemical reactions culminating in a strong luminescent signal.[][21] Each protein is tagged (e.g., with His and GST tags), and corresponding anti-tag beads are used.[22]
Experimental Protocol: Generic Proximity Assay
-
Reagent Preparation: Label or acquire tagged versions of the target protein and E3 ligase. Prepare serial dilutions of the PROTAC compound.
-
Assay Incubation: In a microplate (e.g., 384-well), add the labeled/tagged target protein, the labeled/tagged E3 ligase, and the PROTAC dilution series.[23]
-
Incubation: Allow the components to incubate at room temperature for a set period (e.g., 60-90 minutes) to allow the ternary complex to form.[23]
-
Detection (TR-FRET): Excite the donor fluorophore and measure the emission from both the donor and acceptor over a time delay to reduce background fluorescence.[17]
-
Detection (AlphaLISA): Add the donor and acceptor beads and incubate in the dark before reading the luminescent signal.[23]
-
Data Analysis: Plot the signal (e.g., TR-FRET ratio or AlphaLISA counts) against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is often observed, where the signal first increases with complex formation and then decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[8][24]
Visualization of Proximity Assay Principle
MicroScale Thermophoresis (MST)
MST is an in-solution, immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient.[25][26] This movement, called thermophoresis, is sensitive to changes in size, charge, and hydration shell, which are altered upon binding.[27]
Principle of Ternary Complex Analysis One of the binding partners (e.g., the target protein) is fluorescently labeled. A titration is performed by keeping the labeled protein and one binding partner (e.g., the PROTAC) at a constant concentration while titrating the third component (the E3 ligase). The change in the thermophoretic movement of the labeled protein is measured as the ternary complex forms.
Experimental Protocol: MST Titration
-
Labeling: Label one protein (e.g., POI) with a fluorescent dye (e.g., NHS-RED). Ensure labeling does not affect binding activity.
-
Sample Preparation: Prepare a series of 16 capillaries. In each, add a constant concentration of the labeled POI (e.g., 20 nM) and a constant, saturating concentration of the PROTAC.[28]
-
Titration: Add a serial dilution of the unlabeled E3 ligase to the capillaries.
-
Measurement: Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient, and a camera records the change in fluorescence distribution over time.
-
Data Analysis: Plot the change in normalized fluorescence (ΔFnorm) against the concentration of the titrated E3 ligase. Fit the resulting binding curve to determine the KD for ternary complex formation.[28][29]
Comparative Summary of Biophysical Assays
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Refractive index change at a sensor surface[9] | Affinity (KD), Kinetics (ka, kd), Cooperativity (α)[1] | Medium | Low | Real-time, label-free kinetic data; can dissect binary and ternary steps[1][30] | Requires immobilization of one partner, which may affect activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding[13] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[13] | Low | High | Label-free, in-solution; provides a complete thermodynamic profile[9][30] | Low throughput; requires large amounts of pure, concentrated sample; sensitive to buffer mismatch.[13] |
| TR-FRET | Time-resolved fluorescence resonance energy transfer[17] | Ternary complex formation (EC50/IC50), Affinity (KD) | High | Low | Homogeneous, no-wash assay; high signal-to-noise ratio; suitable for HTS.[18] | Requires protein labeling with specific fluorophores; potential for compound interference.[20] |
| AlphaLISA | Proximity-based luminescent bead assay[] | Ternary complex formation (EC50)[7] | High | Low | Homogeneous, no-wash assay; very high sensitivity and wide dynamic range.[21] | Requires tagged proteins or specific antibodies; potential for interference from sample components. |
| MicroScale Thermophoresis (MST) | Movement along a micro-temperature gradient[26] | Affinity (KD)[27] | Medium | Very Low | Immobilization-free, in-solution; low sample consumption; tolerant of complex buffers/lysates.[25][26] | Requires fluorescent labeling of one component; signal change can sometimes be small or difficult to interpret. |
Conclusion: An Orthogonal Approach for Self-Validating Results
No single biophysical assay tells the whole story. The most robust and trustworthy approach is to use orthogonal methods to validate your findings. A powerful workflow could start with a high-throughput proximity assay like TR-FRET or AlphaLISA to screen for PROTACs that induce ternary complex formation. Promising hits can then be selected for in-depth characterization using SPR to dissect the binding kinetics and cooperativity, and ITC to understand the thermodynamic drivers of the interaction. This multi-faceted, data-driven strategy ensures that the selected lead compounds are optimized based on a deep, mechanistic understanding of their ability to form a stable and productive ternary complex—the foundational event for successful targeted protein degradation.
References
-
Chen, S., Xie, W., Agler, M., & Banks, P. (2003). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Institutes of Health. Available at: [Link]
-
Zhang, X., et al. (2015). Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. PubMed. Available at: [Link]
-
Heffern, C., et al. (2021). MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development. PubMed. Available at: [Link]
-
JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Available at: [Link]
-
JoVE. (2023). Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. Available at: [Link]
-
Drummond, M. L., & Williams, C. I. (2019). In silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling. Available at: [Link]
-
PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]
-
Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. Available at: [Link]
-
MDPI. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. MDPI. Available at: [Link]
-
Diva-Portal.org. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. Available at: [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). Methods to study Protein-Protein Interactions. Berthold Technologies. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. Available at: [Link]
-
MDPI. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. Available at: [Link]
-
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Aragen Life Sciences. Available at: [Link]
-
Velazquez-Campoy, A., et al. (2015). Fitting two- and three-site binding models to isothermal titration calorimetric data. PMC. Available at: [Link]
-
Bai, N., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Available at: [Link]
-
Methods. (2014). Fitting two- and three-site binding models to isothermal titration calorimetric data. ResearchGate. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]
-
SLAS2024. (n.d.). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS. Available at: [Link]
-
Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Harvard Medical School. Available at: [Link]
-
YouTube. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. Available at: [Link]
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. NanoTemper Technologies. Available at: [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. Available at: [Link]
-
Casement, R. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. youtube.com [youtube.com]
- 9. aragen.com [aragen.com]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jove.com [jove.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. berthold.com [berthold.com]
- 20. mdpi.com [mdpi.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. SLAS2024 [slas2024.eventscribe.net]
- 23. resources.revvity.com [resources.revvity.com]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. mdpi.com [mdpi.com]
- 26. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 27. reactionbiology.com [reactionbiology.com]
- 28. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. nanotempertech.com [nanotempertech.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Western Blot Analysis for Protein Degradation by NH-bis(PEG2-Boc) PROTACs
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation (TPD), this guide offers an in-depth, technical comparison of Proteolysis-Targeting Chimeras (PROTACs) featuring the NH-bis(PEG2-Boc) linker. We will delve into the rationale behind experimental design and provide detailed protocols for assessing protein degradation via Western blot analysis, a cornerstone technique in the TPD workflow.
The Rise of PROTACs and the Critical Role of the Linker
PROTACs are heterobifunctional molecules that represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] This "event-driven" pharmacology offers several advantages over traditional "occupancy-driven" inhibitors, including the potential to target previously "undruggable" proteins and a more sustained duration of action.[1][3]
A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, solubility, and cell permeability.[4][5]
Spotlight on the NH-bis(PEG2-Boc) Linker
The NH-bis(PEG2-Boc) linker is an alkyl/ether-based linker increasingly utilized in PROTAC synthesis.[6] Its structure offers several advantages:
-
Enhanced Hydrophilicity: The polyethylene glycol (PEG) units improve the aqueous solubility of the PROTAC molecule, a crucial factor for bioavailability and experimental handling.[4][7]
-
Synthetic Versatility: The bis-Boc (tert-butyloxycarbonyl) protecting groups on the amine functionalities allow for a controlled, stepwise synthesis, enabling the precise attachment of the POI and E3 ligase ligands.[8] The Boc groups can be deprotected under acidic conditions to reveal a free amine for conjugation.[8]
-
Optimal Flexibility: The PEG chain provides sufficient flexibility to allow the PROTAC to adopt the optimal conformation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5]
Caption: Structure of a PROTAC with an NH-bis(PEG2-Boc) linker.
The Mechanism of Action: A Visual Guide
The efficacy of a PROTAC is contingent on its ability to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis: NH-bis(PEG2-Boc) vs. Other Linkers
The choice of linker significantly impacts a PROTAC's performance. While direct head-to-head comparisons are often target-specific, we can generalize the properties based on linker class.
| Linker Type | Representative Structure | Key Physicochemical Properties | Typical DC50 Range (nM) | Typical Dmax Range (%) |
| NH-bis(PEG2-Boc) | Amine with two PEG2 chains, Boc-protected | Increased hydrophilicity, improved solubility, good flexibility. | 1 - 100 | > 80% |
| Alkyl Linkers | -(CH2)n- | Higher hydrophobicity, may have lower solubility, synthetically versatile. | 10 - 500+ | Variable |
| Rigid Piperazine-based | Contains a piperazine ring | Reduced flexibility, may pre-organize the molecule for optimal binding. | 1 - 50 | > 90% |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are illustrative and highly dependent on the specific target protein, E3 ligase, and cell line used. The values for NH-bis(PEG2-Boc) are based on the expected performance improvements conferred by PEG linkers.[7]
Experimental Protocol: Western Blot for PROTAC-Mediated Degradation
Western blotting remains the gold standard for quantifying protein degradation due to its accessibility and reliability.
Caption: Western blot workflow for PROTAC analysis.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a serial dilution of the NH-bis(PEG2-Boc) PROTAC. A typical concentration range is from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Crucially, probe a separate membrane or strip and re-probe the same membrane for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to normalize for any variations in protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
-
Interpreting the Data and Troubleshooting
A successful Western blot will show a dose- and time-dependent decrease in the level of the POI.
Common Challenges and Solutions:
| Problem | Potential Cause | Solution |
| No Degradation | Ineffective PROTAC, incorrect cell line, wrong E3 ligase. | Confirm target engagement and ternary complex formation with other assays. Ensure the cell line expresses the target protein and the recruited E3 ligase. |
| "Hook Effect" | At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex. | This is a characteristic of PROTACs and confirms the mechanism of action. Ensure your dose-response curve covers a wide enough concentration range to observe this effect. |
| High Background | Insufficient blocking or washing, antibody concentration too high. | Increase blocking time, increase the number and duration of washes, and optimize primary and secondary antibody concentrations. |
| Weak or No Signal | Poor antibody, low protein expression, inefficient transfer. | Validate the primary antibody, increase the amount of protein loaded, and confirm efficient transfer with Ponceau S staining. |
Alternative and Complementary Technologies
While Western blotting is a robust method, other techniques can provide complementary and higher-throughput data.
-
In-Cell Western (ICW): A quantitative immunofluorescence assay performed in microplates, offering higher throughput than traditional Western blotting.
-
NanoBRET™ and HiBiT Lytic Detection System: Luciferase-based assays that allow for real-time monitoring of protein levels in live cells, providing kinetic data on protein degradation.
-
Mass Spectrometry (MS): Provides a global and unbiased view of the proteome, enabling the assessment of off-target effects and confirming the specificity of the PROTAC.
-
Flow Cytometry: Can be used for high-throughput screening of PROTAC libraries by measuring the fluorescence of a tagged target protein.
Conclusion
The analysis of protein degradation is a critical step in the development of novel PROTAC-based therapeutics. The NH-bis(PEG2-Boc) linker offers distinct advantages in terms of physicochemical properties and synthetic accessibility. A meticulously executed Western blot protocol, as detailed in this guide, provides a reliable and quantitative method to assess the efficacy of these next-generation protein degraders. By understanding the underlying principles and potential pitfalls, researchers can generate high-quality, reproducible data to drive their TPD programs forward.
References
- Gong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- He, M., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation.
- Sun, X., et al. (2019).
- Wang, S., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research.
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
- Various Authors. (2017). Low weight protein degradation during western blot.
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
- Wang, S., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. MDPI.
-
Glycomindsynth. (n.d.). Boc-PEG. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to HPLC Analysis of NH-bis(PEG2-Boc) Reaction Mixtures
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. The synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies on the purity and precise characterization of every building block. The branched linker, NH-bis(PEG2-Boc), is a prime example—a versatile molecule whose reaction outcomes must be meticulously monitored.[1][2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of NH-bis(PEG2-Boc) reaction mixtures. Moving beyond simple protocols, we will explore the causality behind our analytical choices, ensuring that each method is not just a series of steps but a self-validating system for achieving trustworthy and reproducible results.
The Analytical Challenge: Why NH-bis(PEG2-Boc) Requires a Tailored Approach
A typical reaction to synthesize a derivative of NH-bis(PEG2-Boc) may involve coupling its primary amine to a carboxylic acid, an activated ester, or another reactive moiety. A successful analysis must be able to resolve the starting material from the desired mono-substituted product and any potential di-substituted byproducts (if the coupled molecule has a second reactive site), as well as other process-related impurities.
The primary analytical hurdles include:
-
Lack of a Strong UV Chromophore: Polyethylene glycol (PEG) chains and the tert-Butyloxycarbonyl (Boc) protecting group do not possess significant ultraviolet (UV) chromophores.[3][4][5] This renders standard UV detection highly insensitive, forcing us to seek alternative detection strategies.
-
High Polarity: The hydrophilic nature of the PEG spacer can lead to poor retention on traditional reversed-phase columns.
-
Structural Similarity: The starting material and product are often structurally and polarically similar, demanding high-resolution separation techniques.
Comparative Analysis of HPLC Methodologies
We will now compare the most effective HPLC-based methods for this analytical task: Reversed-Phase HPLC (RP-HPLC) coupled with universal detectors and Size-Exclusion Chromatography (SEC).
Method 1: Reversed-Phase HPLC (RP-HPLC) — The Workhorse for Purity and Reaction Monitoring
RP-HPLC separates molecules based on their hydrophobicity. For our analyte, retention is primarily influenced by the hydrophobic Boc groups and the short PEG chains. It stands as the most powerful technique for resolving the closely related species in our reaction mixture.[6][7]
Causality Behind the Choice: The key to a successful RP-HPLC separation lies in exploiting the subtle differences in hydrophobicity between the unreacted NH-bis(PEG2-Boc) and its acylated product. The addition of a new group to the primary amine will alter the overall polarity, which a high-resolution C18 column can effectively distinguish.
Caption: Workflow for RP-HPLC analysis of NH-bis(PEG2-Boc) reaction mixtures.
1. Column Selection:
-
C18 (Octadecylsilane): This is the gold standard. A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides the necessary hydrophobic character to retain and resolve the components. The high surface area of modern columns enhances retention, even for polar molecules.[4]
2. Mobile Phase:
-
Solvents: A gradient of water and acetonitrile (ACN) is typically used. ACN is preferred over methanol for its lower viscosity and stronger elution strength for these types of molecules.
-
Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) is critical.
-
TFA: Acts as an ion-pairing agent, sharpening the peaks of any basic compounds and standardizing the ionization state.[8]
-
FA: Preferred when coupling with Mass Spectrometry (MS) as it is more volatile and causes less ion suppression than TFA.
-
3. The Detector Dilemma: Moving Beyond UV: Since UV detection is not viable, we must employ a universal detector that does not rely on chromophores.
-
Evaporative Light Scattering Detector (ELSD): This is an excellent choice. The column eluent is nebulized, the mobile phase evaporated, and the remaining non-volatile analyte particles scatter a beam of light. The scattered light is proportional to the mass of the analyte.[5][9][10] ELSD is compatible with gradient elution and provides excellent baseline stability.[4]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the eluent. The charge is measured by an electrometer and is proportional to the analyte mass. CAD often provides slightly better sensitivity and a more uniform response for different compounds compared to ELSD.[11][12][13]
-
Mass Spectrometry (MS): This is the most powerful detection method as it provides mass-to-charge (m/z) information, allowing for unequivocal identification of each peak in the chromatogram.[14] Coupling HPLC with an Electrospray Ionization (ESI) source allows you to confirm the molecular weights of your starting material, product, and any byproducts.[8]
Method 2: Size-Exclusion Chromatography (SEC) — Assessing Aggregates and High MW Species
SEC separates molecules based on their hydrodynamic radius, or size in solution.[] Larger molecules elute first because they cannot penetrate the pores of the stationary phase, while smaller molecules have a longer path and elute later.
Causality Behind the Choice: While RP-HPLC is superior for separating the small, structurally similar molecules in the primary reaction mixture, SEC's strength lies in identifying high molecular weight (HMW) impurities, such as oligomers or aggregates, that might form during the reaction or subsequent workup.[16] For routine analysis of the main reaction components, SEC lacks the necessary resolution.
Caption: SEC separates molecules by size; larger molecules are excluded from pores and elute first.
Quantitative Comparison: RP-HPLC vs. SEC
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Separation Principle | Hydrophobicity | Hydrodynamic Size |
| Resolution of Reaction Components | Excellent: Baseline separation of starting material, product, and closely related impurities is achievable.[6] | Poor: Insufficient resolution for small molecules with minor structural differences. |
| Best For Analyzing | Reaction progress, final product purity, and low molecular weight byproducts. | High molecular weight aggregates, oligomers, or polymer contaminants.[16] |
| Detector Compatibility | ELSD, CAD, MS. UV is not effective. | Refractive Index (RI), ELSD, CAD, MALS.[17] |
| Gradient Elution | Yes (Required for good separation) | No (Isocratic elution is standard) |
| Primary Advantage | High-resolution separation of structurally similar small molecules. | Ability to quantify aggregates and HMW species without analyte-column interaction. |
| Primary Limitation | Requires universal detectors due to lack of chromophore. | Poor resolution for the target analytes in this specific reaction mixture. |
Experimental Protocols: A Practical Guide
Here are detailed, field-tested protocols that serve as robust starting points for your method development.
Protocol 1: RP-HPLC with ELSD/CAD Detection
This method is the recommended choice for routine purity analysis and reaction monitoring.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% to 95% B
-
17-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Detector Settings (ELSD - Example):
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).
-
(Note: These settings must be optimized for your specific instrument and mobile phase composition.)
-
-
Sample Preparation:
-
Take a small aliquot (~1-2 µL) of the reaction mixture.
-
Dilute with 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Vortex to mix and filter through a 0.45 µm syringe filter if particulates are present.
-
-
Method Validation:
-
Inject standards of the NH-bis(PEG2-Boc) starting material to determine its retention time.
-
If available, inject a standard of the purified product to confirm its retention time.
-
For unequivocal peak identification, couple the HPLC system to a mass spectrometer using the same chromatographic conditions (substituting TFA with formic acid).
-
Protocol 2: SEC for Aggregate Analysis
Use this method if you suspect the formation of high molecular weight species.
-
Instrumentation:
-
HPLC system with an isocratic pump.
-
Refractive Index (RI) or ELSD detector.
-
-
Chromatographic Conditions:
-
Column: Aqueous SEC column with an appropriate molecular weight range (e.g., 100 Å to 1000 Å pore size).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the sample in the SEC mobile phase to a concentration of ~1 mg/mL.
-
Conclusion and Recommendations
For the comprehensive analysis of NH-bis(PEG2-Boc) reaction mixtures , a multi-detector strategy centered around Reversed-Phase HPLC is unequivocally the superior approach .
-
For Routine Analysis and Purity Assessment: RP-HPLC coupled with a universal detector like ELSD or CAD provides the necessary resolution and sensitivity to monitor the consumption of starting materials and the formation of the desired product.
-
For Structural Confirmation and Impurity Identification: LC-MS is the definitive method. It provides the molecular weight data required to confidently identify every component in the reaction mixture, ensuring the integrity of your synthetic pathway.
-
For Aggregate and Oligomer Detection: SEC should be employed as a complementary, orthogonal technique, particularly during process development or when stability issues are a concern.
By understanding the principles behind each technique and selecting the appropriate combination of separation and detection, you can build a robust, reliable, and self-validating analytical workflow. This ensures the quality of your intermediates and the ultimate success of your research and development endeavors.
References
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.).
-
Clogston, J. D., & Patri, A. K. (2018). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Methods in Molecular Biology, 1682, 49–55. [Link]
-
Springer Nature Experiments. (n.d.). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. [Link]
-
Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. [Link]
-
Pharmaceutical Technology. (n.d.). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. [Link]
-
Waters. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. [Link]
-
Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. [Link]
-
Agilent. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed- phase HPLC with ELSD. [Link]
-
Kn-I-Cal. (n.d.). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. [Link]
-
Knauer. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Shibata, H., et al. (2013). Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection. AAPS PharmSciTech, 14(2), 635–642. [Link]
-
Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). [Link]
-
Chen, Y., et al. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 80(21), 8146–8153. [Link]
-
Lai, S. T. F., & Fung, Y. L. (1987). Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. Journal of Chromatographic Science, 25(8), 335–342. [Link]
-
LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs?. [Link]
-
Ehlert, S., et al. (2020). Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. Processes, 8(11), 1475. [Link]
-
LCGC International. (2018). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. [Link]
-
Waters Corporation. (n.d.). Arc HPLC Aqueous SEC/GPC Separation of PEO/PEG. [Link]
-
Zhang, K., et al. (2024). Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors. Journal of Pharmaceutical and Biomedical Analysis, 241, 115854. [Link]
-
AxisPharm. (n.d.). NH-bis(PEG2-NHBoc), CAS 2182601-69-8. [Link]
-
Kn-I-Cal. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]
-
Precise PEG. (n.d.). NH-bis(PEG2-Boc). [Link]
Sources
- 1. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmtech.com [pharmtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of NH-bis(PEG2-Boc) vs. NH-bis(PEG4-Boc) Linkers in Bioconjugate Development
Introduction: The Critical Role of Linker Design in Advanced Therapeutics
In the landscape of targeted therapies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is far from a passive connector. It is a critical determinant of a conjugate's therapeutic index, influencing its solubility, stability, pharmacokinetics, and ultimately, its efficacy and safety profile.[1][2] Among the diverse classes of linkers, those incorporating polyethylene glycol (PEG) chains have become ubiquitous.[3][4] PEG linkers are prized for their hydrophilicity, biocompatibility, and the fine-tuning they offer to the physicochemical properties of the final bioconjugate.[1][5]
This guide provides an in-depth comparative analysis of two closely related, branched PEG linkers: NH-bis(PEG2-Boc) and NH-bis(PEG4-Boc). We will explore how the subtle difference in PEG chain length—two versus four ethylene glycol units—can translate into significant variations in performance. This analysis is grounded in established principles of bioconjugation and supported by detailed experimental protocols to empower researchers in their selection of the optimal linker for their specific application.
Structural and Physicochemical Properties of NH-bis(PEG-Boc) Linkers
NH-bis(PEG2-Boc) and NH-bis(PEG4-Boc) are branched linkers characterized by a central amine from which two identical PEG arms extend.[6][7][8] Each arm is terminated with a tert-butyloxycarbonyl (Boc) protected amine.[6][7] The central amino group can be reacted with entities like carboxylic acids or active esters, while the Boc-protected amines, once deprotected under acidic conditions, can be conjugated to other molecules.[6][7][9]
| Feature | NH-bis(PEG2-Boc) | NH-bis(PEG4-Boc) |
| Structure | Central amine with two PEG2 arms | Central amine with two PEG4 arms |
| PEG Units per Arm | 2 | 4 |
| Molecular Weight | Lower | Higher |
| Hydrophilicity | High | Higher |
| Steric Hindrance | Moderate | Higher |
| Solubility | Good in aqueous and organic solvents | Excellent in aqueous and organic solvents |
The primary distinction lies in the length of the hydrophilic PEG spacer. The NH-bis(PEG4-Boc) linker, with its longer PEG chains, imparts greater hydrophilicity and a larger hydrodynamic radius to the resulting conjugate compared to its PEG2 counterpart.[10][11]
Comparative Efficacy in Bioconjugate Applications
The choice between a PEG2 and a PEG4 linker can significantly impact the performance of an ADC or PROTAC. The following sections dissect these differences.
Impact on Solubility and Aggregation
Hydrophobic payloads in ADCs or bulky, "greasy" ligands in PROTACs often lead to aggregation, which can compromise manufacturing, stability, and in vivo efficacy. The introduction of a hydrophilic PEG linker can mitigate this.
-
NH-bis(PEG4-Boc): The longer PEG chains provide a superior solubilizing effect, making it the preferred choice for highly hydrophobic molecules.[2][3] This enhanced hydrophilicity can lead to a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.
-
NH-bis(PEG2-Boc): While still effective, its shorter PEG chains may offer less of a shielding effect, potentially being less effective at preventing aggregation with extremely challenging payloads.
Influence on Pharmacokinetics and Biodistribution
The hydrodynamic volume of a bioconjugate, directly influenced by the PEG linker length, plays a crucial role in its in vivo behavior.
-
Longer PEG Chains (PEG4): Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can reduce renal clearance and extend circulation half-life.[10] This prolonged exposure can be advantageous for therapeutic efficacy.
-
Shorter PEG Chains (PEG2): These linkers will have a less pronounced effect on extending half-life. However, in certain applications, rapid clearance might be desirable to minimize off-target toxicities.
Steric Hindrance and Target Engagement
While beneficial for solubility and pharmacokinetics, longer PEG chains can also introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety (e.g., an antibody or a small molecule ligand) to its target.
-
NH-bis(PEG4-Boc): The increased length and flexibility of the PEG4 arms may create a greater "steric shield" around the conjugated payload or targeting ligand. This could, in some cases, slightly reduce the binding affinity or the rate of target engagement.
-
NH-bis(PEG2-Boc): The more compact nature of the PEG2 linker may be advantageous where minimizing steric hindrance is critical to maintaining high-affinity binding.
The optimal linker length often represents a trade-off between improved physicochemical properties and potential steric hindrance, a balance that must be determined empirically for each new bioconjugate.
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of NH-bis(PEG2-Boc) and NH-bis(PEG4-Boc) in your specific system, we provide the following detailed experimental workflows.
Protocol 1: Boc Deprotection of NH-bis(PEG-Boc) Linkers
The first step in utilizing these linkers is the removal of the Boc protecting groups to reveal the primary amines for conjugation.
Causality: The Boc group is stable under many conditions but is readily cleaved by acid.[12] Trifluoroacetic acid (TFA) is commonly used for its volatility, which simplifies product isolation.[9][13]
Materials:
-
NH-bis(PEG2-Boc) or NH-bis(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC for purity analysis
Procedure:
-
Dissolve the NH-bis(PEG-Boc) linker in anhydrous DCM (e.g., 10 mL per 100 mg of linker).
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Caption: Boc Deprotection Workflow.
Protocol 2: Comparative ADC Synthesis and Characterization
This protocol outlines the synthesis of two ADCs, one with each linker, for a direct comparison of their properties.
Causality: This workflow allows for the direct comparison of how the two different linkers affect the final properties of the ADC, such as drug-to-antibody ratio (DAR) and aggregation propensity.
Materials:
-
Thiol-reactive monoclonal antibody (e.g., Trastuzumab)
-
Deprotected NH-bis(PEG2-amine) and NH-bis(PEG4-amine) linkers
-
Payload with a suitable reactive group (e.g., an NHS ester)
-
Solvents (e.g., DMSO, PBS)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
-
LC-MS system
Procedure:
-
Linker-Payload Conjugation: React the deprotected linkers with an excess of the NHS-ester functionalized payload in an appropriate solvent (e.g., DMSO with a base like DIPEA). Purify the linker-payload construct by HPLC.
-
Antibody Reduction (if necessary): Partially reduce the antibody with a reducing agent like TCEP to generate free thiols for conjugation.
-
ADC Conjugation: React the reduced antibody with the linker-payload constructs (one for each PEG length) at a controlled molar ratio.
-
Purification: Purify the resulting ADCs using SEC to remove unconjugated payload and linker.
-
Characterization:
-
DAR: Determine the average DAR for each ADC using HIC-HPLC or LC-MS.[14]
-
Aggregation: Analyze the percentage of high molecular weight species (aggregates) using SEC-HPLC.
-
In Vitro Cytotoxicity: Perform cell-based assays (e.g., MTT or CellTiter-Glo) on a relevant cancer cell line to determine the IC50 value for each ADC.
-
Caption: ADC Synthesis and Comparison Workflow.
Conclusion and Future Perspectives
The choice between NH-bis(PEG2-Boc) and NH-bis(PEG4-Boc) is not a matter of one being definitively superior to the other. Instead, the optimal choice is context-dependent, dictated by the specific properties of the targeting moiety and the payload.
-
NH-bis(PEG4-Boc) is generally favored for its ability to enhance the solubility of hydrophobic payloads and potentially extend the in vivo half-life of the bioconjugate.
-
NH-bis(PEG2-Boc) may be the linker of choice when minimizing steric hindrance is paramount to preserving high-affinity target binding.
Ultimately, empirical testing, as outlined in the provided protocols, is crucial for making an informed decision. The future of linker technology will likely involve even more sophisticated designs, incorporating cleavable elements, and novel architectures to further optimize the therapeutic window of targeted therapies.
References
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- The Influence of PEG Chain Length on Bioconjugation Outcomes: A Compar
- The Impact of PEG Linker Length on the Performance of Bioconjugates: A Compar
- PROTAC PEG Linkers. JenKem Technology USA.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Linkers in PROTACs. Precise PEG.
- Applic
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- NH-bis(PEG2-NHBoc), CAS 2182601-69-8. AxisPharm.
- NH-Bis(PEG4-Boc). CD Bioparticles.
- Analytical Characterization of NH-bis(PEG4-Boc) by NMR Spectroscopy. Benchchem.
- PROTAC Linkers. Biopharma PEG.
- How to Choose the Right PEG Linker for Your Research and Applic
- BOC Protection and Deprotection. J&K Scientific LLC.
- Amine Protection / Deprotection. Fisher Scientific.
- Application Notes and Protocols for Boc Deprotection in PEG Linkers. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 7. NH-Bis(PEG4-Boc) - CD Bioparticles [cd-bioparticles.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.dk]
- 14. enovatia.com [enovatia.com]
assessing the impact of linker composition on PROTAC cell permeability
Initiating Search Strategy
I'm starting with focused Google searches to get data on how linkers affect PROTAC cell permeability. I'm looking at different linker types and their physical properties, as this is critical to understanding their influence on getting PROTACs where they need to go. I hope to quickly build a useful picture of the state of the art.
Refining Search Parameters
I'm now refining my Google searches. I'm focusing on specific linker properties like length, rigidity, and polarity and how these influence cell permeability. I'm actively seeking supporting experimental data and established protocols. My goal is to build a solid foundation of data to explain the "why" behind experimental choices, focusing on data driven results.
Defining Comparison Structure
I've decided on the structure of the comparison guide. I'll start with an overview of linkers and permeability challenges. Next, I will present a table comparing linker types with permeability data. Finally, I will detail permeability assay protocols. I'm focusing on providing practical, field-proven insights with data support.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of NH-bis(PEG2-Boc) for Laboratory Professionals
For researchers and scientists at the forefront of drug development and bioconjugation, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of NH-bis(PEG2-Boc), a branched, Boc-protected amine PEG linker. While polyethylene glycol (PEG) derivatives are often characterized by low toxicity and biodegradability, it is imperative to adhere to rigorous disposal practices for all laboratory chemicals.[1][2][3] This document outlines the essential procedures to ensure the safe and responsible management of NH-bis(PEG2-Boc) waste streams.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice is the principle that all chemical waste should be treated as potentially hazardous until confirmed otherwise.[1] The disposal of NH-bis(PEG2-Boc) is governed by this precautionary principle, emphasizing waste minimization, proper segregation, and disposal through authorized channels.[4][5]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling NH-bis(PEG2-Boc) and its associated waste.[6][7]
-
Avoid Sewer Disposal: Despite the potential biodegradability of the PEG component, NH-bis(PEG2-Boc) and its solutions should not be disposed of down the drain.[1][3] This prevents any unforeseen impact on aquatic life and wastewater treatment systems.[3]
-
Waste Minimization: A crucial aspect of responsible chemical management is to minimize waste generation.[4][5] This can be achieved by ordering only the necessary quantities of reagents and maintaining a current chemical inventory.[4][5]
Step-by-Step Disposal Protocol for NH-bis(PEG2-Boc)
The following protocol provides a systematic approach to the disposal of NH-bis(PEG2-Boc) and any materials contaminated with it.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the physical state of the waste (solid or liquid) and whether it is mixed with other solvents or reagents.
-
Segregate Waste Streams: All waste containing NH-bis(PEG2-Boc), including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), must be collected in a dedicated and clearly labeled hazardous waste container.[1][8] Do not mix this waste with other incompatible chemical waste streams.[8] For instance, store it separately from strong acids and bases.[8]
Step 2: Waste Containment
-
Use Appropriate Containers: Waste should be stored in chemically compatible containers that are in good condition and have a secure, screw-top cap.[4][8] Plastic containers are often preferred for their durability.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "NH-bis(PEG2-Boc)," and any other components of the waste mixture with their approximate concentrations.[4][8] The date when waste was first added to the container should also be clearly marked.[9]
-
Avoid Overfilling: Do not fill waste containers to more than 90% capacity to allow for expansion and prevent spills.[8]
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area within the laboratory, known as a Satellite Accumulation Area (SAA).[4][8]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[5]
Step 4: Disposal Procedure
-
Professional Disposal Service: The primary and mandated method for the disposal of NH-bis(PEG2-Boc) waste is through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.[1] These services are equipped to manage and dispose of chemical waste in compliance with all local, state, and federal regulations.
-
Requesting Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup.[4][9]
Spill Management
In the event of a spill, the primary objective is to contain and collect the material safely.
-
For a solid spill: Carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.
-
For a liquid spill: Absorb the material with an inert absorbent, such as vermiculite or sand.[10]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., water followed by a laboratory-grade detergent) and collect all cleaning materials for disposal as hazardous waste.[1]
-
PPE Disposal: All contaminated PPE must be disposed of as hazardous waste.[1]
Disposal of Empty Containers
A container that has held NH-bis(PEG2-Boc) should be managed as follows:
-
Rinsing: Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9]
-
Defacing Labels: All chemical labels must be removed or completely defaced from the rinsed container.[9]
-
Final Disposal: Once thoroughly rinsed and with labels removed, the container can typically be disposed of as regular trash or recycled, in accordance with your institution's policies.[5][9]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of NH-bis(PEG2-Boc).
Caption: Decision-making workflow for the proper disposal of NH-bis(PEG2-Boc).
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
NH-bis(PEG2-NHBoc), CAS 2182601-69-8. AxisPharm. [Link]
-
Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems. State of Vermont. [Link]
-
How To Dispose Of Polyethylene Glycol 3350?. Chemistry For Everyone - YouTube. [Link]
-
How To Dispose Of Polyethylene Glycol?. Chemistry For Everyone - YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semspub.epa.gov [semspub.epa.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. biochempeg.com [biochempeg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
